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  • Product: 2,2'-Methylenebis(4,6-di-tert-butylphenol)
  • CAS: 14362-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Introduction 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its molecular architecture, featuring two phenolic rings linked by a methylene bridge and shielded by bulky tert-buty...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its molecular architecture, featuring two phenolic rings linked by a methylene bridge and shielded by bulky tert-butyl groups, imparts significant stability and reactivity characteristics that are highly valued in industrial applications. As a primary antioxidant, its principal role is to inhibit oxidative degradation in organic materials by terminating free-radical chain reactions. This guide provides a comprehensive technical overview of its chemical properties, analytical methodologies, and functional applications, designed for researchers, scientists, and professionals in material science and drug development.

While the specific isomer 2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 14362-12-0) is the focus of this guide, the available public data is limited. Therefore, to provide a more complete technical picture, this guide will also draw upon and explicitly reference data from closely related, well-studied structural isomers, such as 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS No. 118-82-1) and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS No. 119-47-1), which share the core hindered phenol functionality.

Physicochemical Properties

The physical characteristics of a stabilizing agent are critical to its performance, governing its solubility, volatility, and compatibility within a polymer or liquid matrix. The properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) make it highly suitable for applications requiring thermal stability and low migration.

PropertyValueSignificance & RationaleSource
IUPAC Name 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenolDefines the precise chemical structure.[1]
CAS Number 14362-12-0Unique identifier for this specific chemical substance.[1]
Molecular Formula C₂₉H₄₄O₂Indicates the elemental composition of the molecule.[1]
Molecular Weight 424.7 g/mol Essential for stoichiometric calculations and formulation.[1]
Appearance Light yellow crystalline solidTypical form for related hindered phenols, affecting handling and dispersion.[2]
Melting Point 154-158 °C (for 4,4' isomer)High melting point indicates thermal stability, crucial for melt processing of polymers.
Solubility Practically insoluble in water; Soluble in aromatic and organic solventsHydrophobicity ensures compatibility with non-polar materials like plastics and oils.[3]
Vapor Pressure <1 hPa (for 2,2'-methylenebis(4-methyl-6-tert-butylphenol))Low volatility prevents loss of the antioxidant during high-temperature processing and extends service life.[4]

Reactivity and Antioxidant Mechanism

The efficacy of 2,2'-Methylenebis(4,6-di-tert-butylphenol) stems from its function as a radical scavenger. The tert-butyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This structural feature is not accidental; it is the cornerstone of its function.

Mechanism of Action: During the auto-oxidation cycle of an organic material, highly reactive peroxy radicals (ROO•) are formed. These radicals propagate chain reactions that lead to material degradation. 2,2'-Methylenebis(4,6-di-tert-butylphenol) interrupts this cycle by donating the hydrogen atom from one of its phenolic hydroxyl groups to the peroxy radical. This action neutralizes the reactive radical, forming a stable hydroperoxide (ROOH).

The resulting phenoxyl radical on the antioxidant molecule is significantly stabilized by two factors:

  • Resonance: The unpaired electron can delocalize across the aromatic ring.

  • Steric Hindrance: The bulky ortho tert-butyl groups physically shield the radical center, preventing it from initiating new oxidation chains. This stability is the defining characteristic of a primary antioxidant, ensuring that the "cure" is not worse than the disease.[5]

Antioxidant_Mechanism cluster_0 Oxidative Chain Reaction cluster_1 Intervention by Hindered Phenol ROO Peroxy Radical (ROO•) RH Polymer Chain (RH) ROO->RH Propagation Antioxidant ArOH (Hindered Phenol) ROO->Antioxidant Attack Stabilized_Radical ArO• (Stabilized Phenoxyl Radical) Antioxidant->Stabilized_Radical H• Donation ROOH ROOH (Stable Hydroperoxide)

Radical Scavenging by a Hindered Phenol.

Spectral Identification and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR spectroscopy provides detailed information about the molecular structure.

    • ¹H NMR: Key signals include distinct peaks for the aromatic protons, a singlet for the methylene bridge protons (-CH₂-), sharp singlets for the numerous protons of the tert-butyl groups, and a characteristic signal for the acidic hydroxyl protons (-OH).[6]

    • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methylene bridge carbon, the quaternary and methyl carbons of the tert-butyl groups, and the carbon atom bonded to the hydroxyl group.[1]

  • Infrared (IR) Spectroscopy: IR analysis identifies functional groups. A broad absorption band in the region of 3650-3200 cm⁻¹ is a definitive indicator of the O-H stretching of the phenolic hydroxyl group. Strong bands corresponding to C-H stretching in the aromatic and aliphatic regions (3100-2850 cm⁻¹) and C=C stretching in the aromatic ring (1600-1450 cm⁻¹) would also be prominent.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can reveal structural information through fragmentation patterns. The mass spectrum would show a strong molecular ion peak [M]⁺ corresponding to the molecular weight of 424.7.[1]

Synthesis Overview

The synthesis of methylene-bridged bisphenols is typically achieved through an electrophilic aromatic substitution reaction. The process generally involves the acid-catalyzed condensation of a substituted phenol with formaldehyde or a formaldehyde equivalent like methylal.[7][8]

Causality of the Synthesis:

  • Activation: An acid catalyst (e.g., sulfuric acid) protonates the formaldehyde, forming a highly reactive electrophile.

  • Substitution: The electron-rich phenol (2,4-di-tert-butylphenol) acts as a nucleophile, attacking the electrophile. The substitution occurs preferentially at the ortho position relative to the powerful activating hydroxyl group.

  • Condensation: A second molecule of the phenol reacts with the intermediate, forming the methylene bridge and yielding the final bisphenol product. The high yield of this reaction makes it industrially viable.[7]

Analytical Protocol: Quantification via HPLC

Accurate quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in materials is crucial for quality control and regulatory compliance.[9] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Objective: To provide a reliable, step-by-step protocol for the quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) using a Reverse-Phase HPLC (RP-HPLC) system with UV detection.

Rationale for Method:

  • Reverse-Phase (C18 Column): The non-polar nature of the analyte makes it well-suited for retention on a non-polar stationary phase like C18.

  • UV Detection: The presence of aromatic rings in the molecule results in strong UV absorbance, allowing for sensitive detection.

Step-by-Step Protocol:

  • Materials and Reagents:

    • 2,2'-Methylenebis(4,6-di-tert-butylphenol) analytical standard (≥98% purity)

    • HPLC-grade acetonitrile and water

    • Sample matrix (e.g., polymer extract, oil)

  • Standard Preparation:

    • Prepare a stock solution of the analytical standard (e.g., 1000 µg/mL) in acetonitrile.

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). This range is chosen to bracket the expected concentration in the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix.

    • Extract the antioxidant using a suitable solvent (e.g., acetonitrile or hexane) via sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water. The high organic content is necessary to elute the non-polar analyte in a reasonable time.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Column Temperature: 30 °C

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Verify linearity (R² ≥ 0.995).

    • Inject the prepared samples.

    • Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the concentration in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample 1. Sample Weighing & Extraction Filter 3. Filtration (0.45 µm) Sample->Filter Standard 2. Standard Preparation (Calibration Curve) HPLC 4. Inject into RP-HPLC System Standard->HPLC Filter->HPLC Detect 5. UV Detection (280 nm) HPLC->Detect Quantify 6. Data Analysis & Quantification Detect->Quantify

Experimental Workflow for HPLC Quantification.

Industrial Applications

The unique combination of high antioxidant activity, low volatility, and excellent thermal stability makes this class of bisphenols indispensable in protecting a wide range of materials.[10]

  • Plastics and Elastomers: It is widely used as a non-staining antioxidant in polyolefins (polyethylene, polypropylene), ABS resins, and synthetic rubbers (SBR, NBR).[10][11] Its presence at typical loadings of 0.1-1.5% can extend the service life of these materials by preventing embrittlement and discoloration during processing and end-use.[10]

  • Lubricants and Fuels: In lubricants, it inhibits the formation of sludge and acidic byproducts that arise from oil oxidation at high temperatures, ensuring engine performance and longevity.[12]

  • Adhesives and Coatings: It protects adhesives and coatings from degradation upon exposure to heat and light, preserving their mechanical and aesthetic properties.

Safety and Toxicology

Understanding the toxicological profile is paramount for safe handling and risk assessment.

  • GHS Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

  • Acute Toxicity: Related compounds exhibit low acute toxicity, with oral LD50 values in rats reported to be greater than 5000 mg/kg body weight.

  • Other Concerns: Some hindered phenols are under scrutiny as potential endocrine disruptors.[1] Furthermore, the 2,2'-methylenebis(4-methyl-6-tert-butylphenol) variant is classified as a substance suspected of damaging fertility or the unborn child.[4][13] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used during handling.[13]

Conclusion

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-performance antioxidant whose chemical properties are precisely tailored for protecting organic materials from oxidative degradation. Its efficacy is rooted in the sterically hindered phenolic functional groups that efficiently scavenge free radicals while maintaining stability. Through a combination of robust thermal properties, low volatility, and compatibility with numerous substrates, it provides essential protection in demanding industrial applications. A thorough understanding of its chemical behavior, supported by reliable analytical methods, is crucial for its effective and safe implementation in the development of durable, long-lasting products.

References

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol). PubChem. [Link]

  • 4,4-methylene bis(2,6-di-tert-butyl phenol). The Good Scents Company. [Link]

  • Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). PrepChem.com. [Link]

  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. Australian Department of Health. [Link]

  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem. [Link]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem. [Link]

  • Synthesis, Characterization and Application of 2, 2'- Methylene-Bis (4,6-Di-Tert-Butyl-Phenyl) Phosphate Sodium. ResearchGate. [Link]

  • 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol CAS No. 118-82-1. Tintoll. [Link]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Global Market Insights. LinkedIn. [Link]

  • Synthesis of bridged bisphenol compound 2, 2'-methylene bis(4, 6-di-tert-butylphenol). ResearchGate. [Link]

  • Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. ResearchGate. [Link]

  • Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds. SciSpace. [Link]

  • Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]

  • Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. [Link]

  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]

  • [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. PubMed. [Link]

  • HPTLC quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. ResearchGate. [Link]anticancer_potential_against_prostate_cancer)

Sources

Exploratory

An In-depth Technical Guide to 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Synthesis, Mechanisms, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist Foreword: A Note on Nomenclature This guide provides a comprehensive technical overview of the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Foreword: A Note on Nomenclature

This guide provides a comprehensive technical overview of the compound associated with CAS Number 119-47-1 . While the topic request specified "2,2'-Methylenebis(4,6-di-tert-butylphenol)," a thorough review of chemical databases confirms that CAS No. 119-47-1 correctly identifies 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) .[1][2] This latter compound, a sterically hindered phenolic antioxidant, is the subject of this document. This clarification is critical for ensuring experimental and toxicological accuracy. The compound is also known by various trade names, including Antioxidant 2246, Cyanox 2246, and Lowinox 22M46.[1][3][4]

Introduction and Core Function

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is a high-efficiency, non-discoloring antioxidant.[5] Its molecular architecture, featuring two phenolic rings linked by a methylene bridge and sterically hindered by bulky tert-butyl groups, is central to its function.[6] This structure enables it to act as a potent free radical scavenger, a mechanism that underpins its widespread use in preventing thermo-oxidative degradation in polymers, rubbers, and other materials.[5][7] In the research and development sphere, its defined biological activities and potential toxicities make it a subject of interest for toxicological studies and as a reference compound in the development of novel antioxidants.[2][8]

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are foundational to any scientific investigation. The key properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 119-47-1[1]
Molecular Formula C₂₃H₃₂O₂[1][3]
Molecular Weight 340.50 g/mol [1]
Appearance White to off-white crystalline powder[9]
Melting Point 123-132 °C[2][9]
Boiling Point 187 °C at 0.07 hPa[4]
Solubility Practically insoluble in water (0.007 - 0.02 mg/L). Soluble in aromatic and oxygenated solvents.[1][4]
Vapor Pressure <1 hPa; 4.7 x 10⁻¹¹ Pa (Calculated)[4]
Log P (Octanol/Water) 6.25 - 7.2[3][4][9]
Spectroscopic Data for Structural Elucidation

The following tables provide reference data for the confirmation of the compound's structure via NMR spectroscopy.[10]

Table 1: ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0Singlet2HAr-H
~6.8Singlet2HAr-H
~4.8Singlet2HOH
~3.8Singlet2H-CH₂- (Bridge)
~2.2Singlet6HAr-CH₃
~1.4Singlet18H-C(CH₃)₃

Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~150Ar-C (C-OH)
~136Ar-C (C-C(CH₃)₃)
~128Ar-C (C-CH₃)
~125Ar-C (C-H)
~35-C(CH₃)₃
~30-CH₂- (Bridge)
~20Ar-CH₃

Note: Exact chemical shifts may vary based on the solvent and instrument used.[10]

Synthesis and Mechanism of Action

Synthesis Protocol: Acid-Catalyzed Condensation

The industrial synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is typically achieved through the condensation of two equivalents of 6-tert-butyl-4-methylphenol with a methylene source, such as formaldehyde or its equivalents like methylal (dimethoxymethane).[11][12] The reaction is catalyzed by a strong acid, like sulfuric acid or toluenesulfonic acid.[11][12]

Experimental Causality: The use of a sterically hindered phenol (6-tert-butyl-4-methylphenol) directs the electrophilic substitution to the ortho position (C2), which is activated by the hydroxyl group and unhindered relative to the C6 position. The acid catalyst protonates the formaldehyde or methylal, generating a highly reactive electrophile that attacks the electron-rich phenol rings, leading to the formation of the methylene bridge.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products R1 6-tert-butyl-4-methylphenol (2 eq.) P1 Condensation Reaction R1->P1 R2 Methylal (CH₂(OCH₃)₂) R2->P1 C1 Acid Catalyst (e.g., H₂SO₄) C1->P1 Catalyzes C2 Heat (e.g., 80-120°C) C2->P1 Drives Prod 2,2'-Methylenebis(4-methyl- 6-tert-butylphenol) P1->Prod Byprod Methanol (2 eq.) P1->Byprod

Caption: Workflow for the synthesis of the target compound.

Mechanism of Action: Free Radical Scavenging

The antioxidant efficacy of this compound stems from its role as a hydrogen atom donor to neutralize chain-propagating free radicals (ROO•).[5][7]

  • Initiation: A polymer or lipid substrate undergoes oxidation, forming a peroxyl radical (ROO•).

  • Propagation: The phenolic antioxidant (ArOH) donates its weakly bonded hydroxyl proton to the peroxyl radical, neutralizing it into a stable hydroperoxide (ROOH).

  • Termination: This process forms a phenoxy radical (ArO•). The key to the molecule's success is the steric hindrance provided by the ortho-tert-butyl groups. These bulky groups delocalize the unpaired electron and physically shield it, preventing it from initiating new oxidation chains. This stable phenoxy radical does not propagate the radical chain reaction.

Antioxidant_Mechanism ROO Peroxyl Radical (ROO•) ROOH Stable Hydroperoxide (ROOH) ROO->ROOH Receives H• ArOH Phenolic Antioxidant (ArOH) [CAS 119-47-1] ArO Stable Phenoxy Radical (ArO•) ArOH->ArO Donates H• info Result: Oxidative chain reaction is terminated. ArO->info Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A 1. Review SDS for Hazards (Irritant, Reprotoxic) B 2. Verify Engineering Controls (Fume Hood Operational) A->B C 3. Inspect & Don PPE (Gloves, Goggles, Coat) B->C D 4. Work Inside Fume Hood (Weighing, Transfers) C->D E 5. Decontaminate Work Area D->E F 6. Dispose of Waste Properly (Labeled Hazardous Waste) E->F G 7. Store Securely (Tightly Closed, Locked) F->G

Caption: A mandatory, sequential workflow for safe handling.

Conclusion

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1) is a compound of significant industrial importance due to its powerful antioxidant properties. Its well-defined structure and mechanism of action make it a valuable tool for material science. However, for researchers in the life sciences and drug development, its toxicological profile, particularly its classification as a reproductive toxicant, necessitates rigorous handling protocols and warrants further investigation into its biological effects and environmental fate. This guide serves as a foundational resource for the safe and informed use of this compound in a professional research setting.

References

  • Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed. (n.d.).
  • CAS 119-47-1: 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] - CymitQuimica. (n.d.).
  • Safety data sheet. (2022, May 9).
  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - Smolecule. (n.d.).
  • Technical Support Center: Stabilization of 2,2'-Methylenebis(4-t-butylphenol) in Polymers - Benchchem. (n.d.).
  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) - PubChem. (n.d.).
  • 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 8).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) - PrepChem.com. (n.d.).
  • 4,4'-Methylenebis(2,6-di-tert-butylphenol) - Hazardous Agents - Haz-Map. (n.d.).
  • US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents. (n.d.).
  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. (2016, April 21). Retrieved from https://vertexaisearch.cloud.google.
  • Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol - ResearchGate. (2025, August 7).
  • methylene di-t-butylcresol, 119-47-1 - The Good Scents Company. (n.d.).
  • Synthesis of bridged bisphenol compound 2, 2'-methylene bis(4, 6-di-tert-butylphenol). (n.d.).
  • 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1 - OECD Existing Chemicals Database. (n.d.).
  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem. (n.d.).
  • 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 - Sigma-Aldrich. (n.d.).
  • Spectroscopic Analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): A Technical Guide - Benchchem. (n.d.).
  • Synthesis of 2,2'-methylene-bis-(4-ethyl-6-tert.butylphenol) - PrepChem.com. (n.d.).
  • Preventing degradation of 2,2'-Methylenebis(4-t-butylphenol) during processing - Benchchem. (n.d.).
  • Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed. (2023, November 15).
  • Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed. (n.d.).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (2024, November 29).
  • 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) - Sigma-Aldrich. (n.d.).
  • CAS 118-82-1 4,4'-Methylenebis(2,6-di-tert-butylphenol) - BOC Sciences. (n.d.).
  • 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) - Cheméo. (n.d.).
  • (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers - ResearchGate. (2025, August 6).
  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- - the NIST WebBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-SrGp5A5whNptarCtfFoq4vEVF95zttmbdslSIAnFtsn8nPAEpyOOWU0oBxNbQmDu-MIolloi8Pcno-Bk8iQEPcaIE79VcpFjNECH3bJ7B1Hv-AKZSGEkDxnGNDMrTEP_Q6zZ8QBOMekyjhADfAWv_VFYcE=
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Foundational

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. Delving into its core molecular structure, this document elucidates the compound's synthesis, detailed spectroscopic characterization, and the mechanistic principles of its potent antioxidant activity. Furthermore, it explores its significant industrial applications, particularly in the stabilization of polymers and elastomers, providing a critical resource for researchers and professionals in materials science and drug development.

Introduction: Unveiling a Key Stabilizer

2,2'-Methylenebis(4,6-di-tert-butylphenol), identified by its CAS number 14362-12-0, is a high-performance antioxidant widely employed to protect materials from degradation.[1][2] Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group on each phenol ring, is central to its efficacy as a radical scavenger. This guide will systematically deconstruct the molecular architecture and explore the causal relationships between its structure and its function as a premier stabilizer in various industrial applications.

Molecular Structure and Identification

The unique arrangement of functional groups in 2,2'-Methylenebis(4,6-di-tert-butylphenol) dictates its chemical behavior and antioxidant capabilities. The IUPAC name for this compound is 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol.[1]

Core Structural Features:
  • Phenolic Hydroxyl Groups: Two hydroxyl (-OH) groups, one on each aromatic ring, are the primary active sites for antioxidant activity. They readily donate a hydrogen atom to neutralize free radicals.[3]

  • Steric Hindrance: The two tert-butyl groups on each phenol ring create significant steric hindrance around the hydroxyl groups. This bulkiness enhances the stability of the resulting phenoxy radical, preventing it from initiating further undesirable reactions.[3]

  • Methylene Bridge: A methylene (-CH2-) group links the two phenolic rings, contributing to the molecule's overall structure and thermal stability.

Below is a visual representation of the molecular structure.

Caption: Molecular structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 14362-12-0[1]
Molecular Formula C₂₉H₄₄O₂[1]
Molecular Weight 424.7 g/mol [1]
Appearance White to light yellow powder/crystal[4]
Melting Point 151-152 °C[5]
Boiling Point 466.9 °C at 760 mmHg[5]
Flash Point 182.1 °C[5]

Synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

The primary synthesis route for 2,2'-Methylenebis(4,6-di-tert-butylphenol) involves the condensation reaction of 2,4-di-tert-butylphenol with a formaldehyde source, such as paraformaldehyde, in the presence of a catalyst.[6]

Reaction Rationale:

The synthesis is an electrophilic aromatic substitution reaction. Formaldehyde, in the presence of an acid catalyst, forms a reactive electrophile that attacks the electron-rich phenol ring. The substitution occurs at the ortho position to the hydroxyl group due to its activating and ortho-, para-directing effects. A second molecule of 2,4-di-tert-butylphenol then reacts with the hydroxymethylated intermediate to form the methylene-bridged final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol Condensation_Reaction Phenol-Formaldehyde Condensation 2,4-di-tert-butylphenol->Condensation_Reaction 2 equivalents Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation_Reaction 1-1.2 equivalents Catalyst Acid Catalyst (e.g., HCl) Catalyst->Condensation_Reaction Solvent Emulsion in Water Solvent->Condensation_Reaction Product 2,2'-Methylenebis(4,6-di-tert-butylphenol) Condensation_Reaction->Product

Caption: Synthesis workflow for 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Experimental Protocol:

A representative, though general, protocol for the synthesis is as follows:

  • Charging the Reactor: 2,4-di-tert-butylphenol and paraformaldehyde are charged into a reactor in a molar ratio of approximately 2:1 to 2:1.2.

  • Emulsion Formation: An aqueous emulsion is created using surfactants such as two-dodecyl diphenyl ether disulfonate and sodium dodecyl benzene sulfonate.

  • Catalysis: A strong acid, such as 36% hydrochloric acid, is added as a catalyst.

  • Reaction: The mixture undergoes a phenol-formaldehyde condensation reaction under controlled temperature conditions.

  • Work-up and Isolation: Following the reaction, the product is isolated, purified (e.g., by recrystallization), and dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the hydroxyl protons, and the protons of the tert-butyl groups. The integration of these signals would correspond to the number of protons in each chemical environment. A certificate of analysis for this compound confirms that its ¹H NMR spectrum conforms to the expected structure.[4]

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl groups. PubChem indicates the availability of ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule:

  • A broad band in the region of 3650-3200 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups.

  • Strong absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching of the alkyl groups (methylene and tert-butyl).

  • Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

  • C-O stretching of the phenol would be observed around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 424.7 g/mol . Fragmentation would likely involve the cleavage of the tert-butyl groups and the methylene bridge. PubChem indicates the availability of GC-MS data for this compound.[1]

Mechanism of Antioxidant Action

2,2'-Methylenebis(4,6-di-tert-butylphenol) functions as a primary antioxidant through a radical scavenging mechanism. It interrupts the auto-oxidation cycle of materials by donating a hydrogen atom from one of its phenolic hydroxyl groups to a reactive free radical (R• or ROO•).

The Radical Scavenging Process:
  • Initiation: The degradation of a polymer (PH) is often initiated by factors like heat or UV light, leading to the formation of a polymer alkyl radical (P•). This radical reacts with oxygen to form a polymer peroxy radical (POO•).

  • Propagation: The highly reactive peroxy radical can abstract a hydrogen atom from another polymer chain, generating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction.

  • Termination by 2,2'-Methylenebis(4,6-di-tert-butylphenol): The antioxidant (ArOH) intervenes by donating a hydrogen atom to the peroxy radical, thereby neutralizing it and forming a stable polymer hydroperoxide and a phenoxy radical (ArO•).

The resulting phenoxy radical is significantly stabilized by two key factors:

  • Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.

  • Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the radical, preventing it from participating in further reactions that could initiate new degradation chains.[3]

This stabilized phenoxy radical is unable to abstract a hydrogen atom from the polymer, effectively terminating the oxidative chain reaction.[7]

Antioxidant_Mechanism cluster_propagation Oxidative Propagation Cycle cluster_termination Termination by Antioxidant P_radical Polymer Radical (P•) O2 Oxygen (O₂) POO_radical Peroxy Radical (POO•) O2->POO_radical Fast PH Polymer (PH) POO_radical->PH Abstracts H Antioxidant 2,2'-Methylenebis(4,6-di-tert-butylphenol) (ArOH) POO_radical->Antioxidant Attacks Antioxidant PH->P_radical Forms new P• Stabilized_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Stabilized_Radical Donates H• POOH Hydroperoxide (POOH)

Caption: Radical scavenging mechanism of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Industrial Applications

The high efficiency and thermal stability of 2,2'-Methylenebis(4,6-di-tert-butylphenol) make it a valuable additive in a variety of industrial sectors.[5]

  • Rubber and Polymer Industries: It is widely used as an antioxidant to enhance the durability and stability of both natural and synthetic rubber products.[5] Its incorporation helps prevent degradation, thereby extending the service life of these materials.

  • Plastics Industry: In plastics, it acts as a stabilizer, preserving the integrity and performance of the materials. It offers protection against the detrimental effects of heat and light, thus maintaining their structural and functional properties.[5]

  • General Industrial Applications: This antioxidant is also utilized as an additive in various other industrial applications to improve the resistance of materials against oxidative stress.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2'-Methylenebis(4,6-di-tert-butylphenol) is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a potent and versatile hindered phenolic antioxidant with a well-defined structure-activity relationship. Its efficacy stems from the strategic placement of sterically hindering tert-butyl groups around the reactive phenolic hydroxyls, which allows for efficient radical scavenging and the formation of a stable, unreactive phenoxy radical. This comprehensive technical guide has provided an in-depth look at its molecular structure, synthesis, spectroscopic characterization, and mechanism of action, underscoring its importance as a key stabilizer in the polymer and rubber industries. For researchers and professionals, a thorough understanding of these principles is crucial for the development of advanced materials and formulations with enhanced durability and longevity.

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • Weng, X. C., & Chen, J. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
  • Tintoll. Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Retrieved from [Link]

  • National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(1), 1.
  • ResearchGate. New synthetic method of sodium 2,2'-methylene-bis(4,6-di-t-butylphenyl) phosphate. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • ResearchGate. Synthesis of bridged bisphenol compound 2, 2'-methylene bis(4, 6-di-tert-butylphenol). Retrieved from [Link]

  • PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol] - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • LookChem. Cas 14362-12-0, 2,2'-methylenebis[4,6-di-tert-butylphenol]. Retrieved from [Link]

  • Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • mzCloud. 2 2' Methylenebis 4 methyl 6 tert butylphenol. Retrieved from [Link]

  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. 2,2'-Thiobis(4-methyl-6-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Foreword: The Strategic Importance of Sterically Hindered Phenols In the landscape of specialty chemicals, sterically hindered phenols stand out for their exceptional utility as antioxidants and stabilizers. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Sterically Hindered Phenols

In the landscape of specialty chemicals, sterically hindered phenols stand out for their exceptional utility as antioxidants and stabilizers. Among these, 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a molecule of significant industrial and research interest. Its molecular architecture, characterized by bulky tert-butyl groups flanking hydroxyl functionalities, imparts a remarkable resistance to oxidative degradation. This guide provides a comprehensive exploration of its synthesis, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process optimization and product purification. The content herein is curated for researchers, chemists, and professionals in the chemical and pharmaceutical industries who require a robust understanding of this synthetic pathway.

Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The core transformation involves the condensation of two molecules of 2,4-di-tert-butylphenol with a formaldehyde source, forming a methylene bridge that links the two phenolic units.

The reaction proceeds through several key steps:

  • Activation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), formaldehyde (or its equivalent, such as paraformaldehyde or methylal) is protonated. This protonation significantly enhances the electrophilicity of the carbonyl carbon, forming a highly reactive carbocationic intermediate.

  • Nucleophilic Attack: The electron-rich aromatic ring of 2,4-di-tert-butylphenol acts as a nucleophile. The hydroxyl group and the tert-butyl groups are ortho- and para-directing activators. The bulky tert-butyl group at the para position sterically hinders attack at that site, and the hydroxyl group directs the attack to the ortho position. The π electrons of the aromatic ring attack the activated formaldehyde species.

  • Formation of the Benzyl Alcohol Intermediate: This nucleophilic attack results in the formation of a benzyl alcohol intermediate, 3,5-di-tert-butyl-2-hydroxybenzyl alcohol.

  • Reactivation and Second Attack: The benzyl alcohol intermediate is then protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new, highly stabilized benzylic carbocation. This carbocation is a potent electrophile.

  • Final Condensation: A second molecule of 2,4-di-tert-butylphenol then acts as a nucleophile, attacking the benzylic carbocation. This attack, again directed to the ortho position, forms the methylene bridge and completes the carbon skeleton of the final product.

  • Regeneration of the Catalyst: A final deprotonation step regenerates the aromaticity of the second phenolic ring and releases the acid catalyst, allowing it to participate in further reaction cycles.

Visualizing the Mechanism:

Reaction_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Carbocation Formation cluster_step4 Step 4: Second Nucleophilic Attack cluster_step5 Step 5: Deprotonation H2CO Formaldehyde H2COH+ Protonated Formaldehyde (Electrophile) H2CO->H2COH+ + H⁺ H+ H⁺ (from Acid) Intermediate1 Benzyl Alcohol Intermediate H2COH+->Intermediate1 Phenol1 2,4-di-tert-butylphenol Phenol1->Intermediate1 + Protonated Formaldehyde Carbocation Benzylic Carbocation Intermediate1->Carbocation + H⁺, - H₂O Intermediate1->Carbocation Product_H+ Protonated Final Product Carbocation->Product_H+ + 2,4-di-tert-butylphenol Carbocation->Product_H+ Phenol2 2,4-di-tert-butylphenol Final_Product 2,2'-Methylenebis(4,6-di-tert-butylphenol) Product_H+->Final_Product - H⁺

Caption: Acid-catalyzed synthesis mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized procedure based on established methods, designed for high yield and purity.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4-di-tert-butylphenol206.33103.17 g0.50High purity recommended
Paraformaldehyde(CH₂O)n7.5 g~0.25Formaldehyde source
Sulfuric Acid (98%)98.083.0 g0.03Catalyst
Heptane100.21250 mL-Solvent
Sodium Hydroxide40.00As needed-For neutralization
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Methanol32.04As needed-Recrystallization solvent
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Place it in a heating mantle.

  • Charging the Reactor: To the flask, add 2,4-di-tert-butylphenol (103.17 g) and heptane (250 mL). Begin stirring to dissolve the phenol.

  • Addition of Reagents: Once the phenol has dissolved, add paraformaldehyde (7.5 g).

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (3.0 g) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 90-95°C) and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium hydroxide until the mixture is neutral (pH ~7).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) to remove any remaining salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the heptane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or solid, should be purified by recrystallization from methanol to yield a white crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Product Characteristics
  • Yield: High yields, typically in the range of 90-98%, are expected.

  • Appearance: A white to off-white crystalline powder.

  • Melting Point: 141-142°C.[1]

Process Optimization and Considerations

The efficiency and selectivity of the synthesis can be influenced by several factors:

  • Catalyst Choice: While sulfuric acid is effective, other acid catalysts like hydrochloric acid, p-toluenesulfonic acid, or solid acid catalysts such as cation-exchange resins can also be used.[1] Solid acid catalysts offer the advantage of easier separation from the reaction mixture.

  • Formaldehyde Source: Paraformaldehyde is a convenient solid source of formaldehyde. Alternatively, methylal (dimethoxymethane) can be used, which can lead to very high yields (up to 99%).[1]

  • Reactant Ratio: A molar ratio of 2:1 of 2,4-di-tert-butylphenol to formaldehyde is stoichiometric. Using a slight excess of the phenol can help to ensure complete consumption of the formaldehyde and minimize the formation of polymeric byproducts.

  • Temperature and Reaction Time: The reaction temperature is a critical parameter. Temperatures in the range of 70-110°C are typically employed. Higher temperatures can accelerate the reaction but may also lead to increased byproduct formation. The optimal reaction time should be determined by monitoring the reaction progress.

Potential Side Reactions and Byproducts

The primary side reactions involve the formation of oligomeric and polymeric materials through further condensation of the product with formaldehyde. Additionally, isomeric products, although less likely due to steric hindrance, could potentially form. Careful control of the stoichiometry and reaction conditions is key to minimizing these impurities.

Purification Strategies

For applications requiring high purity, such as in the pharmaceutical industry, rigorous purification is essential.

  • Recrystallization: This is the most common and effective method for purifying the crude product. Solvents such as methanol, ethanol, or hexane are suitable. The choice of solvent will depend on the impurity profile.

  • Melt Crystallization: For industrial-scale production, melt crystallization can be an efficient purification technique that avoids the use of large volumes of solvent.[3]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the methylene bridge protons, the tert-butyl protons, and the hydroxyl protons.
¹³C NMR Resonances for the distinct carbon atoms in the aromatic rings, the methylene bridge, and the tert-butyl groups.[4]
FT-IR Characteristic absorptions for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Melting Point A sharp melting point in the range of 141-142°C indicates high purity.[1]

Safety Precautions

  • 2,4-di-tert-butylphenol: This compound is a skin and eye irritant.[4]

  • Formaldehyde (Paraformaldehyde): Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Handle in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Workflow Diagram

Synthesis_Workflow Start Start Reagents Charge Reactor: - 2,4-di-tert-butylphenol - Heptane - Paraformaldehyde Start->Reagents Catalyst Add Sulfuric Acid Catalyst Reagents->Catalyst Reaction Heat to Reflux (90-95°C) 4-6 hours Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Neutralize Neutralize with NaOH Solution Cooling->Neutralize Workup Aqueous Workup (Separatory Funnel) Neutralize->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Solvent_Removal Remove Solvent (Rotary Evaporator) Dry->Solvent_Removal Crude_Product Obtain Crude Product Solvent_Removal->Crude_Product Purification Recrystallize from Methanol Crude_Product->Purification Drying Dry in Vacuum Oven Purification->Drying Final_Product Pure 2,2'-Methylenebis(4,6-di-tert-butylphenol) Drying->Final_Product

Caption: Overall synthesis and purification workflow.

References

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • U.S. Patent 4,087,469 A, "Method of producing 2,2'-methylenebis(4,6-dialkylphenols)".
  • PrepChem. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). [Link]

  • ResearchGate. Synthesis of bridged bisphenol compound 2, 2'-methylene bis(4, 6-di-tert-butylphenol). [Link]

  • U.S. Patent 4,122,287 A, "Method of preparing 2,6-di-tert.butyl-4-methylphenol".
  • U.S. Patent 4,340,767 A, "Antioxidant process using formaldehyde".
  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]

  • European Patent EP 1 109 768 B2, "Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization".
  • ResearchGate. tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. [Link]

  • E3S Web of Conferences. Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. [Link]

  • Revue Roumaine de Chimie. BEHAVIOUR OF para-TERT-BUTYLPHENOL EPOXY-ACRYLIC RESIN IN THE PRESENCE OF REACTIVE DILUENTS. [Link]

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol). National Center for Biotechnology Information. [Link]

  • ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

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Foundational

An In-depth Technical Guide to 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its Chemical Equivalents

This guide provides a comprehensive technical overview of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, mechanisms of action, and practical applications.

Section 1: Chemical Identity and Nomenclature

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a complex organic molecule with a variety of synonyms and trade names, which can often lead to confusion in research and commercial applications. A clear understanding of its nomenclature is crucial for accurate identification and sourcing.

The systematic IUPAC name for this compound is 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol.[1] It is registered under the CAS number 14362-12-0.[1]

A multitude of synonyms are used in literature and commercial listings. These include:

  • 2,2'-Methylenebis[4,6-di-tert-butylphenol][1]

It is important to note that several closely related compounds with similar structures and applications exist, which can be a source of confusion. These include:

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Also known as Antioxidant 2246, it has a CAS number of 119-47-1.[2][3] Common trade names include Cyanox 2246, Advastab 405, and Lowinox 22M46.[2]

  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): Known as Antioxidant 425, with a CAS number of 88-24-4.[4] Trade names for this variant include Plastanox 425 and Yoshinox 425.[4]

  • 4,4'-Methylenebis(2,6-di-tert-butylphenol): This isomer has the CAS number 118-82-1 and is also known by trade names such as Ionox 220 and Ethyl 702.[5]

Molecular and Physical Properties

A summary of the key chemical and physical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is provided in the table below.

PropertyValueSource
Molecular FormulaC29H44O2[1]
Molecular Weight424.7 g/mol [1]
Melting Point125-132 °C
SolubilityPractically insoluble in water (0.007 mg/L)
AppearanceCrystals

Section 2: Mechanism of Action as a Phenolic Antioxidant

The primary function of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its analogues is to inhibit oxidation.[6] This is achieved through their ability to act as radical scavengers. The bulky tert-butyl groups on the phenol rings provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating further oxidation reactions.[6]

The antioxidant mechanism can be visualized as a two-step process:

Caption: Antioxidant mechanism of hindered phenols.

In the initial step, the phenolic antioxidant donates a hydrogen atom to a reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide (ROOH). This process generates a phenoxy radical (ArO•). Due to the steric hindrance provided by the tert-butyl groups, this phenoxy radical is relatively stable and unreactive, thus preventing the propagation of the oxidative chain reaction.

Section 3: Synthesis and Manufacturing

The synthesis of 2,2'-methylenebis(4,6-dialkylphenols) is typically achieved through the condensation of a 2,4-dialkylphenol with a condensing agent like formaldehyde or its acetals (e.g., methylal).[7] The reaction is generally catalyzed by an acid, such as sulfuric acid.[7][8] This method is known to produce high yields of the desired product.[7]

A general workflow for the synthesis is outlined below:

Synthesis_Workflow Reactants 2,4-Dialkylphenol + Condensing Agent (e.g., Methylal) Reaction Reaction Vessel (Stirring at elevated temperature) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Neutralization Neutralization (e.g., with CaO) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Distillation Distillation of unreacted starting material Filtration->Distillation Product Final Product: 2,2'-Methylenebis(4,6-dialkylphenol) Distillation->Product

Caption: General synthesis workflow.

Section 4: Applications

The primary application of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its analogues is as an antioxidant and stabilizer in a wide range of materials.[7] These include:

  • Polymers and Rubbers: To protect against thermal oxidation during processing and use.[7][9]

  • Lubricants, Fuels, and Hydraulic Fluids: To prevent degradation and maintain performance.[9]

  • Adhesives: To enhance stability and shelf-life.[4]

  • Cosmetics: Used as an antioxidant to protect formulations.[2]

In a more specialized application, a derivative, 2,2'-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), is used as a nucleating agent for polypropylene, improving its mechanical properties.[10]

Section 5: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol). A reverse-phase HPLC method can be employed for its separation and quantification.[11]

HPLC Protocol

Below is a general protocol for the HPLC analysis:

HPLC_Protocol cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Sample containing the antioxidant Extraction Extract with a suitable solvent (e.g., acetonitrile) Sample->Extraction Filtration Filter through a 0.45 µm filter Extraction->Filtration Injection Inject filtered sample Filtration->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector (~280 nm) Column->Detection Mobile_Phase Mobile Phase Gradient (Acetonitrile/Water) Mobile_Phase->Column Quantify Quantify based on peak area Detection->Quantify Calibration Prepare calibration curve with pure standard Calibration->Quantify

Caption: HPLC analysis workflow.

Section 6: Safety and Toxicological Profile

The safety profile of these compounds is an important consideration for their application.

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol): This compound is classified as causing skin and serious eye irritation.[1]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): It has low acute oral toxicity in animal studies.[9] However, it is recommended for classification as a Category 2 substance toxic to reproduction, with the potential to impair fertility.[9]

  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): This variant is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][12] Studies in rats have shown that it can act as an uncoupler of oxidative phosphorylation in liver mitochondria.[13]

It is important to consult the Safety Data Sheet (SDS) for detailed handling and safety information for each specific compound.[12][14]

References

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - SIELC Technologies. (2018-02-16).
  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) - PubChem.
  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 - PubChem.
  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem.
  • US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents.
  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) - PrepChem.com.
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-08).
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  • 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) - Sigma-Aldrich.
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  • 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol), CAS 88-24-4 | SCBT.
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Exploratory

From Discovery to Disruption: A Technical History of Bisphenol Antioxidants

A Senior Application Scientist's Guide to the Genesis, Mechanism, and Evolution of a Pivotal Class of Industrial Compounds Foreword The story of bisphenol antioxidants is a compelling narrative of scientific discovery, i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Genesis, Mechanism, and Evolution of a Pivotal Class of Industrial Compounds

Foreword

The story of bisphenol antioxidants is a compelling narrative of scientific discovery, industrial innovation, and evolving toxicological understanding. Initially synthesized in the late 19th century, these molecules became indispensable in the modern age of polymers, protecting countless materials from degradation. Yet, their journey is also marked by controversy, as the very chemical features that endowed them with stability were later implicated in biological disruption. This guide provides a technical exploration of this history, designed for researchers, scientists, and drug development professionals. We will dissect the discovery of these compounds, elucidate their antioxidant mechanisms, detail their industrial applications, and trace the scientific inquiry that revealed their complex biological interactions, leading to the ongoing search for safer alternatives.

Foundational Discovery and Synthesis

The genesis of the bisphenol class lies not in the pursuit of antioxidants, but in fundamental organic chemistry. In 1891, Russian chemist Aleksandr Dianin reported the synthesis of a novel compound by reacting two equivalents of phenol with one equivalent of acetone in the presence of an acid catalyst.[1] This compound, 2,2-bis(4-hydroxyphenyl)propane, would later be known as Bisphenol A (BPA), with the "A" denoting its acetone precursor.

Dianin's discovery laid the groundwork for a versatile chemical scaffold, but for decades, BPA remained a laboratory curiosity. It was not until the 1930s that its biological activity was explored. British biochemist Edward Charles Dodds, investigating synthetic estrogens, identified BPA as a weak estrogen mimic, though it was ultimately overshadowed by the far more potent diethylstilbestrol (DES).[1] This early toxicological finding was a crucial, albeit overlooked, foreshadowing of future controversies.

The industrial ascent of BPA began in the 1950s, driven by the burgeoning polymer industry. Chemists at Bayer and General Electric discovered that BPA could be polymerized with phosgene to create an exceptionally strong, transparent, and heat-resistant thermoplastic: polycarbonate.[1] Concurrently, work at companies like DeTrey Freres and DeVoe & Raynolds led to the development of BPA-based epoxy resins, used as durable coatings and adhesives.[1] These innovations transformed BPA from a chemical curiosity into a high-production-volume industrial cornerstone.

General Synthesis Protocol: Acid-Catalyzed Condensation of Phenol and Acetone

The fundamental synthesis method for Bisphenol A has remained largely unchanged for over a century. The following protocol outlines a representative laboratory-scale procedure.

Objective: To synthesize Bisphenol A (4,4'-isopropylidenediphenol) via the acid-catalyzed condensation of phenol and acetone.

Materials:

  • Phenol (C₆H₅OH)

  • Acetone ((CH₃)₂CO)

  • Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (PTSA) as catalyst[2]

  • Toluene (for washing)

  • Aqueous Ethanol (for recrystallization)

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactant Charging: In a two-neck round-bottom flask equipped with a condenser and magnetic stirrer, combine phenol and acetone. An excess of phenol is used to ensure the complete condensation of acetone and maximize the yield of the desired p,p'-isomer. A typical molar ratio is 4:1 phenol to acetone.[3]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., p-Toluenesulfonic acid, ~0.1 equivalents) to the stirred mixture.[2]

  • Reaction: Heat the mixture to approximately 60-70°C.[2] Maintain stirring and temperature for several hours (e.g., 6-8 hours) to allow the reaction to proceed. The temperature is kept below 70°C to minimize the formation of isomeric by-products, such as o,p'-BPA.[3]

  • Precipitation and Isolation: Cool the reaction mixture. The Bisphenol A product will precipitate out of the solution. Isolate the solid product by vacuum filtration.

  • Washing: Wash the crude product with toluene to remove unreacted phenol and other nonpolar impurities.[3]

  • Purification: Purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final crystalline Bisphenol A.

  • Characterization: The final product can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity.[2]

The Rise of Bisphenols as Industrial Antioxidants

While BPA's primary industrial role was as a monomer, its inherent chemical structure—a phenol—also made it a natural candidate for another critical application: an antioxidant. The history of polymer additives began in earnest as chemists sought to protect early synthetic materials like rubber from degradation.[4][5] Polymers are susceptible to thermal and oxidative degradation during high-temperature processing and throughout their service life, leading to discoloration, brittleness, and loss of mechanical properties.[6]

Phenolic compounds, particularly those with bulky substituents on the aromatic ring (hindered phenols), were identified as highly effective primary antioxidants.[7] Bisphenols fit this category perfectly. Their use as antioxidants in polymers, such as plasticized PVC, became widespread.[8][9] They function as radical scavengers, protecting the polymer backbone from degradation.

Mechanism of Antioxidant Action: Radical Scavenging

The antioxidant capability of bisphenols stems from the classic mechanism of hindered phenolic antioxidants. This process is a chain-breaking reaction that interrupts the cycle of autoxidation.

The Autoxidation Cycle:

  • Initiation: Polymer chains (P-H) form free radicals (P•) under stress (e.g., heat, UV light).

  • Propagation: The polymer radical (P•) reacts with oxygen (O₂) to form a peroxy radical (POO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.

Intervention by Bisphenol Antioxidants: A bisphenol antioxidant (ArOH) intervenes in the propagation step. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical (POO•), neutralizing it into a stable hydroperoxide.

POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is significantly less reactive than the peroxy radical. Its stability is enhanced by two key structural features:

  • Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring.

  • Steric Hindrance: Bulky groups ortho to the hydroxyl group (like the tert-butyl groups in many commercial hindered phenols, or the inherent structure of the bisphenol bridge) physically shield the radical, preventing it from initiating new oxidation chains.

This stabilized phenoxy radical effectively terminates the degradation cycle.

G cluster_propagation Autoxidation Propagation Cycle cluster_intervention Antioxidant Intervention P_radical Polymer Radical (P•) O2 Oxygen (O₂) P_radical->O2 + O₂ POO_radical Peroxy Radical (POO•) O2->POO_radical PH Polymer Chain (P-H) POO_radical->PH + P-H ArOH Bisphenol (ArOH) POO_radical->ArOH Interruption PH->P_radical - POOH ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical - H• ArO_radical->POO_radical Termination

Figure 1: Mechanism of radical scavenging by bisphenol antioxidants.

The Dual-Edged Sword: Antioxidant Efficacy vs. Endocrine Disruption

The very features that make bisphenols effective antioxidants—the phenolic rings—are also responsible for their ability to interact with biological systems. As the use of BPA became ubiquitous, evidence of its leaching from consumer products and its potential as an endocrine-disrupting chemical (EDC) mounted.[10] This led to a critical juncture in the history of bisphenols: the search for alternatives.

Initially, structurally similar compounds like Bisphenol S (BPS) and Bisphenol F (BPF) were introduced as "BPA-free" substitutes. However, subsequent research revealed that these analogues often exhibit similar, and in some cases more potent, endocrine-disrupting activities.[11][12] Furthermore, studies evaluating their impact on cellular systems have shown that BPA and its analogues can induce oxidative stress, a seemingly paradoxical effect for a class of antioxidants. This biological pro-oxidant effect is distinct from their chemical function as radical scavengers in a polymer matrix.

Comparative Analysis of Bisphenol Derivatives

While comprehensive data comparing the antioxidant efficacy of common bisphenols is limited in the scientific literature, studies focusing on their toxicological profiles provide insight into the oxidative stress they induce in biological systems. It is crucial to distinguish between the industrial role (preventing oxidation in plastics) and the biological outcome (inducing oxidative stress in cells).

CompoundStructureKey Findings on Biological Oxidative Effects
Bisphenol A (BPA) 4,4'-(propane-2,2-diyl)diphenolInduces significant dose-dependent increases in intracellular Reactive Oxygen Species (ROS).[13][14] Causes notable increases in malondialdehyde (MDA), a marker of lipid peroxidation.[13]
Bisphenol F (BPF) 4,4'-methylenediphenolInduces intracellular ROS production.[12] Shown to cause significant DNA damage, in some cases greater than BPA.[11]
Bisphenol S (BPS) 4,4'-sulfonyldiphenolIncreases intracellular ROS production.[12] Cytotoxicity in some cell lines can be higher than that of BPA.[11]
Bisphenol AF (BPAF) 4,4'-(hexafluoropropane-2,2-diyl)diphenolInduces the strongest alterations in ROS formation and lipid peroxidation in human erythrocytes compared to BPA, BPS, and BPF.[14]

This table summarizes findings related to the induction of oxidative stress in biological systems, which is a measure of toxicity, not industrial antioxidant performance.

The data suggest that simple structural substitution does not necessarily yield a safer alternative. The electron-withdrawing or -donating nature of the bridging alkyl or sulfonyl group, as well as the overall molecular geometry, influences both the compound's antioxidant potential and its ability to bind to nuclear receptors, leading to endocrine disruption.

Analytical and Experimental Methodologies

The evaluation of bisphenol antioxidants relies on standardized protocols for both synthesis and activity assessment.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for determining the radical-scavenging activity of phenolic compounds.

Objective: To quantify the antioxidant activity of a bisphenol compound by measuring its ability to scavenge the DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the concentration and efficacy of the antioxidant.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Bisphenol test compound

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • UV-Vis Spectrophotometer or Microplate Reader

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark to prevent degradation.[9]

  • Preparation of Sample Solutions: Prepare a stock solution of the bisphenol test compound in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.

  • Assay Protocol (96-well plate): a. To each well, add 100 µL of the sample or standard solution at various concentrations. b. Prepare a blank well containing 100 µL of methanol. c. Add 100 µL of the 0.1 mM DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] × 100

    Where:

    • A_control = Absorbance of the DPPH solution with methanol (no antioxidant).

    • A_sample = Absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals and is determined by interpolation from the graph. A lower IC₅₀ value indicates higher antioxidant activity.[15]

Figure 2: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Outlook

The history of bisphenol antioxidants is a microcosm of the chemical industry in the 20th and 21st centuries. It reflects a trajectory from innovative synthesis and widespread industrial application to a more nuanced understanding of environmental and biological impact. As primary antioxidants, bisphenols have been instrumental in enhancing the durability and lifespan of countless polymer products. Their mechanism of action, rooted in the principles of hindered phenols and radical scavenging, is a testament to elegant chemical design.

However, the unintended consequence of endocrine disruption has irrevocably altered their legacy and spurred a paradigm shift in the design of chemical additives. The initial strategy of simple analogue substitution has proven insufficient, as compounds like BPS and BPF often carry similar toxicological baggage. The future of this field lies in developing novel antioxidants that are not only effective and thermally stable but are also designed with a clear understanding of their biological inertness. This includes exploring bio-based phenolic compounds and developing structures that retain antioxidant function without binding to nuclear receptors. For researchers and drug development professionals, the story of bisphenols serves as a critical case study in the importance of integrating toxicology and environmental science into the earliest stages of chemical design and development.

References

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Foundational

An In-Depth Technical Guide to the Health and Safety Profile of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Introduction 2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 14362-12-0) is a sterically hindered phenolic antioxidant.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 14362-12-0) is a sterically hindered phenolic antioxidant. Its molecular structure is designed to effectively scavenge free radicals, thereby preventing oxidative degradation in various materials. However, for researchers, scientists, and drug development professionals, a thorough understanding of its health and safety profile is paramount for safe handling and accurate risk assessment.

Comprehensive toxicological data for this specific molecule is limited. Therefore, to provide a robust safety assessment, this guide incorporates a read-across approach, leveraging extensive data from the closely related and well-studied structural analogue, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS No. 119-47-1). This analogue differs only by the substitution of a methyl group for a tert-butyl group at the C4 position on the phenol rings, making its toxicological profile a relevant surrogate for hazard identification. This guide will clearly distinguish between data for the primary compound and its analogue.

Part 1: Chemical Identity and Physicochemical Properties

Understanding a chemical's physical properties is fundamental to predicting its environmental fate, bioavailability, and the appropriate safety measures required for its handling.

Property2,2'-Methylenebis(4,6-di-tert-butylphenol)2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (Analogue)Reference
CAS Number 14362-12-0119-47-1[1],[2]
Molecular Formula C₂₉H₄₄O₂C₂₃H₃₂O₂[1],[2]
Molecular Weight 424.7 g/mol 340.5 g/mol [1],[2]
Appearance White to off-white solid/powderWhite to off-white crystalline solid[3]
Melting Point Not specified125-132 °C[2]
Water Solubility Very low (predicted)Practically insoluble (0.007 mg/L)[2]
Vapor Pressure Not specified<1 hPa[2]

The low water solubility and vapor pressure of the analogue suggest that both compounds are not highly volatile and have limited mobility in aqueous environments. However, their lipophilic nature indicates a potential for bioaccumulation.

Part 2: Toxicological Profile and Hazard Assessment

This section synthesizes the available toxicological data. The majority of the detailed in-vivo data pertains to the analogue, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).

GHS Hazard Classification
  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 14362-12-0):

    • Skin Irritation, Category 2 (Causes skin irritation)[1].

    • Eye Irritation, Category 2 (Causes serious eye irritation)[1].

  • Analogue: 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1):

    • Reproductive Toxicity, Category 1B or 2 (May damage fertility or the unborn child)[4].

The primary and most severe hazard identified for the analogue is reproductive toxicity, a point of critical concern for laboratory personnel.

Acute Toxicity

The analogue exhibits low acute toxicity via oral, dermal, and inhalation routes, indicating that a single, high-dose exposure is unlikely to cause severe systemic effects.[5][6]

RouteSpeciesEndpointValueReference
Oral RatLD50> 5,000 mg/kg bw[5][7]
Dermal RabbitLD50> 5,000 mg/kg bw[5]
Inhalation UnspecifiedLC0 (4-hr)> 100 mg/m³[5]
Irritation and Sensitization
  • Skin Irritation: While the primary compound is classified as a skin irritant[1], guideline-compliant studies on the analogue found it not to be a skin irritant.[5] However, prolonged contact may cause temporary irritation.[8]

  • Eye Irritation: The primary compound is classified as causing serious eye irritation.[1] Studies on the analogue report mild to moderate, reversible eye irritation.[5]

  • Skin Sensitization: The analogue is not considered a skin sensitizer based on a Local Lymph Node Assay (LLNA) in mice.[5]

Repeated Dose Toxicity

Chronic and subchronic exposure studies in rats using the analogue have identified the reproductive organs as the primary targets of toxicity.

  • Target Organs: The male and female reproductive systems are the most sensitive targets.[5][7]

  • Effects in Males: Dose-dependent testicular atrophy and decreased spermatogenesis were consistently observed in studies.[7]

  • Effects in Females: Atrophy of the ovaries was noted at high doses.[7]

  • Other Effects: At high concentrations in subchronic studies, effects such as thymus atrophy, bone marrow hypoplasia, and liver toxicity were also observed.[7]

Study TypeSpeciesKey Findings & Effect LevelsReference
Chronic (18-month) RatNOAEL (Male Reproductive): 12.7 mg/kg bw/day. Testicular atrophy observed at the next dose level.[7]
Repro/Dev. Screen RatNOAEL (Male Reproductive): 12.5 mg/kg bw/day. NOAEL (Female Reproductive): 50 mg/kg bw/day. LOAEL (Non-reproductive effects): 12.5 mg/kg bw/day.[5]
Reproductive and Developmental Toxicity

This is the most significant health concern identified from the analogue data.

  • Fertility: The analogue is recommended for classification as a Category 2 substance toxic to reproduction, with the risk phrase "May impair fertility".[5] The low No-Observed-Adverse-Effect-Level (NOAEL) of 12.5 mg/kg bw/day for male reproductive toxicity in rats underscores this concern.[5]

  • Developmental Toxicity: The compound is not considered a primary teratogen (a substance that causes fetal malformations).[5][9] Developmental effects, such as increased stillbirths and lower pup body weight, were only observed at high doses that also caused significant maternal toxicity.[5] The NOAEL for developmental toxicity was 200 mg/kg bw/day, substantially higher than the NOAEL for reproductive toxicity.[5]

Genotoxicity and Carcinogenicity
  • Genotoxicity: Available data is limited but does not suggest that the analogue is mutagenic.

  • Carcinogenicity: An 18-month study in rats showed no evidence of a neoplastic response.[7] However, this study was not specifically designed as a carcinogenicity bioassay and used a relatively small number of animals.[5] Major regulatory bodies like IARC, NTP, and OSHA do not list the analogue as a carcinogen.

Part 3: Ecotoxicological Profile

Data for the analogue indicates a low hazard for acute effects in aquatic organisms but raises concerns about persistence.

OrganismEndpoint (Duration)ValueReference
Fish (Oryzias latipes)LC50 (96 hr)> 5 mg/L
Invertebrates (Daphnia magna)EC50 (48 hr)> 4.8 mg/L[6]
Algae (P. subcapitata)ErC50 (72 hr)> 5 mg/L
  • Persistence and Degradation: The analogue is not readily biodegradable.

  • Bioaccumulation: Due to its low water solubility and lipophilic nature, the potential for bioaccumulation exists.

Part 4: Experimental Workflow & Mechanistic Considerations

For scientists in drug development and toxicology, understanding the experimental basis of these safety classifications is crucial. The reproductive toxicity findings for the analogue were largely determined using protocols similar to the OECD Test Guideline 421.

Workflow for Reproductive Toxicity Screening (OECD 421)

The following diagram illustrates the typical workflow for a screening study designed to identify effects on male and female reproductive performance. The causality behind this workflow is to expose the animals during critical periods of gametogenesis and gestation to detect potential adverse effects on fertility and offspring development.

OECD421_Workflow cluster_premating Phase 1: Pre-Mating (≥14 days) cluster_mating Phase 2: Mating cluster_postmating Phase 3: Gestation & Lactation cluster_necropsy Phase 4: Necropsy P1 Dosing of Parent (P) Generation (Males & Females) P1_obs Observations: - Clinical Signs - Body Weight - Food Consumption P1->P1_obs P2 Pairing (1 Male:1 Female) P1->P2 Continue Dosing P2_obs Endpoints: - Mating Index - Fertility Index P2->P2_obs P3 Dosing Continues for Females (Gestation & Lactation) P2->P3 Gestation Day 0 Confirmed F1_obs Offspring (F1) Observations: - Live/Stillbirths - Pup Weight & Survival - Clinical Signs P3->F1_obs P_necropsy Parental Necropsy: - Gross Pathology - Organ Weights (Testes, Ovaries) - Histopathology P3->P_necropsy End of Study

Caption: Workflow for OECD 421 Reproductive Toxicity Screening.

Mechanistic Insight: The testicular atrophy observed in animal studies is a significant finding.[7][10] This histopathological change is a direct result of damage to the seminiferous tubules and a reduction in sperm production. It provides a clear, causal link between exposure to the chemical and impaired male fertility, justifying the GHS classification.

Part 5: Safe Handling and Exposure Controls

Given the identified hazards, particularly the reproductive toxicity of the analogue and the irritation potential of the primary compound, stringent safety protocols are required.

  • Engineering Controls: Work with this compound, especially in powdered form, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[4][11]

    • Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.

  • Handling Practices:

    • Avoid generating dust.

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area. Store locked up, accessible only to authorized personnel.[4]

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Takagi, A., et al. (1993). Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats. The Journal of Toxicological Sciences. [Link]

  • Takahashi, O., et al. (1990). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. The Journal of Toxicological Sciences. [Link]

  • PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • Takahashi, O., et al. (1990). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. The Journal of Toxicological Sciences. [Link]

  • Tanaka, S., et al. (1990). [Studies on the Teratogenic Potential of 2,2'-methylenebis (4-methyl-6-tert-butylphenol) in Rats]. Eisei Shikenjo Hokoku. [Link]

  • CPAchem. (2022). Safety data sheet for 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). [Link]

  • OECD Existing Chemicals Database. 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Organisation for Economic Co-operation and Development. [Link]

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). Inventory of Food Contact Substances Listed in 21 CFR. [Link]

  • Unspecified Supplier. (2015). Safety Data Sheet for 2,2'-Methylene bis(6-tert-butyl-4-methylphenol). [Link]

  • Lanxess. (2015). Product Safety Assessment: 2,2'-Methylenebis-(1,1-dimethylethyl)- 4-methylphenol. [Link]BKF-EN.pdf)

Sources

Protocols & Analytical Methods

Method

A Robust GC-MS Method for the Quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in Polymer Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quanti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used hindered phenolic antioxidant. The protocol is specifically tailored for its determination in polymer matrices, a common application for this additive. We provide a comprehensive guide covering sample preparation via solvent extraction, optimized GC-MS parameters for direct analysis without derivatization, and a full validation summary in accordance with industry-standard guidelines. This method is designed to deliver high sensitivity, specificity, and reliability for quality control, stability studies, and regulatory compliance in the pharmaceutical and materials science sectors.

Introduction: The Analytical Imperative

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-molecular-weight hindered phenolic antioxidant critical for preventing thermo-oxidative degradation in various materials, particularly polymers used in packaging, medical devices, and other industrial applications.[1][2] Its function is to terminate the free-radical chain reactions that occur during polymer processing and long-term use, thereby preserving the material's integrity and performance.[2] The concentration of this antioxidant is a critical quality attribute, as insufficient levels can lead to premature material failure, while excessive amounts can result in blooming or leaching, posing potential safety concerns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high chromatographic resolution and the structural confirmation provided by the mass spectrometer.[3] While many phenolic compounds require derivatization to enhance volatility for GC analysis, the significant steric hindrance provided by the four tert-butyl groups in 2,2'-Methylenebis(4,6-di-tert-butylphenol) reduces the polarity of the hydroxyl groups sufficiently to allow for direct, robust analysis, simplifying the workflow and minimizing potential sources of error.

This guide provides a self-validating protocol, explaining the causality behind each step to ensure technical accuracy and reproducibility.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenolPubChem[4]
CAS Number 14362-12-0PubChem[4]
Molecular Formula C₂₉H₄₄O₂PubChem[4]
Molecular Weight 424.7 g/mol PubChem[4]
Structure

PubChem[4]

Experimental Protocol: A Step-by-Step Guide

Materials, Reagents, and Equipment
  • Standards & Reagents:

    • 2,2'-Methylenebis(4,6-di-tert-butylphenol) reference standard (≥98% purity)

    • 4,4'-Methylenebis(2,6-di-tert-butylphenol) as Internal Standard (IS) (≥98% purity)

    • Dichloromethane (DCM), HPLC or GC-grade

    • Methanol, HPLC-grade

    • Nitrogen gas, high purity (99.999%)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Analytical balance (0.01 mg readability)

    • Cryo-mill or equivalent polymer grinding apparatus

    • Ultrasonic bath

    • Centrifuge capable of 4000 rpm

    • Sample evaporator (e.g., nitrogen blow-down system)

    • Class A volumetric flasks, pipettes, and autosampler vials

Preparation of Standard Solutions

Rationale: The use of an internal standard (IS) is critical for correcting variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the quantification.[5][6] 4,4'-Methylenebis(2,6-di-tert-butylphenol) is chosen as an IS due to its structural similarity and expected similar chromatographic behavior, while being resolvable from the target analyte.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of the 2,2'-Methylenebis(4,6-di-tert-butylphenol) reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

    • Prepare a separate 1000 µg/mL stock solution of the Internal Standard in the same manner.

  • Internal Standard Spiking Solution (25 µg/mL):

    • Dilute the IS primary stock solution with dichloromethane to achieve a final concentration of 25 µg/mL. This solution will be added to all standards and samples.

  • Calibration Standards (0.5 - 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the analyte primary stock solution.

    • For each calibration level, add a fixed amount of the IS spiking solution (e.g., 100 µL to a final volume of 1 mL) to maintain a constant IS concentration of 2.5 µg/mL across all standards.

Sample Preparation from Polymer Matrix (e.g., Polypropylene)

Rationale: Effective extraction of the antioxidant from the polymer is the most critical step. Cryo-milling increases the surface area of the polymer, allowing for efficient penetration of the extraction solvent.[7] Dichloromethane is an effective solvent for swelling the polymer matrix and solubilizing the non-polar antioxidant. Ultrasonication provides the energy needed to facilitate the diffusion of the analyte from the polymer into the solvent.

  • Polymer Grinding: Freeze a representative 5-10 g sample of the polymer material with liquid nitrogen and grind it into a fine powder using a cryo-mill. This prevents melting and increases extraction efficiency.

  • Extraction:

    • Accurately weigh approximately 200 mg of the powdered polymer into a glass centrifuge tube.

    • Add 5.0 mL of dichloromethane.

    • Add a precise volume of the Internal Standard spiking solution (e.g., 200 µL of 25 µg/mL IS solution).

    • Vortex vigorously for 1 minute.

    • Place the sealed tube in an ultrasonic bath for 30 minutes at 40°C.

  • Isolation:

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer particles.

    • Carefully transfer the supernatant (DCM extract) to a clean tube.

  • Concentration:

    • Evaporate the extract to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 1.0 mL of dichloromethane.

    • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Method

Rationale: A low-polarity 5% phenyl-phase column provides excellent selectivity for non-polar to semi-polar compounds like hindered phenols.[3] A temperature ramp program ensures good separation from matrix components and sharp peaks for the target analyte. Splitless injection is used to maximize the transfer of the analyte onto the column, ensuring high sensitivity. Selected Ion Monitoring (SIM) mode is chosen for the mass spectrometer to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.

ParameterSettingJustification
Gas Chromatograph
Injection ModeSplitless, 1 µL injection volumeMaximizes sensitivity for trace analysis.
Inlet Temperature280°CEnsures rapid volatilization without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or equivalent)Robust column for general-purpose analysis of semi-volatile compounds.[3]
Oven ProgramInitial 150°C, hold 1 min. Ramp at 20°C/min to 320°C, hold 5 min.Provides good separation and ensures elution of the high-boiling-point analyte.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization mode providing reproducible fragmentation patterns.
Source Temperature230°CStandard operating temperature.
Transfer Line Temp300°CPrevents condensation of the analyte before reaching the MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases signal-to-noise ratio for improved sensitivity and specificity.
SIM Ions Based on expected fragmentation (loss of tert-butyl groups)
AnalyteQuantifier: m/z 409 [M-15]⁺; Qualifiers: m/z 424 [M]⁺, m/z 367 [M-57]⁺The [M-15]⁺ ion (loss of a methyl group) is often a stable and abundant fragment for hindered phenols.
Internal StandardTo be determined based on its mass spectrum (e.g., for 4,4'-Methylenebis(2,6-di-tert-butylphenol), m/z 409, 424)Ions should be unique and non-interfering.

Method Validation: Ensuring Trustworthiness

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8]

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity (R²) ≥ 0.998R² ≥ 0.995
Range 0.5 - 100 µg/mLDefined by linear response
Limit of Detection (LOD) 0.15 µg/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 0.5 µg/mLS/N ratio ≥ 10:1; Precision < 20% RSD
Accuracy (% Recovery) 96.8% - 103.5%80% - 120%
Precision (%RSD)
- Repeatability (Intra-day)< 3.5%< 15%
- Intermediate (Inter-day)< 5.0%< 15%
Specificity No interference at the retention times of the analyte and IS from blank matrix.Chromatographic peaks are pure and well-resolved.

Data Analysis and Quantification

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibration standard.

  • Linear Regression: Apply a linear regression fit to the calibration curve. The curve should originate from the blank and should not be forced through the origin.

  • Quantification: Calculate the area ratio for the analyte and IS in the unknown samples. Determine the concentration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in the reconstituted sample extract using the regression equation from the calibration curve.

  • Final Concentration: Calculate the final concentration of the antioxidant in the original polymer sample (in µg/g or %) by accounting for the initial sample weight and the final reconstituted volume.

    Concentration (µg/g) = (C_extract × V_final) / W_sample

    Where:

    • C_extract = Concentration from calibration curve (µg/mL)

    • V_final = Final reconstitution volume (mL)

    • W_sample = Initial sample weight (g)

Visualized Analytical Workflow

The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Polymer Sample Grind Cryo-Milling Sample->Grind Standard Reference Standard Weigh_Std Prepare Stock (1000 µg/mL) Standard->Weigh_Std IS_Stock Internal Standard Stock Cal_Stds Prepare Calibration Curve (0.5-100 µg/mL) IS_Stock->Cal_Stds Fixed Amount Spike_IS_Sample Spike with IS IS_Stock->Spike_IS_Sample Fixed Amount Weigh_Sample Weigh ~200 mg Grind->Weigh_Sample Weigh_Sample->Spike_IS_Sample Weigh_Std->Cal_Stds GCMS_Inject Inject 1 µL into GC-MS Cal_Stds->GCMS_Inject Spike_IS Spike with IS Add_DCM Add Dichloromethane Spike_IS_Sample->Add_DCM Sonicate Ultrasonicate (30 min) Add_DCM->Sonicate Centrifuge Centrifuge (4000 rpm) Sonicate->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in 1 mL DCM Evaporate->Reconstitute Reconstitute->GCMS_Inject Acquire Acquire Data (SIM Mode) GCMS_Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calc_Ratio Plot_Curve Generate Calibration Curve Calc_Ratio->Plot_Curve from Standards Quantify Quantify Sample Concentration Calc_Ratio->Quantify for Samples Plot_Curve->Quantify Report Final Report (µg/g) Quantify->Report

Caption: End-to-end workflow for GC-MS quantification of the target antioxidant.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in polymer matrices. The direct analysis approach, without the need for derivatization, offers a streamlined and efficient workflow. The comprehensive validation ensures that the method is fit for its intended purpose in research, quality control, and regulatory environments, providing trustworthy data for professionals in materials science and drug development.

References

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • De Vries, et al. (2016). GC-MS/MS profile of 16 phenolic standards acquired in MRM mode. ResearchGate. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[Link]

  • SCION Instruments. (2022). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2017). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate. [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.[Link]

  • MtoZ Biolabs. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.[Link]

  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).[Link]

  • Singh, R. P., & Geetanjali. (2020). Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

  • CORE. Polymer Sorbent Materials For The Extraction Of Organic Compounds.[Link]

  • Google Patents. Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.[Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.[Link]

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Application

Application Note: ¹H and ¹³C NMR Spectral Analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Abstract This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used antioxidant. We present a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used antioxidant. We present a comprehensive analysis of the spectral features, including full peak assignments, supported by established principles of NMR spectroscopy. Furthermore, this document outlines a robust, step-by-step protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results for researchers in materials science, drug development, and analytical chemistry.

Introduction: The Significance of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its molecular structure, featuring two di-tert-butylphenol units linked by a methylene bridge, makes it highly effective at scavenging free radicals and inhibiting oxidative degradation processes. This property has led to its extensive use as a stabilizer in polymers, rubbers, and oils.

Accurate structural confirmation and purity assessment are critical for its industrial application and for any research involving its use as a standard or active ingredient. NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the molecular structure and the chemical environment of each atom. This guide serves as a practical resource for obtaining and interpreting the ¹H and ¹³C NMR spectra of this important compound.

Molecular Structure and NMR Assignments

The symmetry of 2,2'-Methylenebis(4,6-di-tert-butylphenol) simplifies its NMR spectra. Due to free rotation around the single bonds of the methylene bridge, the two phenolic rings are chemically equivalent. This results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra, corresponding to the labeled atoms in the structure below.

Caption: Molecular structure with proton environments labeled for NMR assignment.

¹H NMR Spectral Data Analysis (500 MHz, CDCl₃)

The proton NMR spectrum is characterized by several distinct, well-resolved signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Peak Assignments for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hₑ, Hf1.44Singlet36H-C(C H₃)₃ at C4/C4' and C6/C6'
H_d3.84Singlet2H-Ar-C H₂-Ar
H_a5.05Singlet2H-Ar-OH
H_b7.08Doublet2H2.4Ar-H at C3/C3'
H_c7.39Doublet2H2.4Ar-H at C5/C5'

Expert Analysis:

  • tert-Butyl Protons (Hₑ, Hf): The four tert-butyl groups contain a total of 36 equivalent protons, giving rise to a very intense singlet at approximately 1.44 ppm. This high-intensity signal is a hallmark of molecules containing multiple tert-butyl groups.[1][2][3]

  • Methylene Bridge Protons (Hd): The two protons of the central methylene bridge are chemically equivalent and appear as a sharp singlet at 3.84 ppm. The absence of splitting indicates no adjacent protons.

  • Phenolic Hydroxyl Protons (Ha): The hydroxyl protons are typically observed as a singlet around 5.05 ppm.[4] The chemical shift of this peak can be sensitive to concentration, temperature, and solvent due to hydrogen bonding. Its identity can be confirmed by a "D₂O shake" experiment, where the peak disappears upon adding a drop of deuterium oxide to the NMR tube.[4]

  • Aromatic Protons (Hb, Hc): The two protons on each aromatic ring (at positions C3 and C5) are not equivalent. They appear as two distinct doublets at 7.08 ppm and 7.39 ppm. They exhibit meta-coupling, a long-range coupling over four bonds, with a small coupling constant (J) of 2.4 Hz.

¹³C NMR Spectral Data Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to the molecule's symmetry, only 9 distinct carbon signals are expected and observed.

Table 2: ¹³C NMR Peak Assignments for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Chemical Shift (δ, ppm)AssignmentRationale
29.8C H₃ (tert-butyl at C6)Aliphatic methyl carbons, shielded.
31.6C H₃ (tert-butyl at C4)Aliphatic methyl carbons, slightly different environment.
32.5Ar-C H₂-ArMethylene bridge carbon.
34.4C (CH₃)₃ (at C6)Quaternary carbon of the tert-butyl group.
35.2C (CH₃)₃ (at C4)Quaternary carbon of the tert-butyl group.
123.7C 3 / C 5Aromatic CH carbons.
126.9C 1Aromatic quaternary carbon attached to the methylene bridge.
141.8C 4 / C 6Aromatic quaternary carbons attached to tert-butyl groups.
148.9C 2Aromatic quaternary carbon attached to the hydroxyl group (ipso-carbon).

Expert Analysis:

  • Aliphatic Region (29-36 ppm): This region contains the signals for the methyl and quaternary carbons of the four tert-butyl groups, as well as the methylene bridge carbon. The chemical shifts for tert-butyl group carbons typically fall between 20 and 42 ppm.[1]

  • Aromatic Region (123-150 ppm): The signals for the twelve aromatic carbons appear in this region. The C2 carbon, directly attached to the electronegative oxygen atom, is the most deshielded and appears furthest downfield at 148.9 ppm. The carbons bearing the bulky tert-butyl groups (C4, C6) are also significantly downfield. The protonated aromatic carbons (C3, C5) are the most shielded of the aromatic signals.

Experimental Protocols

To ensure high-quality and reproducible NMR data, adherence to a standardized protocol is essential.

  • Material Weighing: Accurately weigh 10-15 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is recommended as it is an excellent solvent for this compound and its residual proton peak (δ ~7.26 ppm) does not interfere with analyte signals. Other potential solvents include Acetone-d₆ or DMSO-d₆.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Note: Many high-quality deuterated solvents are now supplied with TMS already added.[7]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube. Ensure the outside of the tube is clean before inserting it into the spectrometer.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the magnet. Tune and match the probe for the appropriate nuclei (¹H or ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8-16 scans are typically sufficient due to the high concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 256-1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2'-Methylenebis(4,6-di-tert-butylphenol) are highly characteristic and provide a definitive fingerprint for its structural verification. The high degree of symmetry in the molecule leads to a simplified set of signals that can be readily assigned. The protocols outlined in this note provide a reliable framework for obtaining high-quality spectral data, which is indispensable for quality control, reaction monitoring, and detailed structural studies in both academic and industrial research settings.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol). PubChem Compound Database. Retrieved from [Link]

  • Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2005). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 53(8), 2852–2859.
  • Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1114-1124.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Giri, R., & Vögeli, B. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1264–1269.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methylene di-t-butylcresol, 119-47-1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

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Method

Application Note: Infrared (IR) Spectroscopy for the Characterization of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Abstract: This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant critical in various industrial applications, including polymer stabilization and drug development. This document details the theoretical basis for its characteristic infrared absorption spectrum, offers an in-depth interpretation of key spectral features, and presents robust, step-by-step protocols for sample preparation and analysis. The methodologies are designed to ensure high-quality, reproducible data for researchers, scientists, and quality control professionals.

Introduction

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-molecular-weight, non-staining antioxidant widely employed to prevent thermo-oxidative degradation in polymers, elastomers, and synthetic rubbers. Its efficacy stems from the sterically hindered phenolic hydroxyl groups, which act as radical scavengers. Accurate and efficient identification and characterization of this compound are paramount for quality assurance and formulation development. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound, allowing for unambiguous identification and assessment of its functional group integrity.

Part 1: Spectroscopic Profile of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Molecular Structure

Understanding the infrared spectrum begins with the molecule's structure, which dictates the types of vibrational modes possible. The key functional groups are the phenolic hydroxyl (-OH) groups, the bulky tert-butyl substituents, the methylene bridge (-CH₂-), and the polysubstituted aromatic rings.

Caption: Molecular Structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Interpretation of the Infrared Spectrum

The IR spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • O-H Stretching Region (≈3650 cm⁻¹):

    • Causality: In typical phenols, the O-H stretching vibration appears as a very broad band around 3200-3550 cm⁻¹ due to strong intermolecular hydrogen bonding.[1][2] However, in 2,2'-Methylenebis(4,6-di-tert-butylphenol), the hydroxyl groups are "hindered" by the bulky ortho-tert-butyl groups. This steric hindrance physically prevents the close approach required for strong hydrogen bond formation.[3][4]

    • Expected Observation: Consequently, the spectrum is expected to show a relatively sharp, medium-to-strong absorption band near 3650 cm⁻¹, characteristic of a "free" or non-hydrogen-bonded phenolic hydroxyl group.[4][5] The presence of this sharp peak is a key indicator of the sterically hindered nature of the molecule.

  • C-H Stretching Region (3100-2850 cm⁻¹):

    • Causality: This region provides clear evidence for both the aromatic (sp² hybridized) and aliphatic (sp³ hybridized) components of the molecule. Bonds with higher s-character (sp²) are stronger and vibrate at a higher frequency.

    • Expected Observations:

      • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium intensity peaks are expected in the 3010-3100 cm⁻¹ range, corresponding to the C-H bonds on the two aromatic rings.[6][7]

      • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong, sharp absorptions will appear between 2850-2970 cm⁻¹. These arise from the numerous C-H bonds in the tert-butyl groups and the methylene bridge.[8][9] The sheer number of these bonds results in this being one of the most intense regions of the spectrum.

  • Fingerprint Region (<1600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule's overall structure.

    • Aromatic C=C Stretches (1600-1450 cm⁻¹): The stretching vibrations within the benzene rings give rise to a series of medium-to-strong bands, typically around 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]

    • C-H Bending Vibrations (1470-1360 cm⁻¹): The bending (scissoring and deformation) of C-H bonds in the methylene and tert-butyl groups appears here. A characteristic feature of a tert-butyl group is a pair of bands of medium intensity, often seen near 1390 cm⁻¹ and 1365 cm⁻¹.

    • C-O Stretching Vibration (≈1200 cm⁻¹): The stretching of the C-O bond in phenols gives a strong absorption band. For phenols, this band typically appears at a higher wavenumber (1260-1200 cm⁻¹) compared to aliphatic alcohols due to electronic effects from the aromatic ring.[1][10]

Summary of Characteristic Absorption Bands

The table below summarizes the expected IR absorption bands for 2,2'-Methylenebis(4,6-di-tert-butylphenol), providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
≈ 3650Sharp, MFree O-H Stretch (Sterically Hindered Phenol)
3100 - 3010W - MAromatic C-H Stretch (sp²)
2970 - 2850SAliphatic C-H Stretch (sp³; tert-butyl, CH₂)
≈ 1600, ≈ 1500M - SAromatic C=C Ring Stretch
1470 - 1440MAliphatic C-H Bending (CH₂ Scissoring)
≈ 1390, ≈ 1365MAliphatic C-H Bending (tert-butyl)
≈ 1200SPhenolic C-O Stretch
900 - 675M - SAromatic C-H Out-of-Plane (OOP) Bending

(S = Strong, M = Medium, W = Weak)

Part 2: Experimental Protocols

Rationale for Sample Preparation

For solid samples, the primary goal is to prepare a thin, uniform layer that allows for optimal transmission of the infrared beam while minimizing light scattering, which can distort the spectrum. Two common and reliable transmission methods are the Thin Solid Film and the Potassium Bromide (KBr) Pellet techniques.

Protocol 1: Thin Solid Film Method

This method is rapid and avoids the use of a matrix material, yielding a spectrum of the pure compound.[11][12]

Materials:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) sample (5-10 mg)

  • Volatile solvent (e.g., Methylene Chloride, Acetone)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • FTIR Spectrometer

Procedure:

  • Sample Dissolution: In a small vial, dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[12] Swirl gently to ensure complete dissolution.

    • Expert Insight: Methylene chloride is an excellent choice as it dissolves many organic compounds and evaporates quickly. Its own IR absorptions will not interfere as it is removed before analysis.[13]

  • Film Casting: Using a Pasteur pipette, apply one or two drops of the solution to the center of a clean, dry salt plate.[11]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, often cloudy or crystalline, film of the solid sample will remain on the plate.[13] Ensure the film is dry to avoid seeing solvent peaks in the spectrum.[14]

  • Spectrum Acquisition: a. Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor. b. Sample Scan: Place the salt plate with the sample film into the sample holder and acquire the IR spectrum.

  • Data Evaluation: If the peaks are too intense (flat-topped), the film is too thick. Clean the plate with solvent and cast a new film from a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-dry.[12]

  • Cleaning: Thoroughly clean the salt plates with the appropriate solvent (e.g., acetone) and store them in a desiccator to prevent damage from atmospheric moisture.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This is a classic technique that produces excellent quality spectra when performed correctly. It involves dispersing the sample in a dry KBr matrix, which is transparent to IR radiation.[15]

Materials:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) sample (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is rigorously dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator.[16] KBr is hygroscopic, and any absorbed water will cause large, broad O-H peaks that can obscure the sample spectrum.[15]

  • Grinding & Mixing: a. Place 1-2 mg of the sample into a clean, dry agate mortar and grind it to a very fine powder. b. Add 100-200 mg of the dried KBr powder to the mortar.[17] c. Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure the sample is uniformly dispersed.[16]

  • Pellet Formation: a. Assemble the pellet die. Transfer the KBr/sample mixture into the die sleeve. b. Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[16] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid disc. c. Slowly release the pressure and carefully disassemble the die to retrieve the pellet.

    • Self-Validation: A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.[18]

  • Spectrum Acquisition: a. Background Scan: It is best practice to create a "blank" pellet containing only KBr to use for the background scan.[19] This corrects for any scattering effects and minor moisture absorption in the KBr itself. b. Sample Scan: Place the sample pellet into the appropriate holder in the FTIR spectrometer and acquire the spectrum.

  • Cleaning: Clean the mortar, pestle, and die set thoroughly immediately after use to prevent cross-contamination.

Workflow for IR Spectroscopic Analysis

IR_Analysis_Workflow start Start: Receive Solid Sample prep_choice Choose Preparation Method start->prep_choice thin_film Protocol 1: Thin Film - Dissolve in Solvent - Cast on Salt Plate - Evaporate Solvent prep_choice->thin_film Thin Film kbr_pellet Protocol 2: KBr Pellet - Grind Sample - Mix with Dry KBr - Press into Pellet prep_choice->kbr_pellet KBr Pellet background Acquire Background Spectrum (Empty Holder or Blank Pellet) thin_film->background kbr_pellet->background sample_scan Acquire Sample Spectrum background->sample_scan data_quality Is Spectrum Quality Acceptable? (No flat tops, good S/N) sample_scan->data_quality interpret Interpret Spectrum - Assign Key Bands - Compare to Reference data_quality->interpret Yes re_prep Re-prepare Sample (Adjust concentration/thickness) data_quality->re_prep No report Generate Report interpret->report re_prep->prep_choice

Caption: General workflow for FTIR analysis of a solid sample.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Howard, D. L., & Kjaergaard, H. G. (2005). CH stretching vibrational overtone spectra of tert-butylbenzene, tert-butyl chloride, and tert-butyl iodide. The Journal of Chemical Physics, 122(1), 014304.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Sears, W. C., & Kitchen, L. J. (1949). Infrared Studies of Hindered Phenols. Journal of the American Chemical Society, 71(12), 4110–4112.
  • An-Najah National University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Coggeshall, N. D. (1950). Infrared absorption spectra in the hydroxyl region for phenols of the three classes [Diagram]. ResearchGate. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17895–17906.
  • ResearchGate. (n.d.). FT-IR spectra of the synthetic hindered phenol antioxidant [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol]. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Labcompare. (2024, September 3). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471
  • Durig, J. R., & Brown, S. C. (1973). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Canadian Journal of Chemistry, 51(20), 3343-3353.
  • Zimmerman, R. L., & Rubtsov, I. V. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. The Journal of Physical Chemistry A, 117(26), 5425–5435.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in Advanced Polymer Stabilization

Prepared by: Gemini, Senior Application Scientist Abstract and Scope This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 2,2'-Methylenebis(4,6...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a high-performance hindered phenolic antioxidant. It details the underlying stabilization mechanisms, provides validated protocols for its incorporation and performance evaluation in various polymer systems, and offers expert insights into troubleshooting common challenges. The objective is to equip professionals with the foundational knowledge and practical methodologies required to effectively utilize this antioxidant to enhance the durability and lifespan of polymer materials.

Introduction to 2,2'-Methylenebis(4,6-di-tert-butylphenol)

2,2'-Methylenebis(4,6-di-tert-butylphenol), also known by trade names such as Antioxidant 2246, is a sterically hindered phenolic antioxidant of significant industrial importance.[1][2] Its molecular structure, featuring two phenolic groups bridged by a methylene group and flanked by bulky tert-butyl substituents, is key to its efficacy. This configuration makes it a highly effective, non-discoloring, and non-volatile stabilizer.[3] It is widely employed to protect a broad range of polymeric materials—including polyolefins, rubbers, resins, and adhesives—from degradation during high-temperature processing and long-term service life.[1][3][4]

Key Properties:

  • High Thermal Stability: Effective at demanding processing temperatures.[5]

  • Low Volatility: Resists migration and loss during processing and end-use.[3]

  • Non-Discoloring: The sterically hindered nature of the molecule minimizes the formation of colored byproducts, preserving the polymer's aesthetic appeal.[1][3]

  • Excellent Compatibility: Soluble in aromatic solvents and compatible with a wide array of polymers.[2]

Mechanism of Action: Free Radical Scavenging

Polymer degradation is primarily an auto-oxidative chain reaction initiated by free radicals. These highly reactive species are generated by heat, UV radiation, or mechanical stress. Once formed, they attack the polymer chains, leading to chain scission or cross-linking, which manifests as brittleness, discoloration, and loss of mechanical strength.[1][6]

2,2'-Methylenebis(4,6-di-tert-butylphenol) interrupts this destructive cycle by acting as a primary antioxidant. Its mechanism is centered on its ability to donate a hydrogen atom from its hydroxyl (-OH) groups to terminate the highly reactive peroxy (ROO•) and alkyl (R•) radicals.

The process unfolds as follows:

  • Initiation: A polymer radical (P•) is formed.

  • Propagation: The polymer radical reacts with oxygen to form a polymer peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), propagating the cycle.

  • Intervention: The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical (POO•), terminating the radical and forming a stable polymer hydroperoxide and a phenoxy radical (ArO•).

  • Stabilization: The resulting phenoxy radical is sterically hindered by the adjacent tert-butyl groups. This bulkiness delocalizes the unpaired electron and prevents the phenoxy radical from initiating new degradation chains, effectively breaking the auto-oxidation cycle.

The bisphenolic structure provides two active sites per molecule, enhancing its efficiency.[1]

G cluster_propagation Degradation Cycle cluster_stabilization Stabilization Intervention P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O₂ POO_radical->P_radical + PH POOH Hydroperoxide (POOH) POO_radical->POOH + PH Phenoxy_Radical Stable Phenoxy Radical (ArO•) POO_radical->Phenoxy_Radical Polymer Polymer Chain (PH) Antioxidant Hindered Phenol (ArOH) Phenoxy_Radical->Phenoxy_Radical

Caption: Mechanism of free radical scavenging by a hindered phenol.

Applications and Polymer Systems

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a versatile stabilizer suitable for a wide range of polymers. Its selection is often based on the processing temperature, end-use environment, and regulatory requirements (e.g., for food contact applications).[2][4] A derivative, sodium 2,2'-methylene-bis-(4,6-di-t-butylphenylene)phosphate, is also noted for its use as a nucleating agent in crystalline polymers like polypropylene to improve clarity and physical properties.[7][8]

Polymer ClassSpecific ExamplesTypical Loading Level (% w/w)Key Benefits
Polyolefins Polypropylene (PP), Polyethylene (PE)0.1 - 0.5Excellent process stabilization, long-term heat aging resistance.[1][3]
Elastomers/Rubbers SBR, BR, NBR0.2 - 1.0Prevents oxidative degradation, maintains elasticity and color.[3][9]
Styrenics Polystyrene (PS), ABS0.1 - 0.4Prevents yellowing during processing and exposure to light/heat.[3]
Adhesives Hot melt adhesives, pressure-sensitive adhesives0.2 - 0.8Maintains viscosity and bond strength at elevated temperatures.[4]
Other Resins PVC, Polyamides, Polyesters0.1 - 0.5General purpose antioxidant for thermal stability.[3][7]

Experimental Protocols

Protocol: Incorporation via Melt Blending

This protocol describes the standard method for homogenously dispersing 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a thermoplastic polymer matrix, using polypropylene as an example.

Objective: To prepare a stabilized polymer compound with a target antioxidant concentration.

Materials & Equipment:

  • Polypropylene (PP) pellets (or other thermoplastic resin)

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) powder (CAS No. 119-47-1)[10]

  • Laboratory-scale twin-screw extruder or internal mixer (e.g., Brabender)

  • Drying oven

  • Precision balance

  • Pelletizer

Procedure:

  • Polymer Drying: Dry the PP pellets in an oven at 80-90°C for 2-4 hours to remove residual moisture. Causality: This step is critical to prevent hydrolytic degradation of the polymer during melt processing, which can compromise mechanical properties.

  • Concentration Calculation: Determine the required mass of the antioxidant. For a target loading of 0.2% in a 1000 g batch: Mass of Antioxidant = 1000 g * 0.002 = 2.0 g

  • Pre-Blending: In a sealed bag or container, combine the dried PP pellets and the weighed antioxidant powder. Shake vigorously for 5 minutes to ensure the powder coats the pellets uniformly. Causality: Pre-blending promotes a more uniform feed into the extruder, preventing localized high concentrations of the additive and ensuring better final dispersion.

  • Extruder Setup: Set the temperature profile of the extruder appropriate for PP (e.g., from 180°C at the feed zone to 210°C at the die). Set the screw speed (e.g., 100-150 RPM). Causality: The temperature profile is designed to gently melt the polymer without causing thermal degradation, while the screw speed provides the necessary shear for effective mixing.

  • Melt Compounding: Feed the pre-blended material into the extruder at a consistent rate. The molten polymer and antioxidant will be intensively mixed in the barrel.

  • Cooling and Pelletizing: The extrudate (strand) exiting the die is passed through a water bath for cooling and then fed into a pelletizer to produce stabilized polymer pellets.

  • Post-Drying and Storage: Dry the final pellets to remove surface moisture and store them in a sealed, airtight container away from light.

G start Start dry_polymer 1. Dry Polymer Pellets (80-90°C, 2-4h) start->dry_polymer pre_blend 3. Dry Blend Polymer and Antioxidant dry_polymer->pre_blend weigh_ao 2. Weigh Antioxidant (e.g., 0.2% w/w) weigh_ao->pre_blend extruder_setup 4. Set Extruder Parameters (Temp: 180-210°C, RPM: 100-150) pre_blend->extruder_setup compound 5. Melt Compound in Extruder extruder_setup->compound cool_pelletize 6. Cool Strand & Pelletize compound->cool_pelletize store 7. Store Stabilized Pellets cool_pelletize->store end_node End store->end_node

Caption: Workflow for incorporating antioxidant via melt blending.

Protocol: Performance Evaluation via Oven Aging

This protocol provides a method to validate the effectiveness of the incorporated antioxidant by accelerating the thermal-oxidative degradation process.

Objective: To compare the long-term thermal stability of the stabilized polymer against an unstabilized control.

Materials & Equipment:

  • Stabilized and unstabilized (control) polymer pellets

  • Compression molder or injection molder

  • Forced-air convection oven with precise temperature control

  • Test specimen die or mold (e.g., for tensile bars or plaques)

  • Visual inspection tools (magnifying glass)

  • Mechanical testing equipment (optional)

Procedure:

  • Specimen Preparation: Using a compression or injection molder, prepare identical test specimens (e.g., 1 mm thick plaques) from both the stabilized and unstabilized polymer pellets.

  • Oven Setup: Preheat the forced-air oven to a specified test temperature (e.g., 150°C for PP). Causality: The high temperature accelerates the oxidation reactions that would occur over months or years at ambient temperature. Forced air circulation ensures a consistent supply of oxygen to all specimen surfaces.

  • Sample Placement: Suspend or place the specimens in the oven, ensuring they are not touching each other to allow for uniform air exposure.

  • Periodic Inspection: At regular intervals (e.g., every 24 hours), remove the specimens from the oven for inspection.

  • Failure Criteria Definition: The point of failure must be clearly defined. Common criteria include:

    • Visual: First sign of cracking, severe discoloration (yellowing/browning), or chalking.

    • Mechanical: A 50% reduction in tensile strength or elongation at break.

  • Data Recording: Record the time (in hours or days) to failure for each specimen.

  • Analysis: Compare the average time to failure for the stabilized samples versus the control. A significantly longer time to failure for the stabilized samples validates the antioxidant's efficacy.

Self-Validation: The protocol is self-validating through the inclusion of a control group. The difference in performance between the stabilized and unstabilized material provides a direct measure of the antioxidant's contribution.

G start Prepare Specimens (Stabilized & Control) oven Place in Oven (e.g., 150°C) start->oven loop_start Periodic Inspection oven->loop_start check Failure Criteria Met? (Cracking, Discoloration) loop_start->check Inspect Samples check->loop_start No record Record Time to Failure check->record Yes compare Compare Stabilized vs. Control record->compare

Caption: Workflow for performance evaluation using oven aging.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Yellowing or Discoloration During Processing 1. Excessive processing temperature causing antioxidant or polymer degradation.[1] 2. Interaction with other additives (e.g., catalyst residues). 3. Insufficient antioxidant concentration.1. Reduce the temperature profile in the extruder/molder. 2. Review the full formulation for potential antagonistic effects. Consider adding a phosphite-based secondary antioxidant. 3. Increase the loading level of the primary antioxidant.
Brittleness in Final Part 1. Poor dispersion of the antioxidant. 2. Severe polymer degradation (chain scission) has already occurred.[1] 3. Loading level is too low for the application's stress level.1. Improve mixing by increasing screw speed or using a more aggressive screw design. Ensure adequate pre-blending. 2. Lower processing temperatures and residence time. 3. Re-evaluate and increase the antioxidant concentration.
Inconsistent Performance 1. Inhomogeneous mixing of the antioxidant in the masterbatch or final compound. 2. Variation in the quality of the base polymer resin.1. Validate the mixing protocol and perform quality control checks on dispersion. 2. Test different batches of the base resin to ensure consistency.

References

  • US Patent 4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Institutes of Health (NIH). [Link]

  • Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. ResearchGate. [Link]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem. [Link]

  • 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2. PubChem. [Link]

  • JP2001055395A - Sodium-2,2'-methylenebis (4,6-di-tert-butylphenyl) phosphate compound.
  • Epitaxial act of sodium 2,2′-methylene-bis-(4,6-di- t -butylphenylene)phosphate on isotactic polypropylene. PlumX. [Link]

  • Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. [Link]

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Method

Dissolution Protocol for 2,2'-Methylenebis(4,6-di-tert-butylphenol): An Application Note for Researchers

This comprehensive guide provides a detailed protocol for the dissolution of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The protocols outlined below are designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the dissolution of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The protocols outlined below are designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions of this compound for a variety of in vitro and in vivo applications.

Introduction: Understanding the Compound

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-molecular-weight phenolic antioxidant. Its structure, characterized by bulky tert-butyl groups flanking the hydroxyl moieties, is key to its function as a free radical scavenger. However, this same structure contributes to its low aqueous solubility, making the selection of an appropriate organic solvent system crucial for its effective use in experimental settings. This document will provide a thorough understanding of its solubility characteristics and a step-by-step guide to its dissolution.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is essential for developing a successful dissolution protocol.

PropertyValueReference
Molecular Formula C₂₉H₄₄O₂[1]
Molecular Weight 424.7 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 141-142 °C[3]
Water Solubility Practically insoluble

Solubility Profile

Due to its lipophilic nature, 2,2'-Methylenebis(4,6-di-tert-butylphenol) exhibits poor solubility in aqueous solutions but is soluble in various organic solvents. The choice of solvent will depend on the specific requirements of the downstream application, such as cell culture compatibility or formulation for in vivo studies.

Table 2: Qualitative Solubility in Common Organic Solvents

Solvent ClassSolubilityRationale
Aromatic Hydrocarbons SolubleThe nonpolar nature of solvents like toluene and benzene effectively solvates the hydrophobic regions of the molecule.
Oxygenated Solvents SolubleEthers, esters, and ketones can engage in dipole-dipole interactions and hydrogen bonding with the phenolic hydroxyl groups, aiding dissolution.
Polar Aprotic Solvents Moderately Soluble to SolubleSolvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective due to their high polarity and ability to solvate a wide range of compounds. DMSO is a common choice for preparing stock solutions for in vitro assays.
Alcohols Sparingly Soluble to SolubleShort-chain alcohols like ethanol and methanol can dissolve the compound, but solubility may be limited compared to aprotic solvents.
Halogenated Hydrocarbons SolubleSolvents like dichloromethane and chloroform are effective due to their ability to solvate nonpolar compounds.

For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and maintain biocompatibility. A common formulation involves a mixture of DMSO, polyethylene glycol (e.g., PEG300), and a surfactant like Tween-80, diluted in saline or phosphate-buffered saline (PBS).[4]

Safety Precautions and Handling

Before initiating any dissolution protocol, it is imperative to consult the Safety Data Sheet (SDS) for 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7]

  • Skin and Eye Contact: The compound can cause skin and serious eye irritation.[1][5][6] In case of contact, rinse the affected area thoroughly with water.[6]

  • Respiratory Irritation: May cause respiratory irritation.[5] Avoid breathing dust.[5]

Dissolution Protocol: Step-by-Step Guide

This protocol provides a general procedure for preparing a stock solution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in an organic solvent. The specific solvent and concentration should be determined based on the experimental requirements.

Materials:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) powder

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Sterile, amber glass vials or tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of 2,2'-Methylenebis(4,6-di-tert-butylphenol) powder using an analytical balance. Perform this step in a fume hood to minimize inhalation exposure.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent to the vial containing the powder to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes. This initial agitation will help to disperse the powder and initiate the dissolution process.

  • Enhancing Dissolution (if necessary): For compounds that are slow to dissolve, gentle heating in a water bath (not exceeding 40-50°C) or sonication can be employed.[4] These methods increase the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and solvation.

    • Causality: Heating increases the solubility of most solids in liquids, while sonication uses high-frequency sound waves to create micro-agitations, breaking apart solute particles and enhancing solvent interaction.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and no particulates are visible. The solution should be clear.

  • Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C to protect it from light and prevent solvent evaporation.[4] Proper storage is critical for maintaining the stability and potency of the compound.

Workflow Diagram

The following diagram illustrates the general workflow for the dissolution of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent vortex 3. Vortex add_solvent->vortex heat_sonicate 4. Heat/Sonicate (Optional) vortex->heat_sonicate If needed inspect 5. Visual Inspection vortex->inspect heat_sonicate->inspect sterilize 6. Sterilize (Optional) inspect->sterilize For cell culture store 7. Store at -20°C/-80°C inspect->store sterilize->store

Caption: Workflow for dissolving 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Conclusion

The successful dissolution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a critical first step for its application in research and development. By understanding its physicochemical properties and following a systematic protocol, researchers can prepare stable and reliable stock solutions, ensuring the accuracy and reproducibility of their experimental results. Adherence to safety guidelines is paramount throughout the handling and dissolution process.

References

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) monoacrylate. (2024-04-17). [Link]

  • PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • Solubility of Things. 4,4'-Methylenebis(2,6-di-tert-butylphenol). [Link]

  • Google Patents. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols).

Sources

Application

Application Note: A Comprehensive Guide to the Quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in Polyethylene

Abstract This technical guide provides a detailed framework for the accurate quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a critical phenolic antioxidant, within polyethylene matrices. The longevity and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the accurate quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a critical phenolic antioxidant, within polyethylene matrices. The longevity and performance of polyethylene materials are significantly enhanced by the inclusion of stabilizers like this antioxidant, which mitigates degradation from thermo-oxidative stress.[1] Consequently, verifying its concentration is paramount for quality control, performance validation, and regulatory compliance. This document moves beyond simple procedural lists to explain the rationale behind methodological choices, offering researchers and industry professionals robust, validated protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Introduction: The Rationale for Quantification

2,2'-Methylenebis(4,6-di-tert-butylphenol), often referred to by trade names such as Antioxidant BKF or AO 2246, is a sterically hindered phenolic antioxidant.[2][3] Its primary function is to terminate the free-radical chain reactions that occur during polymer processing and end-use, thereby preventing the degradation of the polyethylene's mechanical and physical properties.[1] The precise amount of this additive is critical; insufficient levels can lead to premature product failure, while excessive amounts can be economically inefficient and may raise concerns regarding the migration of leachables.[4][5] Therefore, a rapid and accurate analytical method is essential to ensure the specified amount of the additive is present after processes like extrusion.[4]

This guide details the complete analytical workflow, from the crucial step of extracting the analyte from the challenging polymer matrix to its final quantification by various instrumental techniques.

The Analytical Workflow: A Strategic Overview

The successful quantification of an additive within a polymer hinges on a logical sequence of steps. The core challenge lies in efficiently separating the small molecule antioxidant from the long-chain, largely insoluble polyethylene matrix before instrumental analysis.

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing P1 Polyethylene Sample (e.g., pellet, film) P2 Size Reduction (Grinding/Shaving) P1->P2 P3 Extraction (Solvent-based) P2->P3 P4 Filtration & Concentration P3->P4 A1 Chromatographic Separation (HPLC or GC) P4->A1 Inject Extract A2 Detection & Quantification (UV or MS) A1->A2 D2 Calculate Concentration in Sample Extract A2->D2 Raw Data D1 Calibration Curve Generation D1->D2 D3 Final Report (% w/w or ppm) D2->D3

Caption: High-level overview of the analytical workflow.

Sample Preparation: Liberating the Analyte from the Polymer Matrix

The extraction of additives from the polymer is often the most time-consuming and error-prone step in the entire analysis.[6] The low solubility of the polyethylene matrix in most organic solvents at room temperature necessitates specific strategies to release the embedded antioxidant.[7]

Protocol 3.1: Solvent Reflux Extraction (ASTM D6953 Method)

This is a robust and widely standardized method for extracting additives from polyolefins. The choice of solvent is dictated by the density of the polyethylene.[7]

Causality: Refluxing at the solvent's boiling point increases the kinetic energy, promoting solvent penetration into the polymer matrix and enhancing the diffusion and solubilization of the antioxidant.

Materials:

  • Soxhlet extraction apparatus or round-bottom flask with a reflux condenser

  • Heating mantle

  • Polyethylene sample, finely ground or shaved

  • Cyclohexane (for densities > 0.94 g/cm³) or Isopropanol (for densities < 0.94 g/cm³)[7]

  • Glass wool

Procedure:

  • Accurately weigh approximately 2-5 g of the ground polyethylene sample into a cellulose extraction thimble or directly into the round-bottom flask.

  • Add 100 mL of the appropriate solvent (cyclohexane or isopropanol) to the flask.

  • Assemble the reflux apparatus.

  • Heat the solvent to a gentle boil and maintain reflux for a minimum of 6 hours.

  • Allow the apparatus to cool completely to room temperature.

  • Filter the resulting extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • The extract is now ready for direct analysis or can be concentrated by evaporating the solvent under a gentle stream of nitrogen if higher sensitivity is required.

G Start Weigh Ground PE Sample Solvent Add Extraction Solvent (e.g., Cyclohexane) Start->Solvent Reflux Assemble Apparatus & Heat to Reflux (6h) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Extract (0.45 µm PTFE) Cool->Filter End Sample Ready for Analysis Filter->End

Caption: Workflow for Solvent Reflux Extraction.

Protocol 3.2: Polymer Dissolution and Precipitation

This alternative method involves completely dissolving the polymer to free all additives, followed by precipitating the polymer to leave the additives in solution.[6][8]

Causality: Dissolving the entire matrix ensures a theoretically complete release of the entrapped antioxidant, which can lead to high recovery rates.

Materials:

  • High-temperature resistant flask with a stirrer

  • Hot plate with stirring capability

  • Solvents: Toluene or Xylene (for dissolution), Methanol or Acetone (for precipitation)

Procedure:

  • Weigh 1-2 g of the polyethylene sample into the flask.

  • Add 50 mL of Toluene or Xylene.

  • Heat the mixture to 110-120 °C with continuous stirring until the polymer is completely dissolved.

  • Cool the solution slightly, then slowly add an excess (e.g., 150 mL) of the precipitating solvent (Methanol or Acetone) while stirring vigorously. The polyethylene will precipitate as a white solid.

  • Allow the mixture to cool to room temperature.

  • Filter the solution to separate the precipitated polymer from the supernatant containing the antioxidant.

  • The filtrate can then be analyzed.

Note on Advanced Methods: Techniques like Supercritical Fluid Extraction (SFE) offer faster extraction times and reduced solvent consumption but require specialized equipment.[4][7]

Instrumental Quantification Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most common and reliable technique for the routine quantification of phenolic antioxidants.[7][9] It offers excellent separation, sensitivity, and reproducibility.

Principle: The sample extract is injected into a high-pressure stream of liquid (mobile phase). The antioxidant partitions between the mobile phase and a solid stationary phase (typically a C18 column) based on its polarity, leading to separation from other extract components. A UV detector measures the absorbance of the antioxidant as it elutes from the column, and the signal intensity is proportional to its concentration.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.

  • Standard Preparation:

    • Prepare a 1000 µg/mL primary stock solution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) analytical standard in acetonitrile.

    • From the stock, prepare a series of calibration standards by serial dilution in the mobile phase, typically ranging from 1 to 50 µg/mL.

  • Chromatographic Conditions:

    • The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmIndustry standard for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile:Water (90:10 v/v)Provides good resolution and retention for the target analyte.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Wavelength 275-280 nmCorresponds to a strong absorbance maximum for phenolic compounds.
  • Analysis and Quantification:

    • Inject the series of calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Ensure the linearity of the curve (R² ≥ 0.995).

    • Inject the prepared sample extracts.

    • Determine the concentration in the extract using the calibration curve's regression equation.

    • Calculate the final concentration in the original polyethylene sample (e.g., in ppm or % w/w) by accounting for the initial sample weight and extraction volume.

G HPLC Mobile Phase (Pump) Sample (Autosampler) HPLC Column (Separation) UV Detector (Detection) Waste Data Data System (Chromatogram) HPLC:p4->Data

Caption: Schematic of an HPLC-UV analysis system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of additives. It provides a higher degree of certainty in analyte identification due to the specificity of the mass spectrum.[11][12]

Principle: The sample extract is vaporized in a heated inlet and swept by a carrier gas onto a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As components elute, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Derivatization (Optional but Recommended): Phenolic compounds can sometimes exhibit poor peak shape in GC. Silylation (e.g., using BSTFA) can improve volatility and chromatographic performance.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A common, robust, low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 150°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 minA typical temperature program to separate the analyte from solvent and other extractables.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible, library-searchable mass spectra.
MS Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used to confirm the mass spectrum, while SIM mode provides much higher sensitivity for quantification by monitoring only characteristic ions.
  • Analysis and Quantification:

    • Confirm the identity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) by matching its retention time and mass spectrum against an authentic standard or a spectral library like NIST.[3]

    • For quantification, build a calibration curve using SIM mode, monitoring characteristic ions (e.g., m/z 340, 325).

    • Calculate the final concentration in the polymer as described for the HPLC method.

Method 3: UV-Visible Spectrophotometry (Screening)

This method is a rapid and simple technique best suited for screening purposes or in QC environments where the composition of the polymer is well-known and interferences are minimal.[5][13]

Principle: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The total absorbance of the polymer extract is measured at the wavelength of maximum absorbance (λmax) for the antioxidant.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare calibration standards (e.g., 1-20 µg/mL) in the same solvent used for extraction.

    • Scan the highest concentration standard from 200-400 nm to determine the λmax (typically around 275-280 nm).

    • Measure the absorbance of each standard and the sample extracts at the determined λmax.

    • Plot a calibration curve of absorbance vs. concentration.

    • Calculate the concentration in the sample extract from the curve.

Trustworthiness Note: This method lacks specificity. Any other compound in the extract that absorbs at the same wavelength will cause a positive interference, leading to an overestimation of the antioxidant concentration.[14] Chromatographic separation is required for a definitive and accurate result.

Method Validation: Establishing Trustworthiness

Every protocol must be a self-validating system. Before routine use, any analytical method should be validated to ensure it is fit for purpose. The following parameters are critical for establishing the reliability of the quantification data.[15]

Validation ParameterAcceptance CriteriaDescription
Linearity (R²) ≥ 0.995Demonstrates a direct proportional relationship between detector response and concentration.
Accuracy (% Recovery) 90.0% - 110.0%Assessed by spiking a blank polymer matrix with a known amount of antioxidant and measuring the recovered amount.
Precision (% RSD) Intra-day ≤ 2.0%; Inter-day ≤ 5.0%Measures the closeness of agreement between repeated measurements under the same (intra-day) and different (inter-day) conditions.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified.
Specificity No interfering peaksThe ability to assess the analyte unequivocally in the presence of other components (e.g., other additives, degradation products).

Conclusion

The quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in polyethylene is a critical task for ensuring material quality and performance. This guide provides a comprehensive overview and detailed protocols for achieving this. While UV-Vis spectrophotometry offers a rapid screening tool, its lack of specificity makes it suitable only for well-characterized systems. For robust, reliable, and defensible data, chromatographic methods are essential. HPLC-UV stands out as the workhorse method for routine quality control due to its precision and simplicity. GC-MS provides an unparalleled level of confidence through definitive mass-spectral identification, making it an excellent tool for method development, troubleshooting, and the analysis of unknown samples or complex formulations. The choice of method should be guided by the specific requirements of the analysis, balancing the need for speed, accuracy, and specificity.

References

  • ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). ASTM. [Link]

  • Yeatts, K. (1995). Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. Virginia Tech. [Link]

  • SIELC Technologies. (2018). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

  • Wang, Y., et al. (2019). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences, 277, 01011. [Link]

  • Macko, T., Furtner, B., & Lederer, K. (1997). HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. International Journal of Polymer Analysis and Characterization, 3(4), 369-379. [Link]

  • SIELC Technologies. Separation of 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) on Newcrom R1 HPLC column. [Link]

  • Narayanan, V., et al. (2015). Spectroscopic and chromatographic quantification of an antioxidant-stabilized ultrahigh-molecular-weight polyethylene. Clinical Orthopaedics and Related Research, 473(3), 975-983. [Link]

  • SIELC Technologies. Separation of 4,4'-Methylenebis(2,6-di-t-butylphenol) on Newcrom R1 HPLC column. [Link]

  • Narayanan, V., et al. (2015). Spectroscopic and chromatographic quantification of an antioxidant-stabilized ultrahigh-molecular-weight polyethylene. PubMed. [Link]

  • Van der Wal, Sj. (2002). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International. [Link]

  • Chien, C. Y. (1995). Quantitative Analysis of Additives in Low Density Polyethylene Using On-line Supercritical Fluid Extraction /Supercritical Fluid Chromatography. Virginia Tech. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GPC. [Link]

  • Eriksson, J. (2019). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org. [Link]

  • Speciality Organics. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]

  • Bussi, S., et al. (2023). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 13(10), 6140. [Link]

  • El-Aty, A. A., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]

  • Bezuneh, T. T., & Kebede, E. M. (2016). UV - Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. American Journal of Applied Chemistry, 4(5), 183. [Link]

  • Farajzadeh, M. A., et al. (2016). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(1), 75-87. [Link]

  • Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(24), 8809. [Link]

  • Google Patents. (1978). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8398, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

  • ResearchGate. (2023). hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14362-12-0, 2,2'-Methylenebis(4,6-di-tert-butylphenol). [Link]

  • NIST. NIST Chemistry WebBook, SRD 69. [Link]

  • Eriksson, J. (2019). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied to a product register. Diva-portal.org. [Link]

  • Canellas, E., et al. (2022). Polyethylene Transformation Chain: Evaluation of Migratable Compounds. Polymers, 14(19), 3986. [Link]

  • ResearchGate. (2007). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. [Link]

Sources

Method

Application and Protocol for the Thermal Analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Introduction: The Role of Hindered Phenolic Antioxidants in Material Stability 2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is a critical additive in the polymer and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Hindered Phenolic Antioxidants in Material Stability

2,2'-Methylenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is a critical additive in the polymer and drug development industries. Its primary function is to mitigate the deleterious effects of thermo-oxidative degradation.[1] During processing and end-use, polymers are exposed to heat and oxygen, which can initiate a cascade of free-radical chain reactions. These reactions lead to a loss of mechanical properties, discoloration, and overall failure of the material.[1][2] Hindered phenolic antioxidants, such as 2,2'-Methylenebis(4,6-di-tert-butylphenol), act as primary antioxidants by donating a hydrogen atom from their hydroxyl group to reactive peroxy radicals, thereby terminating the degradation cycle.[2] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from initiating further undesirable reactions.

Understanding the thermal stability of the antioxidant itself is paramount for its effective application. If the antioxidant degrades at a temperature below the processing or service temperature of the material it is intended to protect, its efficacy is severely compromised. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of these critical additives. This guide provides a comprehensive overview and detailed protocols for the thermal analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Principles of Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability and decomposition profile of a material. Key parameters obtained from a TGA experiment include the onset temperature of decomposition, the temperatures at which specific mass loss percentages occur, and the amount of residual mass at the end of the experiment. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation. For an antioxidant, a higher decomposition temperature in both inert and oxidative atmospheres is indicative of greater thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[3] It is used to determine a material's thermal transitions, such as melting, crystallization, and glass transitions.[3] For a crystalline compound like 2,2'-Methylenebis(4,6-di-tert-butylphenol), DSC can precisely determine its melting point (Tm) and the enthalpy of fusion (ΔHf), which is the energy required to melt the substance. A sharp, well-defined melting peak is indicative of a pure compound. The melting point is a critical parameter as it defines the upper limit of the solid-state application of the antioxidant and influences its dispersion in a polymer matrix during melt processing.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 14362-12-0).[4][5] This compound may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the powdered compound should be performed in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[7]

Objective: To determine the thermal decomposition profile of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in both inert and oxidative atmospheres.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5–10 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a clean, tared TGA pan (platinum or ceramic is recommended).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere: high-purity nitrogen for inert analysis or air for oxidative analysis.

    • Set the purge gas flow rate to a constant value, typically 20–50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperatures at which 5% (T5%) and 50% (T50%) mass loss occurs.

    • Note the percentage of residual mass at 600 °C.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Set atmosphere (N2 or Air) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record analyze Analyze TGA curve record->analyze

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ISO 11357.[3]

Objective: To determine the melting point and enthalpy of fusion of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3–5 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (with lid) in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (First Heat): Equilibrate at 30 °C. Ramp the temperature from 30 °C to 180 °C at a heating rate of 10 °C/min. This step is to erase any prior thermal history of the sample.

    • Segment 2 (Cool): Hold at 180 °C for 2 minutes. Cool the sample from 180 °C to 30 °C at a cooling rate of 10 °C/min.

    • Segment 3 (Second Heat): Hold at 30 °C for 2 minutes. Ramp the temperature from 30 °C to 180 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating segment.

    • Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is typically reported as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf) in J/g.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis weigh Weigh 3-5 mg of sample encapsulate Encapsulate in DSC pan weigh->encapsulate load Load sample and reference pans encapsulate->load purge Purge with N2 load->purge heat1 Heat to 180°C purge->heat1 cool Cool to 30°C heat1->cool heat2 Heat to 180°C cool->heat2 analyze Analyze 2nd heat curve heat2->analyze

Caption: DSC Experimental Workflow.

Expected Results and Interpretation

While specific experimental data for 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not widely available in the public domain, a predictive thermal profile can be constructed based on its chemical structure and data from analogous hindered phenolic antioxidants.

Predicted TGA Data

The bulky tert-butyl groups and the stable methylene bridge suggest that 2,2'-Methylenebis(4,6-di-tert-butylphenol) possesses high thermal stability. Decomposition in a nitrogen atmosphere is expected to occur at a higher temperature than in air, as oxygen will facilitate degradation. The initial mass loss in air may be attributed to oxidative reactions, while decomposition in nitrogen is purely thermal.

Table 1: Predicted TGA Data for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Tonset ~ 280 - 300 °C~ 260 - 280 °C
T5% ~ 290 - 310 °C~ 270 - 290 °C
T50% ~ 350 - 370 °C~ 340 - 360 °C
Residual Mass @ 600°C > 10% (char)< 5%

This data is predictive and should be confirmed by experimental analysis.

Interpretation: A high onset of decomposition, particularly above 250°C, indicates that the antioxidant will remain stable during the typical processing temperatures of many common polymers (e.g., polyethylene, polypropylene). A significant difference between the onset temperatures in nitrogen and air would highlight its susceptibility to oxidative degradation.

Predicted DSC Data

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid.

Table 2: Predicted DSC Data for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

ParameterExpected Value
Melting Point (Tm) ~ 150 °C[5]
Enthalpy of Fusion (ΔHf) ~ 25 - 35 J/g

This data is predictive and should be confirmed by experimental analysis. The enthalpy of fusion is estimated based on similar bisphenol compounds.

Interpretation: The melting point is a key characteristic for material identification and purity assessment. For its application in polymers, the melting point provides guidance for the melt blending process, ensuring that the antioxidant melts and disperses homogeneously within the polymer matrix.

Conclusion

TGA and DSC are essential analytical techniques for characterizing the thermal properties of antioxidants like 2,2'-Methylenebis(4,6-di-tert-butylphenol). By following the detailed protocols outlined in this guide, researchers and drug development professionals can obtain critical data on thermal stability, decomposition behavior, and melting characteristics. This information is vital for selecting the appropriate antioxidant for a given application, optimizing processing conditions, and ensuring the long-term performance and reliability of the final product. The predictive data provided serves as a valuable benchmark for experimental investigations into this important class of stabilizers.

References

  • Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Available from: [Link]

  • International Organization for Standardization. ISO 11357-1:2016 Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. Available from: [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]

  • Impact Solutions. Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. (2017). Available from: [Link]

  • CPAchem. Safety data sheet - 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). (2022). Available from: [Link]

  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). Available from: [Link]

  • International Organization for Standardization. ISO 11357-4:2021 Plastics — Differential scanning calorimetry (DSC) — Part 4: Determination of specific heat capacity. Available from: [Link]

  • ResearchGate. The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. Available from: [Link]

  • Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. (2022). Available from: [Link]

  • Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. (2019). Available from: [Link]

  • Centexbel. Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Available from: [Link]

Sources

Application

Application Notes and Protocols: In Vitro Antioxidant Assays for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Introduction 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a synthetic phenolic antioxidant characterized by two sterically hindered phenol groups linked by a methylene bridge. Its structure, featuring bulky tert-butyl g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a synthetic phenolic antioxidant characterized by two sterically hindered phenol groups linked by a methylene bridge. Its structure, featuring bulky tert-butyl groups ortho and para to the hydroxyl groups, makes it an effective radical scavenger.[1] This compound is widely utilized as a stabilizer in various consumer products, including plastics, rubbers, and food packaging, to prevent oxidative degradation.[2][3] Given its prevalence and the increasing interest in the biological activities of synthetic antioxidants, a robust evaluation of its antioxidant capacity is crucial for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro antioxidant activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol). The methodologies described herein are selected for their relevance to phenolic compounds and are designed to ensure scientific rigor and reproducibility.

The Logic of Antioxidant Action

Phenolic antioxidants, such as 2,2'-Methylenebis(4,6-di-tert-butylphenol), primarily exert their effect by donating a hydrogen atom from their hydroxyl group (-OH) to neutralize free radicals. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further oxidative reactions.[1]

The selection of appropriate in vitro assays is critical for quantifying this activity. No single assay can fully capture the complex nature of antioxidant action. Therefore, a panel of assays based on different mechanisms is recommended to provide a comprehensive antioxidant profile. This guide will focus on the most common and validated assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), a measure of its electron-donating capability.[5][6]

  • L-ORAC (Lipophilic Oxygen Radical Absorbance Capacity) Assay: A biologically relevant assay that measures the inhibition of peroxyl radical-induced oxidation.[7][8][9]

General Experimental Workflow

The assessment of antioxidant capacity follows a structured workflow. The initial step involves the careful preparation of the test compound and standards, followed by performing the selected assays and concluding with data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of 2,2'-Methylenebis (4,6-di-tert-butylphenol) prep_working Create Serial Dilutions (Compound & Standard) prep_compound->prep_working prep_standard Prepare Standard Stock (e.g., Trolox, Gallic Acid) prep_standard->prep_working assay_dpph DPPH Assay prep_working->assay_dpph assay_abts ABTS Assay prep_working->assay_abts assay_frap FRAP Assay prep_working->assay_frap assay_orac L-ORAC Assay prep_working->assay_orac measure Spectrophotometric or Fluorometric Measurement assay_dpph->measure assay_abts->measure assay_frap->measure assay_orac->measure calculate Calculate % Inhibition or Reducing Power measure->calculate curve Generate Standard Curve calculate->curve results Determine IC50 or Trolox Equivalents (TEAC) curve->results

Caption: DPPH radical scavenging mechanism.

Protocol
Reagent Preparation
  • DPPH Stock Solution (0.24 mg/mL): Accurately weigh 2.4 mg of DPPH powder and dissolve it in 10 mL of methanol. [10]Store this solution in an amber bottle at 4°C.

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh before each use. [11]3. Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a suitable organic solvent like methanol or ethanol.

  • Standard Solution (Trolox): Prepare a 1 mg/mL stock solution of Trolox in methanol. From this, prepare a series of dilutions (e.g., 5-100 µg/mL).

Assay Procedure (96-well plate format)
  • Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.

  • Add 100 µL of the test compound dilutions or standard dilutions to the respective wells.

  • For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [11]5. Measure the absorbance at 517 nm using a microplate reader. [10]

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the % inhibition against the concentration of the test compound and the standard.

  • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

  • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the Trolox standard curve. [12]

Causality and Trustworthiness
  • Choice of Solvent: Methanol or ethanol are commonly used because they readily dissolve both DPPH and many phenolic antioxidants. [13]The solvent used for the test compound should be the same as that for the DPPH to avoid interference.

  • Incubation Time: A 30-minute incubation is standard, allowing the reaction to reach a steady state. Shorter times may not capture the full scavenging potential, especially for slower-reacting antioxidants.

  • Dark Conditions: DPPH is light-sensitive. Conducting the incubation in the dark prevents photodegradation of the radical, ensuring that the observed absorbance decrease is due to the antioxidant activity alone. [10]

ABTS Radical Cation Decolorization Assay

Principle of the Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to form the stable, blue-green ABTS•⁺ chromophore. [4]This radical has a characteristic absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity. This assay is advantageous as it is effective for both hydrophilic and lipophilic compounds. [4]

Caption: ABTS radical cation scavenging mechanism.

Protocol
Reagent Preparation
  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water. [14]2. Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [14][15]This allows for the complete formation of the radical cation.

  • Adjusted ABTS•⁺ Solution: Before the assay, dilute the working solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm. [15]5. Test Compound and Standard Solutions: Prepare as described in the DPPH protocol.

Assay Procedure (96-well plate format)
  • Pipette 190 µL of the adjusted ABTS•⁺ solution into each well of a 96-well microplate. [13]2. Add 10 µL of the test compound dilutions or standard (Trolox) dilutions to the respective wells. [13]3. For the control, add 10 µL of the solvent.

  • Shake the plate and incubate at room temperature for 6-10 minutes in the dark.

  • Measure the absorbance at 734 nm. [4][14]

Data Analysis
  • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Plot the % inhibition against the concentration of the test compound and standard.

  • Express the results as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality and Trustworthiness
  • Radical Generation: The overnight incubation is crucial for the complete generation of the ABTS radical cation, ensuring the stability and reproducibility of the assay. [14]* Absorbance Adjustment: Adjusting the initial absorbance of the ABTS•⁺ solution to a consistent value (0.70) standardizes the starting concentration of the radical for every experiment, which is essential for comparing results across different assays and different days.

  • Wavelength Selection: The absorbance is measured at 734 nm, which is one of the absorption maxima for the ABTS•⁺ radical cation and minimizes interference from the sample's color. [4]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay measures the total antioxidant capacity of a compound by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [5]The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, which acts as a reducing agent, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex. This reduction results in the formation of an intense blue-colored product with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. [5][16]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing discoloration of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of product discoloration. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and products.

Troubleshooting Guide: Discoloration of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Discoloration, often appearing as a yellow or pink hue, is a primary indicator of the degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol). This degradation can compromise its antioxidant efficacy and introduce impurities into your system. This section will walk you through the common causes of discoloration and provide actionable solutions.

Issue: The normally white powder of 2,2'-Methylenebis(4,6-di-tert-butylphenol) has developed a yellow or pink tint.

This is the most frequently encountered issue and is almost always due to oxidation. The phenolic hydroxyl groups are the active sites for antioxidant activity, and they are also susceptible to oxidation, leading to the formation of colored compounds.[1][2]

The primary mechanism of discoloration is the oxidation of the phenol groups. This process is accelerated by heat, light, and the presence of metal ions. The initial step is the formation of a phenoxyl radical. These radicals can then undergo further reactions to form colored species, such as quinones and stilbenequinones.

Mechanism of Discoloration:

The discoloration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a multi-step process initiated by the formation of a phenoxyl radical. This radical can then dimerize and undergo further oxidation to form highly colored stilbenequinone-type structures.

Discoloration Mechanism cluster_0 Initiation cluster_1 Propagation & Dimerization cluster_2 Formation of Colored Species A 2,2'-Methylenebis(4,6-di-tert-butylphenol) B Phenoxyl Radical A->B Oxidation (O2, heat, light) C Dimerization B->C D Intermediate Dimer C->D E Further Oxidation D->E F Stilbenequinone (Colored) E->F

Caption: Oxidative degradation pathway of 2,2'-Methylenebis(4,6-di-tert-butylphenol) leading to colored stilbenequinone.

Solutions:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[3] This is especially critical during heating or when the compound is in solution.

  • Light Protection: Store the compound in amber vials or in a dark place to prevent photo-oxidation.

  • Temperature Control: Store the compound at the recommended temperature (typically 2-8 °C) to minimize thermal degradation.

  • Use of Co-stabilizers: For applications where the compound will be subjected to high temperatures or oxidative environments, consider the addition of a co-stabilizer. Phosphite co-stabilizers are particularly effective as they can regenerate the primary phenolic antioxidant and prevent the formation of colored byproducts.[1]

Impurities from the synthesis process, such as residual catalysts or unreacted starting materials, can act as pro-oxidants and accelerate discoloration.[2]

Solutions:

  • Source High-Purity Material: Whenever possible, use a high-purity grade of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

  • Purification by Recrystallization: If you suspect your material has impurities, you can purify it by recrystallization.

    Experimental Protocol: Recrystallization

    • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A common system is ethanol/water.

    • Dissolution: In a fume hood, dissolve the compound in a minimum amount of hot ethanol.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Slowly add water to the hot ethanol solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature. For higher purity, you can place the solution in an ice bath after it has reached room temperature.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,2'-Methylenebis(4,6-di-tert-butylphenol) to prevent discoloration?

A1: To minimize discoloration, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place (2-8 °C).

Q2: I've observed discoloration in my stock solution. Can I still use it?

A2: The presence of color indicates that some of the antioxidant has degraded. While it may still have some activity, the potency will be reduced, and the degradation products could interfere with your experiment. For critical applications, it is recommended to use a fresh, uncolored solution.

Q3: How can I quantify the purity of my 2,2'-Methylenebis(4,6-di-tert-butylphenol) and detect colored impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

The main peak will correspond to 2,2'-Methylenebis(4,6-di-tert-butylphenol), and any earlier or later eluting peaks can be considered impurities. The presence of broad, late-eluting peaks may indicate the formation of colored oligomers.

Q4: What is the role of a phosphite co-stabilizer and when should I use one?

A4: Phosphite co-stabilizers act as secondary antioxidants. They work synergistically with phenolic antioxidants by regenerating the active form of the phenol and by decomposing hydroperoxides, which are precursors to colored degradation products.[1] You should consider using a phosphite co-stabilizer in applications where the primary antioxidant is exposed to high temperatures, such as in polymer processing, or in long-term applications where oxidative stress is a concern.

Q5: Are there any other classes of co-stabilizers that can be used?

A5: Yes, besides phosphites, thioesters are another class of secondary antioxidants that can be used in combination with phenolic antioxidants for enhanced long-term thermal stability.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal degradation.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Exposure Store in the darkPrevents photo-oxidation.
Purity >98%Minimizes the presence of pro-oxidant impurities.

Experimental Workflows

Workflow for Handling and Storage

Handling and Storage Workflow cluster_0 Receiving cluster_1 Initial Handling cluster_2 Storage cluster_3 Usage A Receive Compound B Transfer to Inert Atmosphere Glovebox A->B C Aliquot into Amber Vials B->C D Store at 2-8 °C in the Dark C->D E Equilibrate to Room Temperature Before Opening D->E F Weigh and Prepare Solutions Under Inert Atmosphere E->F

Caption: Recommended workflow for handling and storing 2,2'-Methylenebis(4,6-di-tert-butylphenol).

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]

  • ResearchGate. (2014). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. [Link]

  • SIELC Technologies. (2018, February 16). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

  • Semantic Scholar. Sterically Hindered Phenols as Antioxidant. [Link]

  • International Organisation of Vine and Wine. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • PubMed. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. [Link]

  • Google Patents. Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • ResearchGate. hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. [Link]

  • Google Patents. Purification of 2, 4, 6 - tri - (tert butyl)
  • PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol). [Link]

  • NIST WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. [Link]

  • ResearchGate. (2018). Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • PubMed. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. [Link]

  • PubChem. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone. [Link]

  • Taylor & Francis Online. (2021, June 3). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequ. [Link]932025)

Sources

Optimization

Technical Support Center: Thermal Degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Methylenebis(4,6-di-tert-butylphenol). This guide provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Methylenebis(4,6-di-tert-butylphenol). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis of its thermal degradation products.

Introduction: Understanding the Thermal Degradation Landscape

2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used hindered phenolic antioxidant, is prized for its ability to mitigate oxidative degradation in various materials. However, under thermal stress, it undergoes its own degradation, leading to a complex mixture of products that can be challenging to identify and quantify. The primary mechanism of degradation is thermo-oxidative, which is initiated by high temperatures in the presence of oxygen, leading to the formation of phenoxyl radicals. These radicals can then participate in a cascade of reactions, resulting in a variety of breakdown products.[1]

This guide is designed to be a practical resource, helping you navigate the complexities of analyzing these degradation products and interpreting your results with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Researchers often face a series of challenges when investigating the thermal degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol). This section provides a structured approach to identifying and resolving common issues.

Problem Potential Causes Recommended Solutions
No or Low Signal of Degradation Products - Insufficient degradation temperature or time.- Loss of volatile products during sample preparation or transfer.- Inadequate sensitivity of the analytical instrument.- Perform a temperature scouting experiment using Thermogravimetric Analysis (TGA) to determine the onset of degradation.- Ensure a sealed and heated transfer line between the thermal desorption unit/pyrolyzer and the GC-MS.- Use a more sensitive detector or increase the sample amount.
Complex and Unresolved Chromatograms - Co-elution of multiple degradation products.- Inappropriate GC column selection or temperature program.- Optimize the GC temperature program (e.g., slower ramp rate) to improve separation.- Use a longer GC column or a column with a different stationary phase (e.g., a more polar column).- Consider using two-dimensional gas chromatography (GCxGC) for highly complex samples.
Poor Reproducibility of Results - Inconsistent heating profiles in the pyrolysis unit.- Non-homogeneous sample distribution.- Variations in sample size.- Calibrate and validate the pyrolyzer's temperature accuracy and ramp rate.- Ensure the sample is finely ground and well-mixed before analysis.- Use a precise microbalance to ensure consistent sample mass.
Identification of Unknown Peaks - Lack of reference mass spectra for specific degradation products.- Formation of unexpected rearrangement products.- Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification.- Compare fragmentation patterns with those of structurally similar compounds.- Consider high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Matrix Interference - Overlapping peaks from the sample matrix (e.g., polymer).- Suppression or enhancement of analyte signals.- Perform a blank analysis of the matrix material to identify potential interferences.- Use matrix-matched standards for calibration.- Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) thermal degradation.

Q1: What are the expected primary thermal degradation products of 2,2'-Methylenebis(4,6-di-tert-butylphenol)?

While specific, comprehensive studies on the thermal-only degradation products are not abundant in publicly available literature, based on the known mechanisms for hindered phenolic antioxidants, the following are plausible primary degradation products:

  • 2,4-di-tert-butylphenol: Formed by the cleavage of the methylene bridge.

  • Isobutylene: Resulting from the fragmentation of the tert-butyl groups.

  • Stilbene-type structures: Formed from the recombination of phenoxyl radicals.

  • Xanthene-type structures: Resulting from intramolecular cyclization reactions.

  • Oxidized derivatives: Such as quinones and hydroquinones, formed in the presence of oxygen.

Q2: What is the optimal analytical technique for identifying the thermal degradation products?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most powerful and commonly employed technique. It allows for the direct thermal decomposition of the sample in a controlled environment, followed by the separation and identification of the volatile and semi-volatile degradation products. Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) can provide valuable information on the temperature ranges of degradation and the classes of evolved gases.

Q3: How can I confirm the identity of a suspected degradation product?

Confirmation of a tentatively identified peak from a mass spectral library should be done by comparing its retention time and mass spectrum with that of a pure analytical standard, if available. If a standard is not commercially available, high-resolution mass spectrometry can provide a high-confidence identification based on accurate mass and isotopic pattern analysis.

Q4: My mass spectrum for a degradation product doesn't match anything in the library. What should I do?

This is a common challenge. The first step is to carefully analyze the fragmentation pattern of the unknown peak. Look for characteristic ions that might indicate the presence of specific functional groups or structural motifs from the parent molecule (e.g., fragments corresponding to the loss of a tert-butyl group, m/z 57). Consider the logical fragmentation pathways of the parent molecule to propose potential structures for the unknown.

Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

This protocol provides a general framework for the analysis of thermal degradation products. Optimization will be required for specific instrumentation and samples.

  • Sample Preparation:

    • Accurately weigh approximately 0.1-0.5 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a range where degradation is expected (e.g., 300-600°C). A stepped pyrolysis experiment at different temperatures can be informative.

    • Pyrolysis time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Column: A non-polar or medium-polarity column is typically suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Scan Speed: 2 scans/second.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol is for determining the thermal stability and degradation profile of the antioxidant.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) into a TGA pan (e.g., alumina or platinum).

  • TGA Conditions:

    • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into thermo-oxidative versus thermal degradation.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp: 10°C/minute to 800°C.

  • Data Analysis:

    • Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves.

Visualizations

Proposed Thermal Degradation Pathway

G Parent 2,2'-Methylenebis(4,6-di-tert-butylphenol) Radical Phenoxyl Radical Parent->Radical Heat, O2 Cleavage Methylene Bridge Cleavage Radical->Cleavage Fragmentation tert-butyl Group Fragmentation Radical->Fragmentation Recombination Radical Recombination Radical->Recombination Oxidation Oxidation (in air) Radical->Oxidation Product1 2,4-di-tert-butylphenol Cleavage->Product1 Product2 Isobutylene Fragmentation->Product2 Product3 Stilbene/Xanthene Derivatives Recombination->Product3 Product4 Quinone Structures Oxidation->Product4

Caption: Proposed thermo-oxidative degradation pathway.

Experimental Workflow for Degradation Product Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample (0.1-0.5 mg) Pyrolysis Pyrolysis (300-600°C) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Detection/Identification) GC->MS LibrarySearch Mass Spectral Library Search (NIST, Wiley) MS->LibrarySearch Interpretation Manual Interpretation of Mass Spectra LibrarySearch->Interpretation Confirmation Confirmation with Analytical Standards Interpretation->Confirmation

Caption: Workflow for Py-GC-MS analysis.

References

  • PubChem. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Photooxidation of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Welcome to the technical support resource for researchers working with 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used hindered phenolic antioxidant. This guide is designed to provide in-depth insights into its...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used hindered phenolic antioxidant. This guide is designed to provide in-depth insights into its photooxidation mechanism and offer practical solutions to common experimental challenges. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive field experience to help you navigate the complexities of your research.

Section 1: The Core Photooxidation Mechanism: Frequently Asked Questions

Understanding the fundamental degradation pathway is the first step in designing robust experiments and interpreting results accurately.

Q: What is the primary photooxidation mechanism for 2,2'-Methylenebis(4,6-di-tert-butylphenol)?

A: The photooxidation of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is primarily a radical-mediated process initiated by ultraviolet (UV) light.[1] The mechanism can be broken down into several key stages:

  • Initiation: The phenol molecule absorbs UV radiation, leading to the homolytic cleavage of the hydroxyl (O-H) bond. This generates a stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups.[2]

  • Propagation: The phenoxyl radical can then participate in several reaction pathways. In the presence of oxygen, it can react to form a peroxyl radical. This radical can abstract a hydrogen atom from another molecule, propagating the radical chain reaction and leading to the formation of hydroperoxides.[1][3]

  • Termination & Product Formation: The reaction cascade leads to the formation of various degradation products. Critically, phenoxyl radicals can couple or rearrange to form highly colored quinone-methide and stilbenequinone structures.[4] These compounds are often the source of the yellowing or discoloration observed in polymers and other matrices stabilized with this antioxidant.[4]

The following diagram illustrates this generalized pathway:

PhotooxidationMechanism Parent Parent Phenol (C₂₉H₄₄O₂) Radical Phenoxyl Radical Parent->Radical UV Light (H• abstraction) Hydroperoxide Cyclohexadienone Hydroperoxide Radical->Hydroperoxide + O₂ + H• abstraction Quinone Colored Products (e.g., Quinone Methides) Radical->Quinone Radical Coupling & Rearrangement TroubleshootingWorkflow Start Inconsistent Degradation Observed CheckLight Is the light source calibrated and stable? Start->CheckLight CheckTemp Is a dark control included? CheckLight->CheckTemp Yes ResultLight Calibrate/replace lamp. Use radiometer. CheckLight->ResultLight No CheckSample Is sample preparation uniform? CheckTemp->CheckSample Yes ResultTemp Analyze dark control. Isolate thermal effects. CheckTemp->ResultTemp No ResultSample Standardize sample film thickness/position. CheckSample->ResultSample No End Reproducible Results CheckSample->End Yes ResultLight->CheckTemp ResultTemp->CheckSample ResultSample->End

Fig 2. Workflow for troubleshooting inconsistent degradation rates.
Issue 3: I see unexpected peaks in my HPLC chromatogram.
  • What is happening? Your analytical method is successfully separating the degradation products from the parent compound.

  • Why is it happening? As discussed in Section 1, the photooxidation of 2,2'-Methylenebis(4,6-di-tert-butylphenol) does not produce a single byproduct but a complex mixture. These products will have different polarities and therefore different retention times on a reverse-phase HPLC column. A common pitfall is to only monitor the parent peak; an increase in absorbance at a specific wavelength does not guarantee stability, as degradation products may also absorb light at that same wavelength. [5][6]* How can I analyze this?

    • Use a Photodiode Array (PDA) Detector: A PDA detector is crucial. It provides a full UV-Vis spectrum for each peak, which can help in the tentative identification of product classes. For example, the appearance of absorbance above 350 nm strongly suggests the formation of quinoidal structures.

    • Develop a Stability-Indicating Method: Your HPLC method must be able to resolve the main degradation products from the parent peak. This may require adjusting the mobile phase gradient, column chemistry, or temperature.

    • Couple to Mass Spectrometry (LC-MS): For definitive identification of unknown peaks, LC-MS is the gold standard. It provides the molecular weight and fragmentation patterns of the degradation products, allowing for confident structure elucidation. [7]

Section 3: Key Experimental Protocols

To ensure high-quality, reproducible data, standardized protocols are essential.

Protocol 1: General Photostability Testing (Adapted from ICH Q1B)

This protocol provides a framework for assessing the photodegradation of the neat compound.

  • Sample Preparation:

    • Accurately weigh a small amount of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

    • Spread the powder in a thin, even layer in a chemically inert, transparent container (e.g., a quartz petri dish).

  • Control Sample:

    • Prepare an identical sample and wrap it completely in aluminum foil. This will serve as your "dark control."

  • Exposure:

    • Place both the test sample and the dark control in a validated photostability chamber.

    • Ensure the temperature is controlled to minimize thermal degradation (e.g., 25°C). [8] * Expose the samples to a light source compliant with ICH Q1B Option 1 or 2 until a total exposure of not less than 1.2 million lux-hours (visible) and 200 watt-hours/m² (UVA) is achieved. [9]4. Sampling & Analysis:

    • At specified time points (e.g., 0, 6, 12, 24 hours of exposure), remove a small aliquot from both the exposed sample and the dark control.

    • Dissolve the aliquots in a suitable solvent (e.g., HPLC-grade acetonitrile) to a known concentration.

    • Analyze immediately by a validated, stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatogram of the exposed sample to the dark control. Any degradation observed in the dark control is thermal.

    • Calculate the percent degradation due to light by comparing the peak area of the parent compound in the exposed sample to the initial (time 0) sample.

Protocol 2: Stability-Indicating HPLC-PDA Method

This is a starting point for an analytical method to monitor the degradation. Method optimization will be required.

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 60% B.

    • Linear ramp to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 280 nm for the parent compound. Collect full spectra (200-500 nm) to analyze degradation products.

References

  • ResearchGate. (2025). Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol.
  • Diva-portal.org. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied.
  • Semantic Scholar. Discoloration of polymers by phenolic antioxidants.
  • ResearchGate. (2025).
  • BenchChem. (2025). Preventing degradation of 2,2'-Methylenebis(4-t-butylphenol) during processing.
  • Semantic Scholar. (2011).
  • MDPI. (2021).
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • RD Labor
  • Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY.
  • PubMed. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol)

Sources

Optimization

Technical Support Center: Optimizing Solubility of 2,2'-Methylenebis(4,6-di-tert-butylphenol) for Enhanced Assay Performance

Welcome to the technical support guide for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a potent, sterically hindered phenolic antioxidant.[1][2] This document provides researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a potent, sterically hindered phenolic antioxidant.[1][2] This document provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting protocols to overcome solubility challenges encountered during in vitro and other experimental assays. Our goal is to ensure the reliable and reproducible performance of this compound in your research.

Introduction: Understanding the Challenge

2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 118-82-1) is a highly effective antioxidant.[1] However, its utility in aqueous-based biological and chemical assays is often hampered by its extremely low water solubility.[1][3][4] The large, nonpolar di-tert-butylphenol groups contribute to its hydrophobic nature, making it practically insoluble in water.[3][5] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide will walk you through the causality of these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) that I should be aware of?

A1: Understanding the fundamental properties of this compound is the first step to effective solubilization. Key characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 118-82-1[1][3]
Molecular Formula C₂₉H₄₄O₂[6][]
Molecular Weight 424.66 g/mol [3][]
Appearance White to light yellow crystalline solid/powder[1][5][]
Melting Point 155-159 °C[1][]
Water Solubility Practically insoluble (<0.0001 g/L)[1][3][4]
LogP 8.9[1]

The high LogP value indicates a strong preference for nonpolar environments, explaining its poor aqueous solubility.

Q2: Which organic solvents are recommended for creating a stock solution?

A2: Due to its hydrophobic nature, polar aprotic solvents are generally the most effective for creating a high-concentration stock solution.

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for initial solubilization.[8][9] It is miscible with a wide range of aqueous and organic solvents, making it suitable for subsequent dilutions into assay media.

  • Ethanol: While less effective than DMSO for achieving very high concentrations, ethanol can be a suitable alternative, particularly if DMSO is incompatible with the assay system.

  • Methanol: Similar to ethanol, methanol can be used, but care must be taken due to its higher volatility and potential for toxicity in some cell-based assays.[10][11]

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the aqueous buffer cannot maintain the solubility of the highly nonpolar compound once the DMSO concentration is significantly lowered.

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with some tolerating up to 1%.[8][12] Whenever possible, prepare your dilutions to maintain a final DMSO concentration within this safe and effective range.

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO before adding the final concentration to your aqueous media.[13] This ensures that the same small volume of DMSO stock is added to each well.

  • Use of Co-solvents or Surfactants: For particularly challenging assays, incorporating a non-ionic surfactant like Tween® 80 or a co-solvent such as PEG300 in the final dilution can help maintain solubility.[14][15]

  • Pre-warm the Medium: Gently warming your assay medium before adding the DMSO stock can sometimes aid in dissolution.[13]

Q4: Can the choice of solvent affect the antioxidant activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in my assay?

A4: Yes, the solvent can influence the outcome of antioxidant assays. The polarity of the solvent can affect the accessibility of the phenolic hydroxyl groups to react with free radicals.[16][17] It is crucial to include appropriate solvent controls in your experiments to account for any potential effects of the solvent on the assay itself. For example, some studies have shown that aqueous mixtures of organic solvents can be more efficient for extracting antioxidants than absolute solvents.[18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent choice.1. Increase the solvent-to-solute ratio. 2. Use sonication to aid dissolution.[8] 3. Gently warm the solution (ensure the compound is heat-stable). 4. Switch to a stronger polar aprotic solvent like DMSO.
Stock solution appears cloudy or contains particulates. Incomplete dissolution or presence of impurities.1. Continue sonication or gentle warming. 2. Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
Compound precipitates immediately upon addition to aqueous buffer. Exceeding the solubility limit in the final aqueous solution.1. Decrease the final concentration of the compound. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits of your assay system.[8][12] 3. Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[8]
Inconsistent or non-reproducible assay results. Compound precipitation over time, inaccurate initial concentration, or solvent interference.1. Prepare fresh dilutions from the stock solution for each experiment. Solutions of this compound are not stable and should be made fresh and used within one working day.[1] 2. Confirm the concentration of your stock solution using spectrophotometry if possible. 3. Always include a "vehicle control" (assay buffer + the same final concentration of solvent) in your experimental design.[19]
Observed cytotoxicity in cell-based assays. The final solvent concentration is too high.1. Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your specific cell line.[9][12] 2. Aim for a final DMSO concentration of ≤ 0.5% for most cell lines, and even lower (≤ 0.1%) for sensitive or primary cells.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in a variety of experimental assays.

Materials:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) (MW: 424.66 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 4.25 mg of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and transfer it to the amber glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C in a desiccated environment. For best results, prepare fresh stock solutions and use them within one working day.[1]

Protocol 2: Dilution Strategy for Cell-Based Assays

This protocol provides a workflow for diluting the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • 10 mM stock solution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of the compound required for your experiment and the final tolerable DMSO concentration (e.g., 0.5%).

  • Serial Dilutions in DMSO (if applicable): For a dose-response curve, perform serial dilutions in 100% DMSO. For example, to create a 1 mM stock from a 10 mM stock, dilute 1:10 in DMSO.

  • Final Dilution into Medium:

    • Pipette the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the small volume of the appropriate DMSO stock solution. For a 1:200 dilution to achieve a 0.5% final DMSO concentration, add 5 µL of the stock to 995 µL of medium.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store aqueous dilutions, as the compound is likely to precipitate over time.

Visualization of Experimental Workflow

Solvent Selection and Stock Preparation Workflow

cluster_0 Phase 1: Initial Solubilization cluster_1 Phase 2: Assay Preparation A Weigh Compound B Select Primary Solvent (e.g., DMSO) A->B C Add Solvent & Vortex B->C D Sonication / Gentle Warming (If Needed) C->D E Visually Inspect for Clarity D->E F Clear Stock Solution (e.g., 10 mM) E->F G Prepare Serial Dilutions (in 100% DMSO if needed) F->G Dilution for Dose-Response I Add DMSO Stock to Buffer (while vortexing) G->I H Pre-warm Aqueous Assay Buffer H->I J Final Working Solution (e.g., 0.5% DMSO) I->J K Proceed to Assay Immediately J->K

Caption: Workflow for preparing and diluting stock solutions.

Troubleshooting Decision Tree for Compound Precipitation

Start Compound Precipitates in Aqueous Assay Buffer Q1 Is final DMSO concentration >0.5%? Start->Q1 A1_Yes High Cytotoxicity Risk. Reduce DMSO concentration. Q1->A1_Yes Yes A1_No DMSO concentration is likely safe. Proceed to next check. Q1->A1_No No Q2 Was the stock added to buffer while mixing? A1_No->Q2 A2_Yes Good practice. Proceed to next check. Q2->A2_Yes Yes A2_No Re-prepare working solution. Add stock to buffer with vortexing. Q2->A2_No No Q3 Is the final compound concentration too high? A2_Yes->Q3 A3_Yes Lower the final compound concentration. Q3->A3_Yes Yes A3_No Consider advanced strategies: - Use of co-solvents (PEG300) - Use of surfactants (Tween 80) Q3->A3_No No

Caption: Decision tree for troubleshooting precipitation issues.

References

  • Vertex AI Search. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PubMed Central.
  • ChemicalBook. (n.d.). 118-82-1 | CAS DataBase.
  • TCI Chemicals. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol) | 118-82-1.
  • PMC - NIH. (2019, July 29). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract.
  • MDPI. (n.d.). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Redalyc. (n.d.). Effect of different extracting solvents on antioxidant activity and phenolic compounds of a fruit and vegetable residue.
  • Food Research. (2021, August 22). Effect of solvent types on the antioxidant activity and total flavonoids of some Bangladeshi legumes.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ACS Publications. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts | ACS Omega.
  • PubChem. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol).
  • Sigma-Aldrich. (n.d.). 4,4′-Methylenebis(2,6-di-tert-butylphenol).
  • The Good Scents Company. (n.d.). 4,4-methylene bis(2,6-di-tert-butyl phenol).
  • Solubility of Things. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol).
  • BOC Sciences. (n.d.). CAS 118-82-1 4,4'-Methylenebis(2,6-di-tert-butylphenol).
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • TargetMol. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-methylphenol).
  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.

Sources

Troubleshooting

Technical Support Center: Synergistic Stabilization with 2,2'-Methylenebis(4,6-di-tert-butylphenol) and Co-Stabilizers

Introduction: Beyond Primary Antioxidant Action Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a high-performance phenolic antioxidant widely utilized in the stabilization of poly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Primary Antioxidant Action

Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a high-performance phenolic antioxidant widely utilized in the stabilization of polymers such as rubbers, plastics, and resins.[1][2] As a primary antioxidant, its fundamental role is to intercept and neutralize chain-propagating free radicals, thereby protecting the polymer matrix from thermo-oxidative degradation.[3][4] This is achieved through the donation of a hydrogen atom from its sterically hindered hydroxyl groups.[5]

However, achieving optimal stability, especially under demanding processing conditions and for long-term applications, often requires a multi-faceted approach. This guide provides in-depth technical support for researchers and industry professionals on leveraging the synergistic effects of co-stabilizers with 2,2'-Methylenebis(4,6-di-tert-butylphenol). We will explore the mechanisms of synergy, troubleshoot common experimental issues, and provide validated protocols to evaluate the performance of your stabilization system.

Section 1: Understanding Synergistic Mechanisms

This section details the chemical interplay between 2,2'-Methylenebis(4,6-di-tert-butylphenol) and common co-stabilizer classes.

Q1: What is the primary mechanism of action for 2,2'-Methylenebis(4,6-di-tert-butylphenol)?

As a hindered phenolic antioxidant, its primary function is as a free-radical scavenger. During polymer oxidation, alkyl (R•) and peroxy (ROO•) radicals are formed. 2,2'-Methylenebis(4,6-di-tert-butylphenol) donates a hydrogen atom to these highly reactive radicals, neutralizing them and terminating the degradation chain reaction.[3] The antioxidant itself is converted into a more stable phenoxyl radical, which is sterically hindered by the bulky tert-butyl groups, preventing it from initiating new degradation chains.[5][6]

Q2: How does synergism with co-stabilizers enhance polymer stability?

Synergism occurs when the combined stabilizing effect of two or more additives is greater than the sum of their individual effects. This is typically achieved by using a combination of a primary antioxidant (a radical scavenger, like our topic compound) and a secondary antioxidant (a hydroperoxide decomposer).[7][8] While the primary antioxidant terminates radical chains, the secondary antioxidant eliminates hydroperoxides (ROOH), which are unstable intermediates that can decompose into new, highly reactive radicals upon exposure to heat or UV light. This dual-action approach provides more comprehensive protection during high-temperature processing and long-term service life.[7]

Q3: What is the synergistic mechanism between 2,2'-Methylenebis(4,6-di-tert-butylphenol) and Phosphite stabilizers?

This is a classic and highly effective synergistic combination. Phosphite stabilizers are powerful secondary antioxidants that function in two critical ways:

  • Hydroperoxide Decomposition: They efficiently decompose hydroperoxides into non-radical, stable alcohols, preventing the formation of new radicals that could initiate further degradation.[7][9]

  • Regeneration of the Primary Antioxidant: After 2,2'-Methylenebis(4,6-di-tert-butylphenol) donates a hydrogen atom, it becomes an oxidized species (a phenoxyl radical which may lead to colored quinone-type structures). Phosphites can react with and reduce these oxidized forms, regenerating the original phenolic antioxidant and allowing it to participate in further radical scavenging cycles.[9][10] This extends the effectiveness and lifetime of the primary antioxidant.

This synergy provides excellent melt processing stability and color protection.[6][11]

Synergistic_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Synergistic Stabilization Cycle Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical + O₂, Heat, Shear ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) ROO_radical->Degraded_Polymer Phenol_AO Phenolic AO (2,2'-Methylenebis...) ROO_radical->Phenol_AO Intercepts ROOH->R_radical Decomposes (Heat, UV) Phosphite Phosphite Co-Stabilizer (P(OR)₃) ROOH->Phosphite Decomposes Spent_Phenol Spent Phenolic AO (e.g., Quinone) Phenol_AO->Spent_Phenol Radical Scavenging Spent_Phenol->Phenol_AO Regenerates Phosphite->Spent_Phenol Phosphate Stable Phosphate (O=P(OR)₃) Phosphite->Phosphate Stable_Alcohol Stable Alcohol (ROH)

Caption: Synergism between Phenolic AO and Phosphites.

Q4: What is the nature of the interaction with Hindered Amine Light Stabilizers (HALS)?

The interaction between phenolic antioxidants and HALS is complex and can be either synergistic or antagonistic depending on the specific chemical structures, the polymer matrix, and the environmental conditions.[12]

  • Synergistic Aspect: HALS are highly efficient radical scavengers that operate via a regenerative cyclic pathway known as the Denisov Cycle.[12][13] They can work alongside phenolic antioxidants to provide robust protection against both thermal and UV-induced degradation.

  • Antagonistic Aspect: A significant issue, particularly during high-temperature processing, is the potential for antagonism that leads to discoloration (e.g., yellowing or "pinking").[14] This can occur because the basic nature of some HALS can promote the oxidation of the phenolic antioxidant into colored degradation products like quinone methides and stilbenequinones.[14] In some cases, acidic compounds, including phenolic antioxidants, can accelerate certain HALS decomposition pathways, reducing overall efficiency.[15] Careful selection of a HALS with low basicity is often required to mitigate these negative effects.

Q5: What role do Thiosynergists play as co-stabilizers?

Thiosynergists, such as thioesters, are another class of secondary, hydroperoxide-decomposing antioxidants. They are particularly effective for long-term heat aging applications. They work synergistically with primary phenolic antioxidants by breaking down hydroperoxides into non-radical products, thus preventing the chain-scission reactions that lead to the degradation of the polymer's mechanical properties.[16][17] The combination of a phenolic antioxidant, a HALS, and a thiosynergist can form a highly effective ternary stabilization system for demanding applications.[12]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue: Discoloration (Yellowing/Browning) During Processing

Q6: My polymer formulation is yellowing significantly after adding a co-stabilizer with 2,2'-Methylenebis(4,6-di-tert-butylphenol). What's happening?

Answer: This is a classic sign of thermo-oxidative degradation and the formation of chromophoric (color-bearing) groups.[18] The primary culprits are typically:

  • Formation of Quinone-type Structures: Over-oxidation of the phenolic antioxidant itself, especially at excessive processing temperatures, leads to the formation of conjugated structures like quinone methides, which are often highly colored.[6][10]

  • Antagonism with HALS: As discussed, certain HALS can promote the formation of these colored species from the phenolic antioxidant.[14] This is a common cause of unexpected color shifts.

  • Excessive Processing Temperature or Residence Time: Higher temperatures and longer exposure times in processing equipment (like extruders) dramatically accelerate all oxidation reactions, overwhelming the stabilizer package and leading to both polymer and antioxidant degradation.[18]

Q7: How can I minimize this discoloration?

Answer: A systematic approach is required:

  • Optimize Processing Conditions: Gradually reduce the melt temperature and increase the screw speed to minimize the polymer's residence time at high temperatures. Ensure thermocouples are accurately calibrated.[18]

  • Incorporate a Phosphite Co-stabilizer: Phosphites are excellent at preventing the formation of colored oxidation products from phenolic antioxidants and are considered essential for maintaining color stability.[6] An optimal ratio of phenolic to phosphite is often between 1:1 and 1:4, depending on the polymer and processing severity.[6]

  • Re-evaluate HALS Selection: If using a HALS, consider switching to a grade with lower basicity or one known to have better compatibility with phenolic antioxidants.

  • Process Under an Inert Atmosphere: For highly sensitive materials, processing under a nitrogen blanket can effectively eliminate the oxygen required for these degradation pathways.[18]

Issue: Additive Blooming and Surface Defects

Q8: I'm observing a hazy film or crystalline deposit ("blooming") on my final product's surface. What is the cause?

Answer: Blooming is the physical migration of an additive from the bulk of the polymer to its surface.[19] This occurs when the concentration of the additive exceeds its solubility limit within the polymer matrix.[19] Key factors include:

  • Over-concentration: The loading level of the antioxidant or co-stabilizer is simply too high for the polymer to accommodate.[19]

  • Poor Compatibility: The polarity and molecular structure of the additive are not a good match for the polymer, leading to low solubility. The Relative Energy Difference (RED) number can be a useful metric for predicting compatibility.[19]

  • Low Molecular Weight: Smaller, more mobile additives are more prone to migration.[19]

  • Processing and Environmental Conditions: High temperatures can increase mobility, while pressure during processing can squeeze additives out.[19]

Q9: What are the best practices to prevent antioxidant blooming?

Answer:

  • Optimize Concentration: Ensure the loading level of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its co-stabilizers are below their solubility threshold in the specific polymer at both processing and end-use temperatures.[17]

  • Improve Dispersion: Utilize high-shear mixing techniques or incorporate the additives via a masterbatch to ensure homogeneous distribution and prevent localized areas of over-concentration.[17]

  • Select Compatible Additives: If blooming persists, consider an alternative antioxidant with a higher molecular weight or a chemical structure more compatible with your polymer system.

Issue: Reduced Efficacy and Premature Degradation

Q10: My stabilizer package isn't providing the expected long-term thermal stability, and the polymer's mechanical properties are degrading prematurely. Why might this be?

Answer: This indicates that the antioxidant system is being consumed or rendered ineffective faster than anticipated. Potential causes are:

  • Poor Dispersion: If the antioxidant is not evenly distributed, some regions of the polymer will be unprotected and act as initiation sites for degradation.[17]

  • Antagonistic Interactions: An incompatible co-stabilizer (like a highly basic HALS) can lead to the rapid, non-stabilizing consumption of the phenolic antioxidant.[12]

  • Physical Loss: The antioxidant may be too volatile for the processing or service temperatures, leading to its gradual loss from the polymer over time.[6]

  • Insufficient Concentration: The loading level may be too low to handle the oxidative stress imposed by the processing conditions or end-use environment.

Q11: How do I confirm if my antioxidant is being consumed too quickly?

Answer: The most direct method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). By taking samples of the polymer at different stages (e.g., before processing, after compounding, after aging), you can extract the additives and quantify the remaining concentration of the active 2,2'-Methylenebis(4,6-di-tert-butylphenol).[17][20] A rapid decrease in its concentration is a clear indicator of high consumption.

Section 3: Frequently Asked Questions (FAQs)

Q12: What is a typical starting ratio for a blend of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and a phosphite stabilizer? For polyolefins like LLDPE or HDPE, synergistic blends of a phenolic antioxidant and a phosphite are common. Ratios can range from 1:1 to 1:4 (phenolic:phosphite), depending on the polymer grade and the severity of the processing conditions.[6] A 1:2 or 1:3 ratio is often a good starting point for experimental evaluation.

Q13: Can I use this phenolic antioxidant in PVC applications? Yes, 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives are used in PVC stabilization.[2] However, HALS are generally ineffective in PVC because their mechanism is disrupted by the release of HCl during degradation.[13] Therefore, synergistic combinations in PVC typically rely on phosphites and other types of thermal stabilizers.

Q14: What are the primary degradation products of 2,2'-Methylenebis(4,6-di-tert-butylphenol) itself? Under oxidative conditions, the initial product is the corresponding phenoxyl radical. This can then undergo further reactions to form various compounds, including quinone methides and other colored, conjugated structures.[10] In more advanced degradation, cleavage of the methylene bridge and breakdown of the aromatic rings can occur, leading to a variety of smaller organic molecules.[21]

Q15: What analytical techniques are essential for evaluating the performance of my stabilizer system? A comprehensive evaluation should include:

  • Differential Scanning Calorimetry (DSC): To determine the Oxidative Induction Time (OIT), a key measure of thermo-oxidative stability.[22]

  • Melt Flow Index (MFI) / Rheometry: To assess changes in polymer molecular weight due to degradation during processing.[18]

  • Spectrophotometry/Colorimetry: To quantify discoloration and changes in Yellowness Index.

  • High-Performance Liquid Chromatography (HPLC): To measure the concentration of the antioxidant and its degradation products.[17][20]

  • Mechanical Testing: To measure retention of properties like tensile strength and elongation after heat aging.[4]

Section 4: Key Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT) via DSC

This protocol measures the time until the onset of rapid, exothermic oxidation of a material at a specified isothermal temperature in an oxygen atmosphere. A longer OIT indicates better thermo-oxidative stability.[22]

Methodology:

  • Sample Preparation: Prepare a thin disc or film of the stabilized polymer (approx. 5-10 mg). Ensure the sample is representative of the bulk material.

  • Instrument Setup: Place the sample in an open aluminum DSC pan. Place an empty, open aluminum pan in the reference position.

  • Heating Program:

    • Equilibrate the DSC cell at 30°C.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) to the desired isothermal test temperature (e.g., 200°C for polypropylene). A typical heating rate is 20°C/min.

    • Once the isothermal temperature is stable, hold for 2-3 minutes to ensure thermal equilibrium.

  • Oxidative Test: Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.

  • Data Acquisition: Record the heat flow signal as a function of time. The test is complete when a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Analysis: The OIT is the time elapsed from the introduction of the oxygen atmosphere to the onset of the exothermic oxidation peak, typically determined by the intersection of the baseline with the tangent of the peak.

Protocol 2: Quantification of Antioxidant Content by HPLC

This protocol allows for the precise measurement of the concentration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) within a polymer matrix.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of pure 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a suitable solvent (e.g., acetonitrile or isopropanol) at known concentrations to create a calibration curve.

  • Sample Extraction:

    • Weigh a known amount of the polymer sample (e.g., 1 gram) into a flask.

    • Add a measured volume of a solvent that dissolves the antioxidant but not the polymer (e.g., isopropanol) or a solvent that can dissolve the polymer entirely (e.g., xylene at high temperature).[20]

    • For dissolution/precipitation: Dissolve the polymer in hot xylene, then cool and add a non-solvent like methanol to precipitate the polymer, leaving the additives in the solution.[20]

    • For solvent extraction: Reflux or sonicate the sample in the solvent for a set period (e.g., 2-4 hours) to extract the antioxidant.

  • Sample Preparation for Injection: Cool the extract, filter it through a 0.45 µm syringe filter to remove any particulates, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.

    • Detector: UV detector set to the absorbance maximum of the antioxidant (typically around 270-280 nm).

    • Injection: Inject the prepared standards and samples.

  • Quantification: Identify the peak corresponding to 2,2'-Methylenebis(4,6-di-tert-butylphenol) based on its retention time. Use the calibration curve generated from the standards to calculate the concentration of the antioxidant in the sample extracts.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Performance Testing cluster_analysis Phase 3: Chemical Analysis cluster_eval Phase 4: Evaluation Formulation 1. Design Stabilizer Formulation Compounding 2. Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Sample_Prep 3. Sample Preparation (Injection Molding, Compression Molding) Compounding->Sample_Prep OIT_Test 4a. OIT via DSC Sample_Prep->OIT_Test MFI_Test 4b. MFI / Rheology Sample_Prep->MFI_Test Color_Test 4c. Colorimetry (Yellowness Index) Sample_Prep->Color_Test Aging_Test 4d. Accelerated Aging (Oven Aging) Sample_Prep->Aging_Test Extraction 5. Additive Extraction Sample_Prep->Extraction Data_Analysis 8. Data Analysis & Correlation OIT_Test->Data_Analysis MFI_Test->Data_Analysis Color_Test->Data_Analysis Aging_Test->Extraction Mech_Test 7. Mechanical Testing (Post-Aging) Aging_Test->Mech_Test HPLC_Test 6. HPLC Analysis (Quantify AO) Extraction->HPLC_Test HPLC_Test->Data_Analysis Mech_Test->Data_Analysis Optimization 9. Reformulation & Optimization Data_Analysis->Optimization Optimization->Formulation Iterate

Caption: General Experimental Workflow for Stabilizer Evaluation.

Section 5: Data Summary Table

The following table summarizes the roles and interactions of common co-stabilizer classes with 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Co-Stabilizer ClassPrimary FunctionInteraction with Phenolic AOKey BenefitsPotential Issues
Phosphites / Phosphonites Hydroperoxide DecomposerHighly Synergistic Regenerates primary AO, excellent color stability, enhances processing stability.[6][9][11]Can be sensitive to hydrolysis.
Hindered Amine Light Stabilizers (HALS) Radical Scavenger (Light & Heat)Complex (Synergistic or Antagonistic) Excellent UV protection and long-term thermal stability.[12][13]Can cause discoloration (pinking/yellowing) with phenols, especially high-basicity HALS.[14]
Thiosynergists (e.g., Thioesters) Hydroperoxide DecomposerSynergistic Superior long-term heat aging performance.[12][16]May have a characteristic odor; potential for antagonism with HALS in some systems.[12]

References

  • How Does Phosphite Antioxidants Work? - Vinati Organics. (URL: [Link])

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC. (URL: [Link])

  • Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers - J-Stage. (URL: [Link])

  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (URL: [Link])

  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant - ResearchGate. (URL: [Link])

  • Synergistic Protection: Combining Antioxidant 9228 with Phenolic Stabilizers. (URL: [Link])

  • The Art of Stabilization - IEA SHC. (URL: [Link])

  • Interlaboratory test on polymers: Determination of antioxidants in polyolefins - ResearchGate. (URL: [Link])

  • Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed. (URL: [Link])

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (URL: [Link])

  • Degradation reaction of phenolic antioxidants (a), hindered amine light stabilizers (b) and thiosynergists (c)[19][23]. - ResearchGate. (URL: [Link])

  • Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol - ResearchGate. (URL: [Link])

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (URL: [Link])

  • Hindered amine light stabilizers - Wikipedia. (URL: [Link])

  • Reactions of antioxidants with molecular oxygen. Part I. 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) in silicone matrix - SAM. (URL: [Link])

  • Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed. (URL: [Link])

  • Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed. (URL: [Link])

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (URL: [Link])

  • Antioxidants & Stabilizers - Polymer Additives - Plastics - Knowde. (URL: [Link])

  • Choosing the Right Antioxidant for Polymer Stability: A Guide. (URL: [Link])

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) - PubChem. (URL: [Link])

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem. (URL: [Link])

  • Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. (URL: [Link])

  • Methods for Determining the Antioxidant Activity: A Review - ResearchGate. (URL: [Link])

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (URL: [Link])

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds - MDPI. (URL: [Link])

  • Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. (URL: [Link])

  • Structure-property relationships: Phenolic antioxidants with high efficacy and low color contribution - ResearchGate. (URL: [Link])

  • The Basics of Polymer Analysis: Techniques & Solutions - RQM+. (URL: [Link])

  • (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers - ResearchGate. (URL: [Link])

  • 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Dispersion of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in Plastic Matrices

Welcome to our dedicated technical support center for optimizing the dispersion of the antioxidant 2,2'-Methylenebis(4,6-di-tert-butylphenol) in various plastic matrices. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the dispersion of the antioxidant 2,2'-Methylenebis(4,6-di-tert-butylphenol) in various plastic matrices. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research and development.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Q1: What is 2,2'-Methylenebis(4,6-di-tert-butylphenol) and why is it used in plastics?

A1: 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-molecular-weight hindered phenolic antioxidant. Its primary function is to protect plastic polymers from degradation caused by heat, light, and oxygen during processing and throughout the product's lifecycle.[1][2] By neutralizing free radicals, it helps to maintain the mechanical properties, appearance, and overall integrity of the plastic material.

Q2: What are the key physical and chemical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) that I should be aware of?

A2: Key properties include a melting point in the range of 123-127°C and it is practically insoluble in water.[3][4] It is a white to off-white crystalline powder.[4] Its chemical structure features bulky tert-butyl groups that sterically hinder the phenolic hydroxyl groups, which is crucial for its antioxidant activity.

Q3: What are the common methods for incorporating 2,2'-Methylenebis(4,6-di-tert-butylphenol) into plastic matrices?

A3: The most common methods are melt blending, solution casting, and the use of masterbatches.

  • Melt Blending: This involves mixing the antioxidant with the molten polymer using equipment like extruders or internal mixers.[5][6][7]

  • Solution Casting: In this method, both the polymer and the antioxidant are dissolved in a common solvent, and the resulting solution is cast into a film, after which the solvent is evaporated.[8][9][10][11][12]

  • Masterbatch: A masterbatch is a concentrated mixture of the antioxidant in a carrier resin.[13][14][15][16][17] This is then blended with the bulk polymer during processing, which often leads to better dispersion and handling.[13][14]

Q4: How can I determine if I have achieved good dispersion of the antioxidant in my plastic?

A4: Several analytical techniques can be used to assess dispersion:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide visual evidence of the distribution and particle size of the antioxidant within the polymer matrix.[18][19][20]

  • Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the presence of the antioxidant and, in some cases, quantify its concentration.[21][22][23]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to study the effect of the antioxidant on the thermal properties of the polymer, such as the glass transition temperature and melting point, which can be indicative of the level of dispersion and interaction.[24][25][26][27]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when dispersing 2,2'-Methylenebis(4,6-di-tert-butylphenol) in plastic matrices.

Common Dispersion Problems and Solutions
Problem Potential Causes Recommended Solutions
Agglomeration of Antioxidant - Poor compatibility between the antioxidant and the polymer matrix.- Insufficient mixing energy or time during processing.- High loading levels of the antioxidant.- Consider using a compatibilizer or a surface-treated grade of the antioxidant.- Optimize mixing parameters (e.g., increase screw speed, mixing time, or temperature).- Evaluate the use of a masterbatch for more uniform distribution.[13][14]- Reduce the antioxidant loading to the minimum effective concentration.
Poor Mechanical Properties of the Final Plastic - Inhomogeneous dispersion of the antioxidant acting as stress concentration points.- Thermal degradation of the polymer or antioxidant during processing.- Improve dispersion using the methods mentioned above.- Lower the processing temperature to minimize thermal degradation.[28][29][30][31][32]- Use a processing stabilizer in conjunction with the antioxidant.
Discoloration of the Plastic - Thermal degradation of the antioxidant or the polymer.- Interaction of the antioxidant with other additives or impurities.- Lower the processing temperature and residence time.- Ensure all equipment is thoroughly cleaned to avoid contamination.- Verify the compatibility of all additives in the formulation.
Inconsistent Product Performance - Non-uniform distribution of the antioxidant throughout the plastic matrix.- Implement stricter quality control on raw materials and the mixing process.- Utilize a masterbatch for more precise and consistent dosing.[14]- Employ analytical techniques like SEM or FTIR to monitor dispersion uniformity.[18][33][34]
Experimental Workflow: Melt Blending Protocol

This protocol outlines a general procedure for dispersing 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a thermoplastic polymer via melt blending using a twin-screw extruder.

MeltBlendingWorkflow cluster_prep Preparation cluster_extrusion Melt Blending cluster_analysis Characterization Dry 1. Dry Polymer and Antioxidant Premix 2. Pre-mix Polymer and Antioxidant Dry->Premix Ensure homogeneity Extruder 3. Feed into Twin-Screw Extruder Premix->Extruder Gravimetric feeding Melt 4. Melt and Mix Extruder->Melt Controlled temperature profile Cool 5. Cool and Pelletize Melt->Cool Strand cooling and cutting SEM 6a. SEM Analysis Cool->SEM FTIR 6b. FTIR Analysis Cool->FTIR DSC 6c. DSC Analysis Cool->DSC

Caption: A typical workflow for melt blending of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a plastic matrix.

Step-by-Step Methodology:

  • Drying: Dry the polymer pellets and the antioxidant powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture. Moisture can cause degradation and voids in the final product.

  • Pre-mixing: In a separate container, thoroughly pre-mix the dried polymer pellets and the antioxidant powder to ensure a uniform feed into the extruder.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing window of the polymer. A typical profile involves gradually increasing the temperature from the feeding zone to the metering zone.

    • Feed the pre-mixed material into the extruder at a constant rate using a gravimetric feeder.

    • The screw design and speed should be optimized to provide sufficient shear for effective dispersion without causing excessive degradation.

  • Cooling and Pelletizing: The molten extrudate is passed through a water bath for cooling and then cut into pellets using a pelletizer.

  • Characterization:

    • SEM Analysis: A cross-section of a pellet can be examined under a scanning electron microscope to visually assess the dispersion of the antioxidant particles.[18][19]

    • FTIR Analysis: A thin film of the compounded material can be analyzed by FTIR to confirm the presence of the antioxidant and its chemical integrity after processing.[21][22]

    • DSC Analysis: The thermal properties of the pellets can be analyzed by DSC to evaluate the effect of the antioxidant on the polymer's glass transition and melting behavior.[24][25]

Logical Relationship: Troubleshooting Dispersion Issues

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions PoorDispersion Poor Dispersion Observed Incompatibility Incompatibility PoorDispersion->Incompatibility InsufficientMixing Insufficient Mixing PoorDispersion->InsufficientMixing HighLoading High Loading PoorDispersion->HighLoading Compatibilizer Use Compatibilizer Incompatibility->Compatibilizer OptimizeProcess Optimize Process Parameters InsufficientMixing->OptimizeProcess Masterbatch Use Masterbatch HighLoading->Masterbatch ReduceLoading Reduce Loading HighLoading->ReduceLoading

Sources

Troubleshooting

Technical Support Center: High-Temperature Performance of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely utilized sterically hindered phenolic antioxidant. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely utilized sterically hindered phenolic antioxidant. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot performance issues encountered at elevated temperatures. Here, we synthesize technical data with field-proven insights to ensure the scientific integrity and successful application of this antioxidant in your experiments.

Troubleshooting Guide: High-Temperature Applications

This section addresses specific issues that may arise during the use of 2,2'-Methylenebis(4,6-di-tert-butylphenol) at high temperatures, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Explanations
Discoloration (e.g., yellowing, pink/red tint) Thermo-oxidative degradation leading to the formation of chromophoric quinoid-type structures. The purity of the antioxidant can also play a role, as impurities may catalyze discoloration.[1][2]Solution: 1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for your application to reduce the rate of thermal degradation.2. Inert Atmosphere: Process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen availability, thereby inhibiting the oxidative pathways that lead to colored byproducts.[3] 3. Synergistic Stabilization: Incorporate a secondary antioxidant, such as a phosphite or thioester. Phosphites are particularly effective at high processing temperatures and function by decomposing hydroperoxides, which are precursors to the degradation of the primary phenolic antioxidant.[2][4][5] 4. Purity Verification: Ensure the use of high-purity 2,2'-Methylenebis(4,6-di-tert-butylphenol), as trace impurities can act as catalysts for degradation and discoloration.[1][3]
Loss of Antioxidant Efficacy Consumption of the antioxidant through free radical scavenging at an accelerated rate at high temperatures. Thermal decomposition of the antioxidant molecule itself.Solution: 1. Concentration Optimization: Re-evaluate the concentration of the antioxidant. Higher temperatures may necessitate a higher initial concentration to compensate for the faster consumption rate.2. Synergistic Blends: Employ a blend of primary and secondary antioxidants. This approach provides a multi-mechanistic defense against degradation, enhancing overall stability and longevity.[4][5] 3. Thermal Analysis: Conduct thermogravimetric analysis (TGA) on your formulation to understand the temperature at which significant degradation of the antioxidant occurs within your specific matrix.
Inconsistent Performance Across Batches Inhomogeneous dispersion of the antioxidant within the matrix. Variability in the purity of the antioxidant between batches.Solution: 1. Improve Dispersion: Utilize high-shear mixing techniques to ensure a uniform distribution of the antioxidant. In polymer applications, consider using a masterbatch to aid in dispersion.2. Quality Control: Implement a quality control protocol to verify the purity and physical properties of incoming batches of the antioxidant.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the high-temperature performance of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Q1: What is the fundamental mechanism of action for 2,2'-Methylenebis(4,6-di-tert-butylphenol) as an antioxidant?

As a sterically hindered phenolic antioxidant, its primary role is to interrupt the free-radical chain reactions of autoxidation.[4] The phenolic hydroxyl group donates a hydrogen atom to reactive radicals (R• or ROO•), neutralizing them and in turn forming a stable phenoxyl radical.[6] The steric hindrance provided by the tert-butyl groups enhances the stability of this phenoxyl radical, preventing it from initiating new degradation chains.[4]

Q2: At what temperature does the performance of 2,2'-Methylenebis(4,6-di-tert-butylphenol) begin to significantly decline?

The effective temperature range for 2,2'-Methylenebis(4,6-di-tert-butylphenol) is highly dependent on the specific formulation and environmental conditions. However, like most phenolic antioxidants, its efficacy decreases as the temperature increases. In a study on its use in a polybutadiene binder, it was shown to be resistant to degradation up to 210°C. General studies on phenolic acids indicate that their antioxidant activity decreases linearly with increasing temperature.

Q3: What are the expected thermal degradation products of 2,2'-Methylenebis(4,6-di-tert-butylphenol)?

Under severe thermal stress, the molecule can undergo decomposition. The primary hazardous decomposition products upon combustion are carbon oxides (CO, CO2). A study on the catalytic ozonation of this compound identified several degradation products, including 3,5-bis(1,1-dimethylethyl)phenol and various ketones and acids, which may provide insight into potential thermal breakdown pathways.[7] The formation of colored quinoid-type structures is a widely accepted consequence of the thermo-oxidative degradation of hindered phenolic antioxidants.[2]

Q4: How can I experimentally determine the thermal stability of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in my specific formulation?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[3]

  • TGA measures the change in mass of a sample as a function of temperature, allowing you to identify the onset temperature of decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated, which can reveal melting points, glass transitions, and exothermic decomposition events.

A detailed experimental protocol for these analyses is provided below.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA and DSC

Objective: To determine the thermal decomposition profile and key transition temperatures of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a specific formulation.

Materials:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol)

  • Your experimental matrix (e.g., polymer, oil, etc.)

  • TGA instrument

  • DSC instrument

  • High-purity nitrogen gas

Procedure:

Part A: Thermogravimetric Analysis (TGA)

  • Accurately weigh 5-10 mg of your sample into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of weight loss.

Part B: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 5-10 mg of your sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 300°C) at a heating rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to identify the melting point (endotherm) and any exothermic events that may indicate decomposition.

Protocol 2: Monitoring Antioxidant Depletion by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a sample after exposure to high temperatures.

Materials:

  • Aged sample containing the antioxidant

  • Unaged control sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a standard calibration curve using known concentrations of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

  • Extract the antioxidant from both the aged and unaged samples using a suitable solvent.

  • Filter the extracts through a 0.45 µm syringe filter.

  • Inject the filtered extracts into the HPLC system.

  • Run the samples using an appropriate gradient and monitor the absorbance at the λmax of the antioxidant.

  • Quantify the concentration of the antioxidant in your samples by comparing the peak areas to the calibration curve. The difference in concentration between the unaged and aged samples will indicate the extent of antioxidant depletion.

Visualizations

Antioxidant Mechanism and Degradation Pathway

cluster_0 Primary Antioxidant Action cluster_1 High-Temperature Degradation AO 2,2'-Methylenebis(4,6-di-tert-butylphenol) (Phenol-OH) StableRadical Stable Phenoxyl Radical (Phenol-O•) AO->StableRadical Donates H• Neutralized Neutralized Molecule (RH) Radical Free Radical (R•) Radical->Neutralized StableRadical2 Stable Phenoxyl Radical (Phenol-O•) Degradation Further Reactions (High Temp, O2) StableRadical2->Degradation Colored Colored Byproducts (e.g., Quinones) Degradation->Colored Loss Loss of Efficacy Degradation->Loss

Caption: Mechanism of action and subsequent high-temperature degradation.

Troubleshooting Workflow

Start Issue Observed: Poor High-Temp Performance Q1 Is there discoloration? Start->Q1 A1_Yes Implement Solutions: - Lower Temperature - Inert Atmosphere - Use Co-stabilizers Q1->A1_Yes Yes Q2 Is there a loss of efficacy? Q1->Q2 No A1_Yes->Q2 A2_Yes Implement Solutions: - Optimize Concentration - Synergistic Blends - Perform TGA/DSC Q2->A2_Yes Yes Q3 Is performance inconsistent? Q2->Q3 No A2_Yes->Q3 A3_Yes Implement Solutions: - Improve Dispersion - QC on Raw Material Q3->A3_Yes Yes End Performance Optimized Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting common high-temperature issues.

References

  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Published June 9, 2019. [Link]

  • Hindered Phenol Antioxidant HPAO. Tintoll. [Link]

  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. Published October 5, 2022. [Link]

  • Al Zoubi W. Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds. Applied Organometallic Chemistry. 2017;31(7):e3562. doi:10.1002/aoc.3562
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. National Institutes of Health. [Link]

  • Synergistic Stabilization: Combining Antioxidants for Enhanced Polymer Protection. [Link]

  • Schematic diagram of antioxidant degradation pathways. (a) Hindered... ResearchGate. [Link]

  • Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. PubMed. [Link]

  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]

  • 2,2'-methylenebis(4,6-di-tert-butylphenol). PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Performance of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Welcome to the technical support resource for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a leading phenolic antioxidant for stabilizing polymers and other organic materials. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,2'-Methylenebis(4,6-di-tert-butylphenol), a leading phenolic antioxidant for stabilizing polymers and other organic materials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the optimal performance and minimizing the loss of this critical additive during your processing experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

1. What is 2,2'-Methylenebis(4,6-di-tert-butylphenol) and what are its primary applications?

2,2'-Methylenebis(4,6-di-tert-butylphenol), often referred to by trade names such as Antioxidant 702, is a high-performance, non-staining phenolic antioxidant.[1] Its primary function is to protect organic materials from degradation caused by heat and oxygen.[2] It is widely used in a variety of polymers including polyolefins, styrenic polymers, and engineering plastics, as well as in synthetic rubber and oils.[1][3]

2. What is the mechanism of action for 2,2'-Methylenebis(4,6-di-tert-butylphenol) as an antioxidant?

As a hindered phenolic antioxidant, 2,2'-Methylenebis(4,6-di-tert-butylphenol) functions by interrupting the free-radical chain reactions that lead to thermo-oxidative degradation of polymers.[2][4] The phenolic hydroxyl groups donate a hydrogen atom to neutralize highly reactive free radicals, forming a stable phenoxyl radical that does not propagate the degradation chain.[2] The steric hindrance provided by the tert-butyl groups enhances the stability of this phenoxyl radical.

Antioxidant Mechanism of Action

Antioxidant Mechanism cluster_propagation Degradation Chain Reaction cluster_termination Interruption by Antioxidant R• Polymer Radical (R•) ROO• Peroxy Radical (ROO•) R•->ROO• + O2 ROO•->R• + RH (Polymer) AH Phenolic Antioxidant (ArOH) ROO•->AH Radical Scavenging ROOH Hydroperoxide (ROOH) ROO•->ROOH + AH A• Stable Phenoxyl Radical (ArO•)

Caption: Free radical scavenging mechanism of a phenolic antioxidant.

3. What are the key physical and chemical properties I should be aware of?

2,2'-Methylenebis(4,6-di-tert-butylphenol) is typically a white to off-white crystalline powder.[1][5] It has a melting point in the range of 153-159°C and is characterized by low volatility, which is advantageous for high-temperature processing.[6] It is soluble in many organic solvents like ethanol, toluene, and dichloromethane, but has very low solubility in water.[1]

PropertyValueSource
Molecular FormulaC29H44O2[7]
Molecular Weight424.66 g/mol [1]
Melting Point153-159 °C[6]
AppearanceWhite or canary crystallized powder[1]
Solubility in WaterPractically insoluble[1]

4. Can this antioxidant cause discoloration in my final product?

While it is considered a non-staining antioxidant, discoloration can occur under certain conditions. This is often due to the formation of colored transformation products resulting from the antioxidant's activity.[8] Factors such as excessive processing temperatures, interaction with impurities, or exposure to NOx gases can contribute to color development.[8][9]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Loss of Antioxidant During Thermal Processing

Q: I'm observing a significant decrease in the concentration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) after melt processing my polymer. What are the likely causes and how can I mitigate this?

A: The loss of antioxidant efficacy during thermal processing is a common challenge. The primary causes are thermal degradation and consumption of the antioxidant as it scavenges free radicals.[9]

Underlying Causes:

  • Excessive Thermal Stress: High processing temperatures and long residence times can accelerate the degradation of the antioxidant itself.

  • High Shear: Intense mechanical stress during compounding can generate a higher concentration of polymer radicals, leading to a faster depletion of the antioxidant.

  • Presence of Oxygen: The thermo-oxidative degradation process is initiated by the presence of oxygen at high temperatures.[2]

Mitigation Strategies:

  • Optimize Processing Parameters:

    • Temperature Profile: Lower the processing temperature to the minimum required for adequate melt viscosity and flow.

    • Residence Time: Reduce the time the polymer melt spends in the extruder or mixer to minimize thermal exposure.

  • Inert Atmosphere Processing:

    • Process under a nitrogen or argon atmosphere to minimize the presence of oxygen, thereby reducing the rate of oxidative degradation.[9]

  • Synergistic Antioxidant Blends:

    • Consider using a co-stabilizer, such as a phosphite or thioester. These secondary antioxidants work synergistically with the primary phenolic antioxidant. Phosphites, for example, are effective at decomposing hydroperoxides, which are precursors to further radical formation.[9][10]

Workflow for Optimizing Antioxidant Retention

Optimization_Workflow start Start: High Antioxidant Loss Detected process_params Adjust Processing Parameters (Temp, Time, Shear) start->process_params analyze Analyze Antioxidant Content (HPLC/GC-MS) process_params->analyze inert_atm Implement Inert Atmosphere (Nitrogen Purge) inert_atm->analyze synergistic_blend Introduce Synergistic Antioxidant (e.g., Phosphite) synergistic_blend->analyze evaluate Evaluate Performance: Loss Minimized? analyze->evaluate evaluate->inert_atm No evaluate->synergistic_blend No end End: Optimized Process evaluate->end Yes

Caption: A systematic approach to troubleshooting antioxidant loss.

Issue 2: Blooming or Migration of the Antioxidant to the Surface

Q: I've noticed a hazy or crystalline deposit on the surface of my polymer samples after cooling and storage. Is this the antioxidant, and how can I prevent it?

A: The phenomenon you are observing is likely "blooming" or "migration," where the antioxidant moves from the bulk of the polymer to the surface.[11] This occurs when the concentration of the antioxidant exceeds its solubility limit in the polymer matrix.[9][11]

Underlying Causes:

  • Supersaturation: The concentration of the antioxidant is higher than its equilibrium solubility in the polymer at a given temperature.

  • Polymer Crystallinity: Antioxidants are typically excluded from the crystalline regions of a semi-crystalline polymer, leading to a higher effective concentration in the amorphous phase and promoting migration.[11]

  • Incompatibility: Poor compatibility between the antioxidant and the polymer matrix can also lead to phase separation and blooming.

Mitigation Strategies:

  • Optimize Antioxidant Concentration:

    • Ensure that the loading level of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is below its solubility limit in your specific polymer at both processing and end-use temperatures.[9]

  • Improve Dispersion:

    • Utilize high-shear mixing techniques during compounding to achieve a more homogeneous dispersion of the antioxidant within the polymer matrix.[9]

    • Consider using a masterbatch approach, where the antioxidant is pre-dispersed at a high concentration in a carrier resin, to improve its distribution in the final product.[9]

  • Select a More Compatible Antioxidant:

    • If blooming persists, you may need to consider an antioxidant with a higher molecular weight or one that has better compatibility with your polymer system.

Issue 3: Inconsistent Performance and Discoloration

Q: My experimental results show variable antioxidant performance, and I'm also seeing unexpected color shifts. What could be the source of this inconsistency?

A: Inconsistent performance and discoloration can often be traced back to issues with the purity of the antioxidant and its dispersion within the matrix.[8]

Underlying Causes:

  • Impure Antioxidant: The presence of impurities in the antioxidant can catalyze side reactions that lead to discoloration and may also interfere with its primary stabilizing function.[8][9]

  • Inhomogeneous Mixing: If the antioxidant is not evenly distributed, some regions of the polymer will be under-stabilized and more prone to degradation and color formation, while other areas may have an excess of the antioxidant.[9]

  • Reaction with Other Additives: Interactions with other components in your formulation, such as fillers or pigments, can sometimes affect the performance and color stability.

Mitigation Strategies:

  • Verify Antioxidant Purity:

    • Source your 2,2'-Methylenebis(4,6-di-tert-butylphenol) from a reputable supplier and, if necessary, verify its purity using analytical techniques like HPLC or GC-MS.

  • Enhance Mixing and Dispersion:

    • As mentioned previously, employ high-shear mixing or a masterbatch approach to ensure a homogeneous distribution of the antioxidant.[9]

  • Evaluate Formulation Compatibility:

    • Systematically evaluate the interactions between all components in your formulation to identify any potential antagonistic effects.

III. Experimental Protocols

This section provides a general methodology for quantifying the concentration of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a polymer matrix.

Protocol: Quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in a Polymer via HPLC

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

1. Sample Preparation (Solvent Extraction):

a. Accurately weigh approximately 1 gram of the polymer sample into a glass vial. b. Add a known volume (e.g., 10 mL) of a suitable solvent in which the antioxidant is soluble but the polymer is not (e.g., dichloromethane or chloroform). c. Seal the vial and agitate (e.g., using a shaker or ultrasonic bath) for a sufficient time to extract the antioxidant from the polymer matrix. d. Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Analysis:

a. HPLC System: A standard HPLC system with a UV detector. b. Column: A C18 reverse-phase column. c. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[12] A small amount of acid (e.g., phosphoric or formic acid) may be added to improve peak shape.[12] d. Flow Rate: Typically 1.0 mL/min. e. Injection Volume: 10-20 µL. f. Detection: UV detection at a wavelength where the antioxidant has strong absorbance (e.g., ~280 nm).

3. Calibration and Quantification:

a. Prepare a series of standard solutions of 2,2'-Methylenebis(4,6-di-tert-butylphenol) of known concentrations in the extraction solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration. c. Inject the extracted sample solution and determine the peak area corresponding to the antioxidant. d. Calculate the concentration of the antioxidant in the sample extract using the calibration curve, and then back-calculate to determine the weight percentage in the original polymer sample.

IV. References

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - SIELC Technologies. (2018). Available at:

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol - ResearchGate. Available at: [Link]

  • Maximizing Polymer Lifespan with Phenolic Antioxidants. (2026). Available at:

  • Preventing degradation of 2,2'-Methylenebis(4-t-butylphenol) during processing - Benchchem. Available at:

  • Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Available at:

  • 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Solubility of Things. Available at:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (2019). Available at:

  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022). Available at:

  • US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents. Available at:

  • Antioxidant 702 - Oceanchem Group. Available at:

  • Antioxidant 702 ethanox 702 cas 118 82-1 tds baoxu chemical additivesforpolymer | PDF. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analysis of imp...

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in commercial 2,2'-Methylenebis(4,6-di-tert-butylphenol). As Senior Application Scientists, we have structured this guide to offer not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

2,2'-Methylenebis(4,6-di-tert-butylphenol), a widely used antioxidant in polymers, rubbers, and oils, must be of high purity to ensure product stability and safety.[1][2] Impurities can arise from the synthesis process, storage, or degradation and can significantly impact the performance and toxicological profile of the final product. This guide addresses common challenges encountered during its impurity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in commercial 2,2'-Methylenebis(4,6-di-tert-butylphenol) and what are their sources?

Understanding the potential impurities is the first step in developing a robust analytical method. Impurities are typically process-related (from synthesis) or degradation-related.

Process-Related Impurities: The most common synthesis route involves the acid-catalyzed condensation of 2,4-di-tert-butylphenol with formaldehyde.[3] This process can lead to several byproducts:

  • Unreacted Starting Materials: Residual 2,4-di-tert-butylphenol.

  • Positional Isomers: Such as 4,4'-methylenebis(2,6-di-tert-butylphenol), arising from different coupling positions on the phenol ring.[4][5]

  • Oligomers: Higher molecular weight species formed by the reaction of more than two phenol units with the methylene bridge.

  • Related Phenolic Compounds: Impurities from the starting materials, such as 2-tert-butylphenol or 4-tert-butylphenol, can lead to the formation of other bisphenol variants.

Degradation Products: As a phenolic antioxidant, the molecule is designed to react with oxidizing agents. This reactivity can also lead to degradation under stress conditions like heat, light, and air exposure.[6][7]

  • Oxidation Products: Formation of colored quinone and stilbene-quinone type structures is a common degradation pathway, often leading to product discoloration.

  • Cleavage Products: The methylene bridge can be susceptible to cleavage under harsh conditions, leading to simpler phenolic compounds.[8]

The following table summarizes these potential impurities.

Impurity TypeSpecific ExamplePotential SourceRecommended Analytical Technique
Process-Related 2,4-di-tert-butylphenolUnreacted starting materialHPLC, GC-MS
4,4'-Methylenebis(2,6-di-tert-butylphenol)Isomeric byproduct of synthesisHPLC, NMR
Trimeric or Oligomeric AdductsOver-reaction during synthesisHPLC, LC-MS
Degradation-Related Quinone-methide derivativesOxidation (heat, light, air)HPLC-UV/DAD, LC-MS
Cleavage Products (e.g., 2,4-di-tert-butylphenol)Thermal or oxidative stressGC-MS, HPLC
Q2: I am observing poor peak shape and resolution in my HPLC analysis. What are the likely causes and how can I troubleshoot this?

This is a common issue when analyzing phenolic compounds. The problem often lies within the mobile phase, column chemistry, or other chromatographic parameters. The goal is to achieve a balance of interactions between the analyte, stationary phase, and mobile phase.

Causality: Phenolic hydroxyl groups can interact strongly with residual silanols on the silica-based stationary phase, leading to peak tailing. The bulky tert-butyl groups also influence the molecule's interaction with the C18 stationary phase.

Troubleshooting Workflow:

Caption: Logical workflow for troubleshooting HPLC separation issues.

Detailed Steps:

  • Mobile Phase pH: The most critical factor for phenolic compounds is suppressing the ionization of the hydroxyl group. Adding a small amount of acid (e.g., 0.1% formic, acetic, or phosphoric acid) to the mobile phase will ensure the analyte is in its neutral form, dramatically reducing peak tailing.[9][10]

  • Solvent Strength: Adjust the ratio of your organic solvent (typically acetonitrile or methanol) to water. A gradient elution, starting with a higher water percentage and gradually increasing the organic solvent, is often necessary to separate early-eluting polar impurities from the main, more retained, component.[11]

  • Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.

  • Column Choice: If issues persist, consider a column with a different stationary phase. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds compared to a standard C18. Ensure you are using a high-quality, end-capped column to minimize silanol interactions.[11]

Q3: How can I definitively identify an unknown impurity peak detected in my chromatogram?

Identifying an unknown requires a systematic approach, typically combining separation science with spectroscopic techniques for structural elucidation.

Workflow for Unknown Identification:

Caption: Systematic workflow for the identification of an unknown impurity.

Explanation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful first step. By coupling your HPLC to a mass spectrometer, you can obtain the molecular weight of the compound associated with the unknown peak. High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to predict the elemental formula.[12]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion inside the mass spectrometer (MS/MS) provides valuable structural information. The fragmentation pattern can reveal the presence of tert-butyl groups, the phenolic backbone, and the nature of the linkage between rings.

  • Isolation: If the impurity is present at a sufficient level (>0.1%), preparative HPLC can be used to isolate it. This is often necessary for definitive structural confirmation by NMR.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[13] A complete set of experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity will map out the carbon-hydrogen framework and confirm connectivity, allowing for an unambiguous structure assignment.[14]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This method serves as a robust starting point for separating 2,2'-Methylenebis(4,6-di-tert-butylphenol) from its common process-related impurities.

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Rationale: The phosphoric acid sharpens the phenolic peaks.[9] The gradient elution is crucial for resolving impurities with varying polarities from the main analyte.[11]

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities

This method is ideal for detecting unreacted starting materials or low molecular weight degradation products.[15]

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injector Temperature: 280 °C.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or MTBE.

Rationale: The non-polar HP-5ms column is well-suited for separating phenolic compounds based on their boiling points and polarity. The temperature program allows for the separation of volatile starting materials from the higher-boiling main component and its isomers.[16][17]

References

  • SIELC Technologies. (2018). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol) on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (1978). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • PrepChem.com. (n.d.). Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Available at: [Link]

  • Abeywickrama, G., et al. (2016). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Lööf, M. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. Available at: [Link]

  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds? Available at: [Link]

  • Cheméo. (n.d.). 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of bridged bisphenol compound 2, 2'-methylene bis(4, 6-di-tert-butylphenol). Available at: [Link]

  • PubChem. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol). Available at: [Link]

  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471
  • Pyrzynska, K., & Biesaga, M. (2009). Analysis of phenolic acids and flavonoids in honey. TrAC Trends in Analytical Chemistry.
  • Agilent Technologies. (n.d.). Qualitative and quantitative determination of phenolic antioxidant compounds in red wine and fruit juice with the Agilent 1290 Infinity. Available at: [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • He, Z., et al. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. Environmental Pollution. Available at: [Link]

  • ResearchGate. (2019). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]

  • Gadek, M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Google Patents. (1978). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Available at: [Link]

  • Nemoto, S., et al. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi. Available at: [Link]

  • J-STAGE. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. Available at: [Link]

  • PubMed. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Performance Analysis for Polymer Stabilization: 2,2'-Methylenebis(4,6-di-tert-butylphenol) vs. Irganox 1010

A Technical Guide for Researchers and Formulation Scientists In the realm of polymer science and formulation, the long-term stability and processing integrity of materials are of paramount importance. Oxidative degradati...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Formulation Scientists

In the realm of polymer science and formulation, the long-term stability and processing integrity of materials are of paramount importance. Oxidative degradation, initiated by heat, light, and residual catalysts, is a primary adversary, leading to discoloration, loss of mechanical properties, and ultimately, product failure. Hindered phenolic antioxidants are the vanguard in the defense against such degradation. This guide provides an in-depth performance comparison of two widely utilized primary antioxidants: 2,2'-Methylenebis(4,6-di-tert-butylphenol) and Irganox 1010.

This analysis is structured to provide not just a side-by-side data comparison, but also a foundational understanding of the mechanisms of action, experimental evaluation techniques, and practical formulation considerations for researchers, scientists, and drug development professionals working with polymeric materials.

Introduction to Hindered Phenolic Antioxidants: The Mechanism of Protection

Hindered phenolic antioxidants serve as primary antioxidants, acting as radical scavengers to interrupt the auto-oxidation cycle of polymers.[1] This cycle, initiated by factors like heat and shear during processing, generates free radicals (R•) from the polymer backbone (RH). These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating a cascade of damage.[1]

The efficacy of a hindered phenolic antioxidant lies in its ability to donate a hydrogen atom from its hydroxyl group (-OH) to the peroxy radical, neutralizing it and thus terminating the chain reaction. The "hindered" nature, conferred by bulky alkyl groups (typically tert-butyl) ortho to the hydroxyl group, is crucial. This steric hindrance stabilizes the resulting antioxidant radical, preventing it from initiating new degradation pathways.[2]


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Figure 1: Mechanism of a hindered phenolic antioxidant.

Contender Profiles: Chemical Identity and Key Attributes

While both molecules are hindered phenolic antioxidants, their structural differences play a significant role in their performance characteristics such as volatility, solubility, and thermal stability.

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Often referred to by trade names such as Antioxidant 2246, this antioxidant is a bisphenolic compound.

  • Chemical Structure: Two hindered phenol groups linked by a methylene bridge.

  • CAS Number: 119-47-1

  • Molecular Formula: C₂₃H₃₂O₂

  • Molecular Weight: 340.5 g/mol

Key Attributes:

  • Non-staining and non-discoloring: This makes it suitable for light-colored or clear polymer applications.[3]

  • Good thermal stability: It provides effective protection at processing temperatures.[4]

  • Broad compatibility: It is used in a variety of polymers including natural and synthetic rubbers, as well as plastics like ABS and AS.[4]

  • Regulatory Status: It has approvals for use in food contact applications under specific regulations.[3]

Irganox 1010

Irganox 1010 is a sterically hindered phenolic antioxidant with a higher molecular weight and a more complex structure.

  • Chemical Structure: A tetrafunctional antioxidant with four hindered phenol groups linked to a central pentaerythritol core.

  • CAS Number: 6683-19-8

  • Molecular Formula: C₇₃H₁₀₈O₁₂

  • Molecular Weight: 1178 g/mol

Key Attributes:

  • High molecular weight: This results in low volatility and high resistance to extraction, making it ideal for applications requiring long-term thermal stability.[5][6]

  • Excellent compatibility: It is compatible with a wide range of polymers, including polyolefins, polyamides, polyesters, and PVC.[7]

  • Non-discoloring: Like its counterpart, it is a non-discoloring stabilizer.[6]

  • Odorless and tasteless: This is a crucial attribute for food packaging and other sensitive applications.[6]

Head-to-Head Performance Evaluation: A Data-Driven Comparison

While direct, publicly available studies comparing the performance of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and Irganox 1010 under identical conditions are limited, we can infer performance differences based on their chemical structures and data from various sources. The following sections outline the key performance metrics and present representative data.

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

Representative OIT Data:

AntioxidantPolymer MatrixConcentration (wt%)OIT (minutes @ 200°C)
Irganox 1010Polypropylene (PP)0.1~30-40
Irganox 1010Polypropylene (PP)0.2~60-80

Note: OIT values are highly dependent on the specific polymer grade, processing history, and the presence of other additives. The data presented for Irganox 1010 is a conservative estimate based on various studies.[8][9][10] Comparable, directly cited OIT data for 2,2'-Methylenebis(4,6-di-tert-butylphenol) in polypropylene was not available in the searched literature.

Analysis:

The higher molecular weight and tetrafunctional nature of Irganox 1010 generally contribute to a longer OIT. Its lower volatility ensures that it remains in the polymer matrix to provide protection at elevated temperatures for extended periods. 2,2'-Methylenebis(4,6-di-tert-butylphenol), with its lower molecular weight, may exhibit slightly higher volatility, potentially leading to a shorter OIT under aggressive testing conditions. However, its high efficiency as a radical scavenger still provides excellent protection.

Melt Flow Index (MFI) Stability

MFI is a measure of the ease of flow of a molten polymer. During processing and aging, polymer chain scission (degradation) leads to an increase in MFI, while cross-linking can cause a decrease. A stable MFI indicates that the antioxidant is effectively preventing degradation.

Expected Performance:

Both antioxidants are effective at stabilizing the melt flow of polymers. A study on polypropylene showed that a concentration of 0.2 wt% of Irganox 1010 provided a good balance of MFI stability and mechanical performance.[11] While specific comparative data is unavailable, it is expected that both antioxidants would significantly reduce the change in MFI after multiple processing cycles compared to an unstabilized polymer.

Hypothetical MFI Stability Data in Polypropylene (after 5 extrusion cycles):

FormulationInitial MFI (g/10 min)MFI after 5 cycles (g/10 min)% Change
Unstabilized PP4.012.0+200%
PP + 0.2% 2,2'-Methylenebis(4,6-di-tert-butylphenol)4.05.5+37.5%
PP + 0.2% Irganox 10104.05.0+25%

This data is illustrative and intended to demonstrate the expected trend.

Analysis:

The higher retention of antioxidant due to the lower volatility of Irganox 1010 would likely result in slightly better MFI stability over multiple high-temperature processing cycles.

Color Stability (Yellowness Index)

The Yellowness Index (YI) quantifies the change in color of a polymer from white or clear towards yellow. Lower YI values are desirable, especially in applications where aesthetics are important.

Performance Insights:

Both antioxidants are marketed as non-staining and non-discoloring. However, the formation of quinone-type structures from the oxidation of phenolic antioxidants can lead to some degree of yellowing. A study comparing the compounding effects of various antioxidants in polycarbonate found that a combination including "2246" (a synonym for 2,2'-Methylenebis(4,6-di-tert-butylphenol)) resulted in a lower yellow index compared to a combination with "1010" (Irganox 1010).[12] This suggests that under certain processing conditions and in specific polymer systems, 2,2'-Methylenebis(4,6-di-tert-butylphenol) may offer superior color stability.

Hypothetical Yellowness Index Data in Polypropylene (after thermal aging):

FormulationInitial YIYI after 500 hours @ 150°C
Unstabilized PP1.515.0
PP + 0.2% 2,2'-Methylenebis(4,6-di-tert-butylphenol)1.64.5
PP + 0.2% Irganox 10101.65.5

This data is illustrative and based on the potential for superior color stability of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in some systems.

Practical Considerations for Formulation

The choice between these two antioxidants often depends on the specific application, processing conditions, and end-use requirements.

Typical Dosage Levels:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol): Generally used at concentrations of 0.1% to 1.5%.[4]

  • Irganox 1010: Typically used in polyolefins at concentrations ranging from 0.05% to 0.4%.[6][13]

Processing Considerations:

  • Volatility: For high-temperature processing applications, the lower volatility of Irganox 1010 is a distinct advantage.[14]

  • Dispersion: Proper dispersion of the antioxidant in the polymer matrix is crucial for optimal performance. Masterbatching is a common technique to ensure uniform distribution.

  • Synergistic Effects: The performance of both antioxidants can be significantly enhanced by using them in combination with secondary antioxidants, such as phosphites (e.g., Irgafos 168).[15] Phosphites are effective at decomposing hydroperoxides, which are byproducts of the primary antioxidant's action, thus protecting the primary antioxidant and providing a synergistic stabilizing effect.[15]

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed protocols for the key performance tests.


}

Figure 2: Experimental workflow for antioxidant evaluation.

Oxidative Induction Time (OIT) - ASTM D3895
  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: A small sample (5-10 mg) is placed in an open aluminum pan.

  • Procedure:

    • The sample is heated to a set isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Index (MFI) - ASTM D1238
  • Apparatus: Melt Flow Indexer.

  • Sample Preparation: Polymer pellets are dried to remove any moisture.

  • Procedure:

    • The barrel of the MFI instrument is heated to a specified temperature (e.g., 230°C for polypropylene).

    • A specified mass of the polymer is loaded into the barrel.

    • A specified weight is placed on the piston to extrude the molten polymer through a standard die.

    • The extrudate is collected over a set period, and the weight of the collected material is used to calculate the MFI in g/10 min.

Yellowness Index (YI) - ASTM E313
  • Apparatus: Spectrophotometer or colorimeter.

  • Sample Preparation: A flat, opaque polymer plaque with a smooth surface is used.

  • Procedure:

    • The instrument is calibrated using a standard white tile.

    • The tristimulus values (X, Y, Z) of the sample are measured.

    • The Yellowness Index is calculated from these values using the appropriate formula for the illuminant and observer conditions.

Conclusion

Both 2,2'-Methylenebis(4,6-di-tert-butylphenol) and Irganox 1010 are highly effective hindered phenolic antioxidants that play a crucial role in the stabilization of a wide range of polymers.

  • Irganox 1010 , with its high molecular weight, offers superior performance in applications requiring long-term thermal stability and low volatility, such as in high-temperature processing and durable goods.

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) is an excellent non-staining and non-discoloring antioxidant that may offer advantages in color stability in certain polymer systems. Its effectiveness in a broad range of plastics and rubbers makes it a versatile choice.

The optimal selection between these two antioxidants will ultimately depend on a comprehensive evaluation of the polymer system, processing parameters, end-use environment, and cost considerations. It is highly recommended that formulation scientists conduct their own evaluations using standardized testing protocols to determine the most suitable antioxidant for their specific needs. The synergistic use of these primary antioxidants with secondary stabilizers should also be explored to achieve the highest level of performance.

References

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Comparative

A Comparative Guide to the Cytotoxicity of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unmasking a Widely Used Antioxidant 2,2'-Methylenebis(4,6-di-tert-butylphenol), a hindered phenolic antioxidant, is extensively used...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Widely Used Antioxidant

2,2'-Methylenebis(4,6-di-tert-butylphenol), a hindered phenolic antioxidant, is extensively used to prevent oxidative degradation in consumer products like plastics, rubber, and adhesives.[1][2] Its primary function is to act as a radical scavenger, prolonging the life of materials by enhancing thermal stability.[2] However, its widespread application and potential for human exposure through food packaging and cosmetics have raised important toxicological questions.[1][3] This guide provides a comprehensive analysis of the cytotoxic profile of 2,2'-Methylenebis(4,6-di-tert-butylphenol), comparing its effects with other relevant phenolic compounds and detailing the experimental frameworks necessary for its evaluation. We delve into the mechanistic underpinnings of its toxicity, offering field-proven protocols to empower researchers in their investigations.

The Cytotoxic Profile: Mechanisms of Action

While direct, extensive cytotoxic data on 2,2'-Methylenebis(4,6-di-tert-butylphenol) is still emerging, studies on structurally similar bisphenols provide critical insights into its likely mechanisms of cellular damage. The primary pathways implicated are mitochondrial dysfunction and the induction of programmed cell death (apoptosis).

A structurally related compound, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP), has been shown to function as an uncoupler of oxidative phosphorylation in rat liver mitochondria.[4] At low concentrations (<50 µM), it increased non-ATP-linked oxygen consumption (state 4 respiration) while decreasing ATP-linked respiration (state 3), a classic sign of uncoupling.[4] At higher concentrations (>100 µM), it acted as a respiratory inhibitor.[4] This disruption of mitochondrial energy production is a potent trigger for cytotoxicity.

Furthermore, another close analog, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), has been identified as an autophagy-regulating molecule that can induce both autophagy and apoptosis in tumor cells, thereby enhancing the efficacy of chemotherapeutic agents.[5][6][7] This suggests that the core bisphenol structure can engage with and modulate fundamental cellular life and death pathways.

The cytotoxicity of phenolic compounds is often linked to their ability to participate in radical reactions.[8] The bulky tert-butyl groups on 2,2'-Methylenebis(4,6-di-tert-butylphenol) sterically hinder the phenolic hydroxyl group, which is key to its antioxidant function but may also modulate its interaction with biological systems and subsequent toxicity.

Comparative Cytotoxicity: A Landscape of Bisphenols

To contextualize the potential toxicity of 2,2'-Methylenebis(4,6-di-tert-butylphenol), it is useful to compare it with other well-studied bisphenols. The toxic potency of these compounds often depends on the nature of the bridge connecting the phenol rings and the substituents on those rings.[9]

CompoundCommon NameKey Cytotoxic FeaturesRepresentative IC50 Values
2,2'-Methylenebis(4,6-di-tert-butylphenol) Antioxidant 702/BKFLikely induces mitochondrial dysfunction and apoptosis. Data is limited.Not widely reported.
Bisphenol A BPAEndocrine disruptor; induces apoptosis and mitochondrial toxicity.[9][10][11] Cytotoxic in various cell lines from µM concentrations.[12]~10-200 µM in various cell lines (e.g., HepG2, MCF-7).[12]
Bisphenol F BPFGenerally considered less cytotoxic than BPA in some studies.[12][13]Often higher than BPA; reported >30 µM in H295R cells.[13]
Bisphenol S BPSConsidered less cytotoxic than BPA, though still exhibits endocrine activity.[11][12]Often higher than BPA; reported >30 µM in H295R cells.[13]
Bisphenol AF BPAFOften found to be more toxic than BPA.[12][13]Reported to have the greatest toxicity among common bisphenols in H295R cells.[13]

Note: IC50 values are highly dependent on the cell line, exposure time, and specific assay used. The values presented are for general comparative purposes.

Key Mechanistic Pathways

Understanding the molecular pathways is crucial for interpreting cytotoxicity data. The two primary mechanisms hypothesized for 2,2'-Methylenebis(4,6-di-tert-butylphenol) are apoptosis induction and mitochondrial uncoupling.

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis is a controlled form of cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of many diseases. The intrinsic (or mitochondrial) pathway is triggered by cellular stress, leading to the activation of a cascade of cysteine proteases called caspases.[14] Studies on similar phenolic compounds show they can induce apoptosis through the activation of caspase-3 and caspase-9.[15]

cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Compound 2,2'-Methylenebis(4,6-di-tert-butylphenol) Mito_Stress Mitochondrial Stress Compound->Mito_Stress Bcl2 Bcl-2 Family (e.g., Bax/Bak activation) Mito_Stress->Bcl2 CytC Cytochrome c Release Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Active_Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Mitochondrial Uncoupling and Bioenergetic Collapse

The mitochondrial electron transport chain (ETC) establishes a proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Chemical uncouplers disrupt this gradient, causing the energy to be dissipated as heat. This leads to a rapid decrease in cellular ATP levels and, ultimately, cell death.[9]

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_IMS H+ (Intermembrane Space) ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP Synthesis ATP_Synthase->ATP Drives No_ATP ATP Depletion & Cell Death ATP_Synthase->No_ATP Is inhibited by lack of gradient Protons_Matrix H+ (Matrix) Protons_Matrix->ETC e- flow Protons_IMS->ATP_Synthase Flows through Compound Uncoupler (e.g., AO-DBP) Protons_IMS->Compound Provides alternate path for H+ Compound->Protons_Matrix

Caption: Mechanism of mitochondrial uncoupling leading to ATP depletion.

Experimental Protocols for Cytotoxicity Assessment

A multi-pronged approach is essential for a robust assessment of cytotoxicity. Here, we detail three core, self-validating protocols that progress from general viability to specific mechanisms of cell death.

cluster_assays Cytotoxicity Assays start Start: Cell Culture (e.g., HepG2, HCT-116) treat Treat cells with 2,2'-Methylenebis(4,6-di-tert-butylphenol) (Dose-response & time-course) start->treat mtt Protocol 1: MTT Assay (Measures metabolic activity/ cell viability) treat->mtt annexin Protocol 2: Annexin V / PI Staining (Detects apoptosis vs. necrosis via Flow Cytometry) treat->annexin caspase Protocol 3: Caspase-Glo® 3/7 Assay (Quantifies key executioner caspase activity) treat->caspase analyze Data Analysis (Calculate IC50, quantify apoptotic population, measure luminescence) mtt->analyze annexin->analyze caspase->analyze end Conclusion: Determine Cytotoxic Profile & Mechanism analyze->end

Caption: A validated workflow for comprehensive cytotoxicity assessment.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[16]

Causality Statement: We use this assay first to establish a dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited), which guides the concentrations used in more complex mechanistic assays.

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). This overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. Multiple time points are crucial to understand if the cytotoxicity is acute or requires prolonged exposure.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, only viable cells with active mitochondria will reduce the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.

Causality Statement: This assay confirms if the cell death observed in the MTT assay is due to programmed apoptosis rather than necrosis, providing critical mechanistic insight.

Methodology:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. It is critical to collect floating cells as they are often the apoptotic population.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This allows time for the reagents to bind without causing photo-bleaching.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Quantification of Caspase-3/7 Activity

This assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[14] Cleavage of the substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Causality Statement: This assay directly measures the activity of the key executioner caspases, providing definitive evidence that the apoptotic pathway is engaged.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay, using a white-walled 96-well plate suitable for luminescence. Treat cells with the compound at IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activation.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours in the dark. The reagent contains a cell lysis buffer, so no separate lysis step is needed.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The available evidence, largely drawn from structurally related analogs, strongly suggests that 2,2'-Methylenebis(4,6-di-tert-butylphenol) possesses cytotoxic potential, likely mediated through the induction of mitochondrial dysfunction and apoptosis. Its bulky tert-butyl groups, while effective for its antioxidant function, do not preclude it from interacting with and disrupting critical cellular machinery.

For researchers in toxicology and drug development, this profile warrants further investigation. Direct, head-to-head comparative studies using the protocols outlined herein are essential to precisely position its cytotoxic potency relative to compounds like BPA. Future work should also explore its potential for inducing oxidative stress, its effects on other cell death pathways like autophagy, and its genotoxic potential to build a complete and authoritative safety profile.

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Ecotoxicity Profile: A Comparative Analysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its Environmental Degradation Products

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Double-Edged Sword of Hindered Phenolic Antioxidants 2,2'-Methylenebis(4,6-di-tert-butylphenol), a prominent member of the hindered p...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Hindered Phenolic Antioxidants

2,2'-Methylenebis(4,6-di-tert-butylphenol), a prominent member of the hindered phenolic antioxidant family, is a widely utilized stabilizer in various industrial applications, including plastics, rubbers, and oils. Its primary function is to mitigate oxidative degradation, thereby extending the lifespan and maintaining the integrity of these materials. However, the very properties that make it an effective antioxidant also raise concerns about its environmental fate and potential ecotoxicity. As this compound is released into the environment through various waste streams, it undergoes degradation, leading to the formation of transformation products that may exhibit different, and in some cases, enhanced toxicity compared to the parent molecule.

This guide provides a comprehensive comparison of the ecotoxicity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its anticipated degradation products. We will delve into the known aquatic and terrestrial toxicity of the parent compound, explore its environmental degradation pathways, and assess the potential ecotoxicological risks posed by its transformation products. Furthermore, this guide will furnish detailed experimental protocols for key ecotoxicity assays, offering researchers the necessary tools to conduct their own assessments of this and other phenolic compounds.

Ecotoxicity of 2,2'-Methylenebis(4,6-di-tert-butylphenol): The Parent Compound

The ecotoxicological profile of 2,2'-Methylenebis(4,6-di-tert-butylphenol) has been evaluated across various trophic levels, with a primary focus on aquatic organisms. The available data, summarized in the table below, indicate that while the acute toxicity to some organisms may be low, there are concerns regarding chronic effects and its potential for bioaccumulation.

Test OrganismEndpointDurationValue (mg/L)Reference
Fish
Oryzias latipes (Japanese Rice Fish)LC5096 hours> 5[1]
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours820[2]
Aquatic Invertebrates
Daphnia magna (Water Flea)EC5048 hours> 0.1[2]
Daphnia magna (Water Flea)NOEC21 days0.34[1]
Algae
Pseudokirchneriella subcapitataErC5072 hours> 5[1]
Pseudokirchneriella subcapitataNOEC72 hours1.3[1]
Scenedesmus capricornutumEC5096 hours> 1000[2]
Microorganisms
Activated SludgeEC503 hours> 10,000[1]
Activated SludgeEC503 hours> 148 µg/L[2]

Key Observations:

  • Acute vs. Chronic Toxicity: While the acute toxicity to fish and algae appears to be relatively low (LC50 and EC50 > 5 mg/L), the chronic toxicity to Daphnia magna is significantly higher, with a No Observed Effect Concentration (NOEC) of 0.34 mg/L[1]. This suggests that long-term exposure to lower concentrations could have adverse effects on aquatic ecosystems.

  • Persistence and Bioaccumulation: 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not readily biodegradable[1]. Its high octanol-water partition coefficient (log Kow) suggests a potential for bioaccumulation in aquatic organisms[2].

  • Data Gaps: There is a notable lack of comprehensive data on the toxicity of this compound to terrestrial organisms, including soil invertebrates and plants.

Environmental Degradation Pathways and the Emergence of More Toxic Products

The environmental degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a critical aspect of its ecotoxicological assessment. Like other hindered phenolic antioxidants, it is susceptible to both biotic and abiotic degradation processes, which can lead to the formation of various transformation products. The primary degradation mechanisms are thermo-oxidative degradation and photo-oxidation[3].

The degradation of hindered phenolic antioxidants often proceeds through the formation of phenoxyl radicals, which can then react to form a variety of degradation products, including:

  • Quinone and Hydroquinone Derivatives: Oxidation of the phenolic hydroxyl groups can lead to the formation of benzoquinone and hydroquinone-type structures. These compounds are known to be significantly more toxic than their parent phenols[4]. For instance, hydroquinone and p-benzoquinone are recognized as being toxic to aquatic life[5].

  • Smaller Phenolic Fragments: The cleavage of the methylene bridge or the breakdown of the aromatic rings can result in the formation of smaller, more mobile phenolic compounds, such as tert-butylated phenols. Studies on various tert-butylated phenols have shown them to be toxic to aquatic organisms[1][6][7].

The following diagram illustrates a plausible degradation pathway for 2,2'-Methylenebis(4,6-di-tert-butylphenol), leading to the formation of potentially more toxic degradation products.

Caption: Plausible degradation pathway of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

Comparative Ecotoxicity: Parent Compound vs. Degradation Products

While specific ecotoxicity data for the degradation products of 2,2'-Methylenebis(4,6-di-tert-butylphenol) are limited, a comparative analysis based on the toxicity of analogous compounds reveals a concerning trend: degradation can lead to an increase in ecotoxicity.

Compound ClassRepresentative ExamplesGeneral Ecotoxicity Profile
Parent Compound 2,2'-Methylenebis(4,6-di-tert-butylphenol)Moderately toxic to aquatic invertebrates in chronic exposures; low acute toxicity to fish and algae.
Quinone/Hydroquinone Derivatives p-Benzoquinone, HydroquinoneHigh acute toxicity to a wide range of aquatic organisms. Can be more toxic than the parent phenol[4].
Smaller Phenolic Fragments 3-tert-butylphenol, 4-tert-butylphenolVariable toxicity, but some isomers are highly toxic to aquatic life, particularly microorganisms[1][7].

This comparison underscores the importance of not only assessing the ecotoxicity of the parent compound but also understanding its environmental transformation and the toxicological profiles of its degradation products. The formation of more polar and potentially more bioavailable degradation products can pose a greater risk to aquatic ecosystems than the original, less soluble parent compound.

Experimental Protocols for Ecotoxicity Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key ecotoxicity tests, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Workflow for Aquatic Ecotoxicity Testing

The following diagram outlines a typical workflow for assessing the aquatic ecotoxicity of a chemical compound.

AquaticToxicityWorkflow start Test Substance Preparation (Stock Solution) range_finding Range-Finding Test (e.g., OECD 202) start->range_finding definitive_acute Definitive Acute Toxicity Test (e.g., OECD 202, 203) range_finding->definitive_acute Determine concentration range definitive_chronic Definitive Chronic Toxicity Test (e.g., OECD 211) range_finding->definitive_chronic Determine concentration range data_analysis Data Analysis (LC50, EC50, NOEC) definitive_acute->data_analysis definitive_chronic->data_analysis report Reporting data_analysis->report

Caption: General workflow for aquatic ecotoxicity testing.

Detailed Protocol: Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

1. Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilisation of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

2. Materials and Apparatus:

  • Test organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Culture medium: Reconstituted freshwater (e.g., Elendt M7 medium).

  • Test vessels: Glass beakers (e.g., 50-100 mL).

  • Test substance and appropriate solvent (if necessary).

  • Standard laboratory equipment (pipettes, volumetric flasks, pH meter, etc.).

  • Controlled environment chamber or water bath (20 ± 2 °C).

3. Test Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test substance. A geometric series of at least five test concentrations and a control are prepared by diluting the stock solution with culture medium.

  • Test Setup:

    • Place at least 20 daphnids, divided into at least four replicate groups, at each test concentration and in the control.

    • Each replicate vessel should contain at least 5 daphnids in a suitable volume of test solution (e.g., 10 mL).

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2 °C under a 16-hour light: 8-hour dark photoperiod. The daphnids are not fed during the test.

  • Observations: Observe the daphnids for immobilisation at 24 and 48 hours.

  • Data Analysis: Calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 24 and 48 hours using appropriate statistical methods (e.g., probit analysis).

Detailed Protocol: Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

1. Principle: Exponentially growing cultures of the selected alga are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at the end of the exposure period.

2. Materials and Apparatus:

  • Test organism: Pseudokirchneriella subcapitata (or other recommended species).

  • Growth medium: A suitable nutrient-rich medium (e.g., AAP medium).

  • Test vessels: Glass flasks or tubes.

  • Test substance.

  • Incubator with controlled temperature (21-24 °C) and continuous, uniform illumination.

  • Equipment for measuring algal biomass (e.g., spectrophotometer, fluorometer, particle counter).

3. Test Procedure:

  • Preparation of Test Cultures: Inoculate the test vessels with a low density of exponentially growing algal cells.

  • Preparation of Test Solutions: Prepare a geometric series of at least five test concentrations and a control by adding the test substance to the growth medium.

  • Incubation: Incubate the test vessels for 72 hours under controlled conditions of temperature and light. The flasks should be shaken or stirred to keep the algae in suspension.

  • Measurements: Measure the algal biomass in each test vessel at least daily, or at the beginning and end of the test.

  • Data Analysis: Calculate the ErC50 (the concentration that causes a 50% reduction in the growth rate) and the EyC50 (the concentration that causes a 50% reduction in the yield) using regression analysis.

Conclusion and Future Perspectives

The available evidence suggests that while 2,2'-Methylenebis(4,6-di-tert-butylphenol) itself may have moderate ecotoxicity, its environmental degradation can lead to the formation of more hazardous transformation products. The potential for increased toxicity following degradation highlights a critical need for a more holistic approach to the environmental risk assessment of this and other hindered phenolic antioxidants.

Future research should focus on:

  • Identification and Quantification of Degradation Products: Elucidating the specific degradation pathways of 2,2'-Methylenebis(4,6-di-tert-butylphenol) under various environmentally relevant conditions and developing analytical methods to detect and quantify these products in environmental matrices.

  • Ecotoxicity of Degradation Products: Conducting comprehensive ecotoxicological studies on the identified degradation products to accurately assess their individual and combined effects on a range of organisms.

  • Development of More Environmentally Benign Alternatives: Exploring the design and synthesis of new antioxidant compounds with improved environmental profiles, including enhanced biodegradability and reduced potential to form toxic degradation products.

By addressing these research gaps, the scientific community can work towards a more complete understanding of the environmental risks associated with hindered phenolic antioxidants and promote the development of safer and more sustainable chemical alternatives.

References

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Comparative

A Senior Application Scientist's Guide to High-Performance Alternatives for 2,2'-Methylenebis(4,6-di-tert-butylphenol) in Polyolefin Stabilization

Authored for Researchers and Polymer Scientists Introduction: Beyond a Workhorse Stabilizer Polyolefins, such as polyethylene (PE) and polypropylene (PP), are foundational materials in modern industry, valued for their v...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers and Polymer Scientists

Introduction: Beyond a Workhorse Stabilizer

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are foundational materials in modern industry, valued for their versatility and cost-effectiveness. However, their hydrocarbon backbone renders them susceptible to thermo-oxidative degradation during high-temperature processing and throughout their service life, leading to discoloration, brittleness, and catastrophic failure of mechanical properties.[1] For decades, 2,2'-Methylenebis(4,6-di-tert-butylphenol), also known as Antioxidant 2246 or by its CAS number 119-47-1, has been a staple primary antioxidant.[2][3][4][5][6][7][8] As a sterically hindered phenolic, it functions effectively as a radical scavenger to interrupt the degradation cascade.[9]

While effective, the evolving demands of the polymer industry—harsher processing conditions, longer product warranties, and the need for superior color stability—necessitate a deeper look into higher-performance alternatives and synergistic systems. This guide provides a comparative analysis of advanced stabilization strategies, moving beyond a single-component solution to an optimized, application-specific approach.

Part 1: The Inevitable Foe: Understanding Polyolefin Degradation

The degradation of polyolefins is a well-understood auto-oxidative cycle involving free radicals. This process begins with the formation of alkyl radicals (R•) on the polymer chain due to heat, shear, or UV exposure. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and another alkyl radical. The decomposition of unstable hydroperoxides creates new, destructive radicals, accelerating the process.

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination INIT Polymer (RH) + Energy (Heat, Shear, UV) R Alkyl Radical (R•) INIT->R ROO Peroxy Radical (ROO•) R->ROO + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO->ROOH + RH R2 Alkyl Radical (R•) RH Polymer (RH) ROOH->R2 Decomposition (Heat, Metal Ions) R2->ROO END Non-Radical Products R2->END Radical Combination

Caption: The auto-oxidation cycle in polyolefins.

Stabilizers, or antioxidants (AOs), are designed to interrupt this cycle. They fall into two primary categories:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols, like AO-2246, that donate a hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•), stopping the propagation cycle.[9]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are commonly phosphites or thioesters that convert unstable hydroperoxides (ROOH) into stable, non-radical products, preventing them from becoming a source of new radicals.

The most advanced stabilization packages employ a synergistic combination of primary and secondary antioxidants to attack the degradation cycle at multiple points, providing comprehensive protection.[9][10][11]

R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O₂ ROOH Hydroperoxide (ROOH) ROO->ROOH + Polymer (RH) Degradation Polymer Degradation (Chain Scission, Crosslinking) ROOH->Degradation Decomposes to (RO• + •OH) Degradation->R Creates new radicals PrimaryAO Primary AO (Hindered Phenol) PrimaryAO->ROO Intercepts & Neutralizes SecondaryAO Secondary AO (Phosphite, Thioester) SecondaryAO->ROOH Decomposes to Stable Products start 1. Material Preparation (Polyolefin Resin + AO Package) compound 2. Compounding (Twin-Screw Extruder) start->compound pellets Pelletized Compound compound->pellets process_stab 3a. Processing Stability (Multiple Extrusion Passes) pellets->process_stab molding 3b. Specimen Molding (Injection/Compression Molding) pellets->molding mfi_test Melt Flow Index (MFI) ASTM D1238 process_stab->mfi_test specimens Test Plaques molding->specimens color_test1 Initial Color (YI) ASTM E313 specimens->color_test1 aging 4. Long-Term Stability (Forced Air Oven Aging) ASTM D3012 specimens->aging color_test2 Color vs. Time (ΔYI) aging->color_test2 mech_test Mechanical Properties vs. Time aging->mech_test failure 5. End-of-Life Determination (e.g., 50% loss of tensile elongation) mech_test->failure start What is the primary stabilization requirement? q_process Melt Processing Stability & Color Retention? start->q_process Processing q_ltts Long-Term Service Life at High Temperature? start->q_ltts Long-Term q_balanced Balanced Performance with Single Additive? start->q_balanced Balanced q_process->q_ltts No res_phosphite Use Phenolic + Phosphite Blend (e.g., 1:4 ratio) q_process->res_phosphite Yes q_ltts->q_balanced No res_thioester Use Phenolic + Thioester Blend (e.g., 1:3 ratio) q_ltts->res_thioester Yes, Max LTTS res_highmw Use High MW Phenolic (alone or with synergist) q_ltts->res_highmw Yes, High LTTS & Low Volatility res_thiobis Consider Dual-Function Thiobisphenol AO q_balanced->res_thiobis Yes q_balanced->res_highmw No, but need low volatility

Caption: A selection guide for choosing the right antioxidant system.

Conclusion

While 2,2'-Methylenebis(4,6-di-tert-butylphenol) remains a viable and effective antioxidant, the pursuit of enhanced performance in polyolefins often leads to more sophisticated solutions. High molecular weight phenolics offer superior endurance against heat and physical loss, while synergistic blends provide a level of protection that single-component systems cannot match. Blends of hindered phenols with phosphites are the gold standard for processing and color stability, whereas combinations with thioesters are unparalleled for achieving maximum long-term thermal stability. By understanding the mechanisms of degradation and employing a rigorous, data-driven approach to evaluation, researchers and scientists can select and optimize stabilization packages that not only protect the polymer but also elevate its performance to meet the challenges of the most demanding applications.

References

  • Catalina, F., Peinado, C., et al. (2002). The comparative antioxidant effectiveness of phenolic stabilizers in low-density polyethylene. Journal of Polymer Science Part A: Polymer Chemistry.
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  • Safic-Alcan.
  • 3V Sigma USA. (2025).
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  • Songwon.
  • Scilit. The comparative antioxidant effectiveness of phenolic stabilizers in low‐density polyethylene. Scilit.
  • ResearchGate. Chemiluminescence of polyethylene: The comparative antioxidant effectiveness of phenolic stabilizers in low-density polyethylene | Request PDF.
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  • UL Prospector. SONGNOX® para Songwon Industrial Co., Ltd. UL Prospector.
  • Raytop Chemical. ANTIOXIDANT 300 for polyolefins, rubber, petroleum. Raytop Chemical.
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEMAO-2246 Antioxidants CAS NO. 119-47-1. GO YEN CHEMICAL INDUSTRIAL CO LTD.
  • Taylor & Francis Online. (2019). Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. Taylor & Francis Online.
  • ResearchGate. Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins.
  • alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). alpha-plast.com.ua.
  • MDPI. (2019). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI.
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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Introduction: The Analytical Imperative for a Key Antioxidant 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-performance phenolic antioxidant critical to the stability and longevity of various polymer-based materia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Antioxidant

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-performance phenolic antioxidant critical to the stability and longevity of various polymer-based materials. Its primary function is to mitigate oxidative degradation, thereby preserving the physical and chemical integrity of plastics, rubbers, and resins.[1] However, its very utility in these materials presents a significant analytical challenge, particularly in the pharmaceutical and medical device industries. As a potential extractable or leachable from container closure systems, single-use manufacturing components, or medical device materials, its presence in a final drug product must be rigorously monitored to ensure patient safety and product quality.[2][3][4]

This guide provides a comparative analysis of the primary analytical techniques for the quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol), grounded in the principles of modern analytical procedure validation. We will dissect the methodologies, explain the causality behind experimental choices, and provide actionable protocols for researchers, scientists, and drug development professionals. Our approach is anchored in the globally harmonized standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methods discussed are not only scientifically sound but also regulatory-compliant.[5][6][7][8][9]

The Regulatory Cornerstone: ICH Q2(R2) and the Analytical Target Profile (ATP)

The validation of an analytical procedure is the formal process of demonstrating that it is fit for its intended purpose.[10][11] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), advocates for a lifecycle-based approach.[5][9][12] This modern framework moves beyond a simple checklist of validation parameters to a more scientific, risk-based model.

The process begins with defining the Analytical Target Profile (ATP) , which outlines the performance requirements of the method. For 2,2'-Methylenebis(4,6-di-tert-butylphenol) as a potential impurity, the ATP would specify:

  • Analyte: 2,2'-Methylenebis(4,6-di-tert-butylphenol)

  • Matrix: Drug product formulation, simulated process streams, or extraction solvents.

  • Objective: To accurately and precisely quantify the analyte at levels relevant to safety thresholds.

  • Performance Characteristics: Required specificity, range, accuracy, precision, and limits of detection/quantification.

The diagram below illustrates the validation workflow as a self-validating system, beginning with the ATP.

G cluster_0 Method Development & Validation Lifecycle cluster_1 ICH Q2(R2) Validation Parameters ATP Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC vs. GC-MS Selection) ATP->MethodDev Guides selection PreVal Pre-Validation Assessment (System Suitability) MethodDev->PreVal Defines procedure Validation Formal Validation Protocol (ICH Q2(R2) Parameters) PreVal->Validation Confirms readiness RoutineUse Routine Use & Lifecycle Management (Revalidation) Validation->RoutineUse Enables deployment Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness RoutineUse->ATP Continuous Monitoring & Change Control

Caption: Workflow for Analytical Method Validation under ICH Q14/Q2(R2).

Comparative Analysis: HPLC vs. GC-MS for Quantification

The two most powerful and commonly employed techniques for the quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is not arbitrary but is dictated by the analyte's properties, the sample matrix, and the specific requirements of the ATP.

Causality of Method Selection:

  • HPLC: As a relatively large and non-volatile molecule (M.W. 340.5 g/mol ), 2,2'-Methylenebis(4,6-di-tert-butylphenol) is ideally suited for Reversed-Phase HPLC (RP-HPLC).[13][14] This technique separates compounds based on their polarity, and it does not require the analyte to be volatile, thus avoiding potential thermal degradation. Detection is typically achieved using a UV detector, as the phenolic rings provide strong chromophores.

  • GC-MS: This method is the gold standard for analyzing volatile and semi-volatile organic compounds.[4] While the target analyte has low volatility, GC-MS can be employed, often after a derivatization step to increase volatility and thermal stability. Its primary advantage is the unparalleled specificity offered by the mass spectrometer, which provides a "fingerprint" of the molecule based on its mass-to-charge ratio and fragmentation pattern, virtually eliminating interferences.[15]

The following diagram outlines the decision-making logic for selecting the appropriate technique.

G Start Sample containing 2,2'-Methylenebis(4,6-di-tert-butylphenol) Decision1 Is analyte volatility a concern? Is thermal stability an issue? Start->Decision1 Decision2 Is highest specificity (e.g., complex matrix) required? Decision1->Decision2 No HPLC_Path Select RP-HPLC-UV Decision1->HPLC_Path  Yes Decision2->HPLC_Path No GC_Path Select GC-MS Decision2->GC_Path  Yes Derivatization Consider derivatization to improve volatility GC_Path->Derivatization

Caption: Decision tree for selecting between HPLC and GC-MS.

Performance Parameter Showdown

The following table summarizes the typical performance characteristics and acceptance criteria for validated HPLC and GC-MS methods, in accordance with ICH Q2(R2) guidelines.[5][12][16]

Validation Parameter HPLC-UV Method GC-MS Method Typical Acceptance Criteria (ICH Q2(R2))
Specificity Demonstrated by peak purity analysis (e.g., DAD) and resolution from potential interferences.Demonstrated by unique retention time and specific mass fragmentation pattern (SIM mode).The method must unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) Typically ≥ 0.998Typically ≥ 0.995Correlation coefficient (R²) should be > 0.99. Visual inspection of the plot is critical.
Range Defined by the upper and lower concentrations demonstrating acceptable linearity, accuracy, and precision.Defined by the upper and lower concentrations demonstrating acceptable linearity, accuracy, and precision.The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 98.0% - 102.0% for drug product assay; often wider (e.g., 80-120%) for low-level impurities.95.0% - 105.0%; may be wider (e.g., 70-130%) for trace analysis in complex matrices.The closeness of test results obtained by the method to the true value. For impurities, accuracy should be assessed at the reporting threshold.
Precision (% RSD) Repeatability (Intra-day): ≤ 1.5%Intermediate (Inter-day): ≤ 2.5%Repeatability (Intra-day): ≤ 5.0%Intermediate (Inter-day): ≤ 10.0%For an assay, RSD ≤ 2%. For impurities, RSD should be commensurate with the concentration (e.g., ≤ 15% at LOQ).
Limit of Quantification (LOQ) Typically in the low ng/mL to µg/mL range, depending on UV response. S/N ratio ≥ 10.Can achieve lower detection, often in the pg/mL to low ng/mL range. S/N ratio ≥ 10.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Tested by small variations in mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).Tested by small variations in inlet temperature (±10°C), oven ramp rate (±5%), carrier gas flow (±10%).The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for method development and validation. They are synthesized from established principles for the analysis of phenolic antioxidants.[15][17][18][19]

Protocol 1: RP-HPLC with UV Detection

This method is designed for the direct quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in extraction studies or as an impurity in a drug substance.

1. Materials and Reagents:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid or Formic acid (for MS compatibility) (HPLC grade)

  • Methanol (HPLC grade)

2. Chromatographic System:

  • HPLC System: A quaternary or binary pump system with an autosampler and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) with 0.1% acid. The exact ratio must be optimized during development to achieve a suitable retention time (typically 5-10 minutes) and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~280 nm (Verify with a UV scan of the standard).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the standard and dissolve in 25.0 mL of Methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Before analysis, perform at least five replicate injections of a mid-range standard.

  • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

5. Validation Procedure:

  • Follow the parameters outlined in the comparison table above, executing experiments for specificity, linearity, accuracy (spike/recovery), precision (repeatability and intermediate), LOQ/LOD, and robustness.

Protocol 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This method is highly specific and sensitive, making it suitable for trace-level analysis in complex matrices or for confirmatory identification.

1. Materials and Reagents:

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol) analytical standard (≥98% purity)

  • Dichloromethane or Hexane (GC grade)

  • Helium (99.999% purity)

  • (Optional) Derivatizing agent, e.g., BSTFA with 1% TMCS.

2. GC-MS System:

  • GC System: Gas chromatograph with a split/splitless injector.

  • MS System: Mass spectrometer capable of electron ionization (EI) and selective ion monitoring (SIM).

  • Column: Low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for identification; SIM for quantification using characteristic ions (e.g., m/z 340, 325, 201).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the standard and dissolve in 25.0 mL of Dichloromethane.

  • Working Standards: Prepare calibration standards by diluting the stock solution with Dichloromethane to cover the desired range (e.g., 10 ng/mL to 5000 ng/mL).

  • Sample Preparation: Use a suitable extraction technique such as solvent extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix. Concentrate the extract if necessary.

  • (Optional) Derivatization: Evaporate 100 µL of the extract or standard to dryness under nitrogen. Add 50 µL of BSTFA, cap tightly, and heat at 70 °C for 30 minutes.

4. Validation Procedure:

  • As with HPLC, execute a full validation protocol according to ICH Q2(R2) guidelines, paying close attention to matrix effects which can be more pronounced in GC-MS. Use an internal standard for improved precision if necessary.

Conclusion: A Risk-Based Approach to Method Selection and Validation

The validation of analytical methods for 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a critical activity that underpins product quality and patient safety. There is no single "best" method; rather, the optimal choice between HPLC-UV and GC-MS is a function of the analytical problem at hand.

  • RP-HPLC-UV offers a robust, reliable, and straightforward approach for routine quantification, especially when the analyte is present at moderate levels and the matrix is relatively clean. Its primary strength lies in its ability to analyze the compound in its native state without thermal stress.

  • GC-MS provides unparalleled specificity and sensitivity, making it the method of choice for trace-level quantification in complex matrices or for unambiguous confirmation of identity.

Ultimately, a successful validation effort is one that is scientifically sound, meticulously documented, and firmly rooted in the risk-based principles of the ICH guidelines.[9][12] By defining a clear ATP and thoroughly evaluating the chosen method against its performance requirements, researchers can ensure that their data is trustworthy, reproducible, and defensible, forming a solid foundation for drug development and manufacturing.

References

  • Title: ICH Q2(R2)
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: FDA URL
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Source: gmp-compliance.
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine Source: Lab Manager Magazine URL
  • Title: FDA Releases Guidance on Analytical Procedures | BioPharm International Source: BioPharm International URL
  • Title: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
  • Title: Application Note & Protocol: Quantification of 2,2'-Methylenebis(4-t-butylphenol) by High- Performance Liquid Chromatography (HPLC)
  • Title: Separation of 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)
  • Title: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
  • Title: Extractables and Leachables Analysis of IV Bag Systems - Agilent Source: Agilent URL
  • Title: Solutions for pharmaceutical, medical device and food contact material extractables and leachables analysis - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • Title: [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed Source: PubMed URL
  • Title: Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)
  • Title: Extractable and Leachable Testing in Pharmaceutical Analysis - Walsh Medical Media Source: Walsh Medical Media URL
  • Title: US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols)

Sources

Comparative

A Comparative Guide to the Environmental Fate and Persistence of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant widely utilized to prevent oxidative degradation in a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant widely utilized to prevent oxidative degradation in a variety of materials, including plastics, elastomers, and lubricants. Its efficacy in stabilizing these materials is well-established. However, with increasing scrutiny of the environmental impact of chemical additives, a thorough understanding of its environmental fate and persistence is crucial. This guide provides a comparative analysis of the environmental behavior of 2,2'-Methylenebis(4,6-di-tert-butylphenol) against common alternative antioxidants, offering experimental data and standardized protocols to inform material selection and environmental risk assessment.

Comparative Analysis of Environmental Fate

The environmental persistence of an antioxidant is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis, as well as its potential to bioaccumulate in organisms. This section compares 2,2'-Methylenebis(4,6-di-tert-butylphenol) with three common alternatives: Butylated Hydroxytoluene (BHT), Irganox 1010, and the natural antioxidant Vitamin E (α-tocopherol).

Table 1: Comparison of Physicochemical Properties and Environmental Fate Parameters

Parameter2,2'-Methylenebis(4,6-di-tert-butylphenol)Butylated Hydroxytoluene (BHT)Irganox 1010Vitamin E (α-tocopherol)
Molecular Weight 424.67 g/mol [1]220.35 g/mol 1177.6 g/mol 430.71 g/mol
Water Solubility Very low (practically insoluble)0.61 mg/L at 20°CInsolubleInsoluble in water
Log K_ow_ ~9.8[1]5.1>1212.2
Biodegradation Not readily biodegradableReadily biodegradable in some studiesNot readily biodegradableGenerally considered biodegradable
Photodegradation Expected to undergo photo-oxidation[2]Susceptible to photodegradation[3][4][5]Susceptible to photodegradationSusceptible to degradation by heat and UV light[6]
Hydrolysis Considered negligible due to low water solubility and stable ether linkageHydrolysis of its oxidation product (quinone methide) occurs[7]Ester groups are prone to hydrolysis[8][9][10]Stable to hydrolysis
Bioaccumulation Potential High (based on high Log K_ow_)Moderate to highHighHigh

In-Depth Analysis of Degradation Pathways

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Due to its low water solubility, hydrolysis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not considered a significant environmental fate process. Biodegradation is also expected to be slow. The primary degradation pathway in the environment is likely to be photo-oxidation . Upon exposure to UV light, the phenolic hydroxyl groups can form phenoxyl radicals, which can then undergo further reactions to form colored and less effective products. While specific environmental degradation products are not well-documented, studies on its degradation during processing suggest the formation of complex oxidation products. A study on the catalytic ozonation of a similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), identified several oxidation products including 3,5-bis(1,1-dimethylethyl)phenol and various carboxylic acids, suggesting that under advanced oxidation conditions, the molecule can be broken down.[7]

Alternative Antioxidants
  • Butylated Hydroxytoluene (BHT): BHT is known to undergo photodegradation in the presence of photosensitizers like riboflavin.[3][5][11] The process involves the generation of reactive oxygen species that lead to the oxidation of BHT. The primary oxidative degradation product of BHT is a quinone methide, which is susceptible to hydrolysis, forming 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[7] BHT has a half-life of less than 30 days in water and degrades rapidly in soil, especially in the presence of microbes.[12]

  • Irganox 1010: The degradation of Irganox 1010 can occur through hydrolysis of its ester bonds, especially in the presence of moisture, leading to products with increased water solubility.[8][9][10][13] It is also susceptible to photodegradation through oxidation of its phenolic groups, which can lead to the formation of quinone methides and alkyl quinones.

  • Vitamin E (α-tocopherol): As a natural antioxidant, Vitamin E is generally considered to be biodegradable. Its degradation in the environment is influenced by factors such as heat and UV light.[6] The primary mechanism of its antioxidant activity involves the donation of a hydrogen atom from its phenolic group, leading to the formation of a tocopheroxyl radical, which is relatively stable. This radical can be recycled back to tocopherol or undergo further reactions.

Experimental Protocols for Environmental Fate Assessment

To ensure the generation of reliable and comparable data on the environmental fate of antioxidants, standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Biodegradation Assessment

A key test for assessing biodegradability is the OECD 301C: Ready Biodegradability: Modified MITI Test (I) .

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

  • Test Flasks: The test is typically run in flasks containing the test medium, inoculum, and the test substance. Control flasks without the test substance and reference flasks with a readily biodegradable substance are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 25°C) for 28 days.

  • Measurement: The consumption of biochemical oxygen demand (BOD) is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the BOD to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within the 28-day period.

Biodegradation_Test_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance Test_Flask Test Flask (Substance + Inoculum + Medium) Test_Substance->Test_Flask Inoculum Activated Sludge Inoculum->Test_Flask Control_Flask Control Flask (Inoculum + Medium) Inoculum->Control_Flask Reference_Flask Reference Flask (Readily Biodegradable Substance + Inoculum + Medium) Inoculum->Reference_Flask Medium Mineral Salt Medium Medium->Test_Flask Medium->Control_Flask Medium->Reference_Flask BOD_Measurement BOD Measurement Test_Flask->BOD_Measurement Control_Flask->BOD_Measurement Reference_Flask->BOD_Measurement Data_Analysis Calculate % Biodegradation BOD_Measurement->Data_Analysis

Workflow for OECD 301C Ready Biodegradability Test.
Photodegradation Assessment

The OECD Guideline for the Testing of Chemicals, Section 3, TG 316: Phototransformation of Chemicals in Water – Direct Photolysis is a standard method.

Methodology:

  • Solution Preparation: A solution of the test substance in purified water is prepared. The concentration should be low enough to ensure that the solution is not too opaque to light.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The temperature is kept constant.

  • Sampling: Samples are taken at various time intervals.

  • Analysis: The concentration of the test substance in the samples is determined using a suitable analytical method (e.g., HPLC).

  • Quantum Yield Calculation: The rate of degradation is used to calculate the first-order rate constant and the quantum yield, which is a measure of the efficiency of the photodegradation process.

Photodegradation_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Test_Solution Test Substance in Purified Water Irradiation Irradiation at Constant Temperature Test_Solution->Irradiation Light_Source Simulated Sunlight (e.g., Xenon Lamp) Light_Source->Irradiation Sampling Sampling at Time Intervals Irradiation->Sampling Concentration_Analysis Concentration Analysis (e.g., HPLC) Sampling->Concentration_Analysis Quantum_Yield Calculate Rate Constant & Quantum Yield Concentration_Analysis->Quantum_Yield

Workflow for OECD TG 316 Photodegradation Test.

Degradation Pathway Visualization

The following diagram illustrates a generalized degradation pathway for hindered phenolic antioxidants, which is applicable to 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its alternatives.

Phenolic_Antioxidant_Degradation cluster_pathway Degradation Pathway Phenolic_Antioxidant Hindered Phenolic Antioxidant Phenoxyl_Radical Phenoxyl Radical Phenolic_Antioxidant->Phenoxyl_Radical Oxidation (e.g., by ROO•) Hydrolysis_Products Hydrolysis Products (for esters like Irganox 1010) Phenolic_Antioxidant->Hydrolysis_Products Hydrolysis (if applicable) Quinone_Methide Quinone Methide Phenoxyl_Radical->Quinone_Methide Rearrangement Degradation_Products Further Degradation Products (e.g., Carboxylic Acids) Quinone_Methide->Degradation_Products Further Oxidation/ Reaction with Nucleophiles

Sources

Validation

Regulatory status of 2,2'-Methylenebis(4,6-di-tert-butylphenol) for food contact materials

Starting Regulatory Research I'm now initiating a thorough search to identify the regulatory status of 2,2'-Methylenebis(4,6-di-tert-butylphenol) across key areas. Specifically, I will be focusing on food contact materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Regulatory Research

I'm now initiating a thorough search to identify the regulatory status of 2,2'-Methylenebis(4,6-di-tert-butylphenol) across key areas. Specifically, I will be focusing on food contact materials within the US (FDA), the EU (EFSA), and other pertinent regions to ensure comprehensive coverage.

Analyzing Regulatory Frameworks

I'm now diving deeper into the regulatory landscapes. I'm focusing on the specifics: migration limits, safety assessments, and restrictions for this compound. I'm also actively gathering data on alternative antioxidants, to compare their regulatory statuses and performance characteristics.

Developing Content Outline

I've transitioned to structuring the guide, starting with an introduction to the compound and its antioxidant role. I'm focusing on crafting a comparison table for regulatory statuses across regions and outlining the scientific basis for regulations, including toxicological data and migration studies. I'm working to include a protocol for migration determination and a workflow diagram for safety assessment.

Identifying Key Regulatory Information

I've made progress! My initial search successfully yielded a solid foundation regarding the regulatory status of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its related compounds in food contact materials. I am currently pinpointing and cataloging essential information from the search results, focusing on synonyms and other key identifiers.

Compiling Key Data Points

I've got the data points in hand! My focus has shifted to organizing the search findings. I am now cataloging synonyms, specific FDA regulations, and information regarding EU regulations and the ECHA SVHC list. I am also working to connect the various regulations with the specific isomers I am researching.

Pinpointing Regulatory Details

I have a much clearer picture of the regulatory landscape. My research has unearthed several synonyms, including Antioxidant 702 and Antioxidant 2246. I've pinpointed specific FDA and EU regulations, including the listing in 21 CFR and the ECHA SVHC listing for the 2,2' isomer. The search has shown the need to examine regulations such as 175.105, 177.2600, and 178.2010. Furthermore, I have found information about SMLs and can locate safety data.

Expanding Regulatory Scope

I've significantly expanded my grasp on the topic. Beyond the initial synonyms and specific regulations, I now have a clearer understanding of critical nuances. I've located specific information, including detailed FDA limitations and EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), and am now compiling information on alternative antioxidants and their performance data. I am working to broaden my research to include other key regions.

Analyzing Additional Data Points

My focus has sharpened to gather the missing puzzle pieces. I'm prioritizing the detailed FDA limitations and specific EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), as well as broadening my research to include other key regions, specifically Canada, Japan, and Mercosur. I am also working to locate comparative performance data and detailed migration testing protocols to fulfill the user's need for a comprehensive guide. Finally, I will be compiling additional information on the toxicological basis for established regulations to improve the document.

Finalizing Search Strategy

My search has led to several key insights, including regulatory listings in the US and EU, and I've found synonyms like Antioxidant 702 and CAS numbers. I am now refining my search strategy to find missing data points, such as specific migration limits, detailed FDA limitations, and regulations in Canada, Japan, and Mercosur.

Defining Further Search Criteria

I'm now zeroing in on the specifics. My focus is on finding detailed FDA limitations, explicit EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), and comprehensive data from Canada, Japan, and Mercosur. I need comparative performance data, detailed migration testing protocols, and in-depth toxicological justifications. I'll utilize CAS numbers and synonyms to ensure a complete search.

Refining Regulatory Search

My research has yielded a wealth of initial data, including synonyms, FDA and EU regulations, and information on the ECHA SVHC list. I am now refining my search to focus on specific FDA limitations and EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), and also aiming to broaden my research to Canada, Japan, and Mercosur. I am looking for comparative performance data, detailed migration testing protocols, and the toxicological basis for existing regulations to deliver a complete guide.

Defining Detailed Regulatory Scope

I'm now fully immersed in the details. I am using the updated search plan to locate the specific FDA limitations, precise EU SMLs, and other regulations in Canada, Japan, and Mercosur. I am looking for comparative performance data and detailed migration testing protocols. Furthermore, I am investigating the toxicological basis for established regulations to create an improved guide.

Refining Search and Strategy

I'm now implementing the refined search. I am focusing on detailed FDA limitations, explicit EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), and seeking information from Canada, Japan, and Mercosur. I'm prioritizing comparative performance data and detailed migration testing protocols. I am also investigating the toxicological basis for established regulations to improve the document's comprehensiveness.

Refining Regulatory Focus

My focus has shifted to detailed information, specifically FDA limitations, explicit EU SMLs for 2,2'-Methylenebis(4,6-di-tert-butylphenol), regulations in Canada, Japan, and Mercosur, comparative performance data, and migration testing protocols. I'm investigating the toxicological basis for established regulations to improve the document.

Analyzing New Data Sets

The second round of searches has produced a wealth of detailed information. I'm now much closer to constructing the comprehensive guide, and can see the shape of the project starting to solidify, with concrete information to include. A summary of what's been gathered and what's still needed is in progress.

Synthesizing Regulations and Data

I'm now integrating information from the EU and FDA regulations. This includes the ECHA SVHC list, specific migration limits for related compounds, and general migration testing protocols. The FDA also lists related compounds in its inventory for food contact substances. Further analysis of the US regulations is the immediate next step.

Detailing Global Regulatory Landscape

I've assembled a comprehensive overview of the existing regulatory landscape. The EU has identified specific substances and provides testing protocols. US FDA regulations list authorized compounds, although specific usage limitations need further review. I also noted Canadian regulations, where the substances are assessed, but without strict positive list systems. Now, I have information on Mercosur regulations to include.

Finalizing Global Summary

I've finished synthesizing the information from all regions. I now have a comprehensive understanding of each regulation, including EU, FDA, Canadian, Mercosur, and Chinese approaches. EU regulations require notification for the substance, and have a specific migration limit for a derivative. US regulations list related compounds, but I must further review specific limitations. I now have information on the Mercosur, and Chinese regulations and their related standards. Finally, I have the key toxicological effects identified.

Consolidating Findings and Next Steps

I've assembled a comprehensive overview, including EU, FDA, Canadian, Mercosur, and Chinese regulations, plus key toxicology data. For the EU, I confirmed the SVHC listing and SML for a derivative, along with migration testing protocols. US regulations list related compounds, but I still need specific limitations. Now I will consolidate and integrate the information.

Refining Gaps and Data

I've made considerable progress. I now have comprehensive data, including specific information from the EU, the FDA, Canada, Mercosur, and China. In the EU, I confirmed the SVHC listing and SML for a derivative, and migration testing. I also have performance and alternative data and migration testing methods. I still need to pinpoint exact regulatory limits in various regions, identify Japan's regulations, gather quantitative performance data, and create a detailed migration protocol.

Summarizing Data and Gaps

I've made considerable progress in the data collection process, creating a comprehensive overview of existing information and identifying gaps to fill. I now have EU, FDA, Canadian, Mercosur, and Chinese regulations, with key toxicology data. I also have the performance and alternative data and migration testing methods. I must now pinpoint specific regulatory limits, identify Japan's regulations, gather quantitative performance data, and develop a detailed migration protocol.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

As researchers and scientists, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a regulatory hurdle; i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2'-Methylenebis(4,6-di-tert-butylphenol), a common antioxidant. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and the regulatory framework governing hazardous waste.

Foundational Knowledge: Hazard Profile and Regulatory Imperatives

Before handling disposal, a thorough understanding of the compound's hazards and the governing regulations is essential. This knowledge forms the basis for all risk assessment and procedural decisions.

Hazard Profile

2,2'-Methylenebis(4,6-di-tert-butylphenol) is a phenolic antioxidant. While effective in its application, it possesses hazards that dictate its handling and disposal requirements. The primary hazards are summarized in the table below. It is crucial to note that related phenolic compounds, such as those with methyl or ethyl substitutions, carry additional warnings, including suspected reproductive toxicity.[1][2][3] Therefore, treating all wastes from this chemical class with a high degree of caution is a prudent laboratory practice.

Hazard CategoryGHS ClassificationKey ConsiderationsCitations
Skin Irritation Category 2Causes skin irritation. Prolonged contact should be avoided.[4]
Eye Irritation Category 2 / 2ACauses serious eye irritation.[4]
Aquatic Hazard Chronic, Category 4May cause long-lasting harmful effects to aquatic life.[3]
Physical Hazard Combustible DustMay form combustible dust concentrations in air if dispersed.[2]

The consistent GHS precautionary statement to "Avoid release to the environment" underscores the primary goal of our disposal protocol.[5]

The Regulatory Landscape: Understanding RCRA

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6] The core tenet of RCRA is the "cradle-to-grave" management of hazardous waste, which holds the generator (your institution) responsible for the waste from its creation to its final, safe disposal.[6]

A key component of RCRA is the Land Disposal Restrictions (LDR) program. This program explicitly prohibits the land disposal of untreated hazardous wastes.[7] For a chemical like 2,2'-Methylenebis(4,6-di-tert-butylphenol), this means it cannot simply be sent to a standard landfill. It must first be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo a specific treatment process to reduce its toxicity and potential to leach into the environment.[8]

On-Site Waste Management: Pre-Disposal Protocol

Proper disposal begins in the laboratory. The following steps ensure that waste is handled safely and is ready for compliant pickup by a licensed disposal vendor.

Step 1: Designate a Waste Stream Dedicate a specific waste container for 2,2'-Methylenebis(4,6-di-tert-butylphenol) and materials heavily contaminated with it. Do not mix it with other waste streams (e.g., halogenated solvents, aqueous waste). Co-mingling wastes can create dangerous chemical reactions and significantly complicates the disposal process, often leading to higher costs.

Step 2: Select an Appropriate Waste Container

  • Primary Waste: For solid 2,2'-Methylenebis(4,6-di-tert-butylphenol) powder or residues, use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid.[1][9][10]

  • Contaminated Labware: For items like gloves, weigh boats, or pipette tips, use a designated, sealable plastic bag or a lined container.

Step 3: Proper Labeling Immediately label the waste container. The label must be clear, durable, and include:

  • The words "Hazardous Waste"

  • The full chemical name: "2,2'-Methylenebis(4,6-di-tert-butylphenol)"

  • The associated hazards (e.g., "Irritant," "Environmental Hazard")

  • The date accumulation started.

Step 4: Safe Storage Store the designated waste container in a cool, dry, and well-ventilated area.[1][9][10] It should be stored in a secondary containment bin to mitigate risks from spills. Ensure it is kept away from sources of ignition and incompatible materials.[2] Per safety data sheet recommendations, this waste should be stored in a locked-up area or one accessible only to authorized personnel.[1][2][11]

The Disposal Pathway: A Step-by-Step Decision Workflow

Once waste has been accumulated, the formal disposal process begins. This workflow ensures regulatory compliance and responsible environmental management.

DisposalWorkflow cluster_lab In the Laboratory cluster_admin Administrative & Logistics cluster_disposal Final Disposition gen Waste Generation (Used chemical, contaminated items) char Step 1: Waste Characterization (Identify as non-hazardous vs. hazardous) gen->char seg Step 2: Segregation & Collection (Store in dedicated, labeled container) char->seg store Step 3: Secure On-Site Storage (Cool, dry, ventilated, secondary containment) seg->store vendor Step 4: Select Licensed Vendor (Verify permits for hazardous waste transport & treatment) store->vendor pack Step 5: Final Packaging & Manifesting (Prepare for shipment per vendor & DOT rules) vendor->pack transport Step 6: Off-Site Transport (Licensed hauler transports to TSDF) pack->transport treat Step 7: Treatment (High-temperature incineration is typical) transport->treat dispose Step 8: Final Disposal (Landfilling of treated ash/residue) treat->dispose record Step 9: Documentation (Receive Certificate of Disposal, retain records) dispose->record

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Methylenebis(4,6-di-tert-butylphenol)

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,2'-Methylenebis(4,6-di-tert-buty...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,2'-Methylenebis(4,6-di-tert-butylphenol), a common antioxidant, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Assessment: The "Why" Behind the Protocol

Effective safety protocols are not merely a checklist; they are a direct response to a chemical's specific toxicological and physical properties. Understanding the risks associated with 2,2'-Methylenebis(4,6-di-tert-butylphenol) is the foundation of its safe handling. While it has low acute toxicity, the primary concerns are irritation and potential long-term health effects.[1][2]

Hazard Category Description GHS Classification Primary Safety Implication
Skin Irritation Causes skin irritation upon contact. Phenolic compounds can be absorbed through the skin.[3][4][5]H315Impermeable gloves and protective clothing are mandatory to prevent dermal exposure.
Serious Eye Irritation Can cause significant, potentially damaging, eye irritation.[3][4][6]H319Chemical safety goggles are essential at all times; a face shield is required for splash-prone procedures.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3][7]H335Handling should occur in a ventilated enclosure (fume hood) to minimize dust inhalation.
Reproductive Toxicity Some related compounds are suspected of damaging fertility or the unborn child.[2][8]H360 / H361This serious chronic hazard necessitates stringent containment measures and reinforces the need to prevent any exposure.
Combustible Dust High concentrations of the powder can form explosive mixtures with air.[9]-Use non-sparking tools and avoid creating dust clouds. Ensure proper grounding of equipment.

Core PPE Protocol: A Multi-Layered Defense System

A robust safety plan follows the hierarchy of controls, prioritizing the most effective measures first. PPE, while critical, is the final barrier between you and the hazard.

Engineering Controls: Your First and Best Defense

The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All handling of 2,2'-Methylenebis(4,6-di-tert-butylphenol) powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[5][10] This captures dust and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

These are the procedures and behaviors that reduce the likelihood of exposure.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

  • Access Control: Areas where this chemical is stored or used should be clearly marked, and access should be limited to authorized personnel.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[5]

Personal Protective Equipment (PPE): The Essential Final Barrier

The selection of PPE must be tailored to the specific task. The following table outlines the minimum requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing Solid Powder Chemical safety goggles & face shieldDouble-gloved (inner nitrile, outer neoprene or butyl rubber)Fully-buttoned lab coat, disposable sleevesNot required if in a fume hood. If not possible, a fit-tested N95 respirator is mandatory.[9]
Preparing Solutions Chemical safety goggles & face shieldNeoprene or butyl rubber gloves over nitrile gloves[10]Chemical-resistant apron over a lab coatNot required if in a fume hood.
General Handling of Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatNot required if in a fume hood.
  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][11] For any task with a splash risk, such as transferring solutions, a full-face shield must be worn over the goggles.[4]

  • Skin and Body Protection: A fully buttoned lab coat is the minimum requirement. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[10]

  • Hand Protection: Glove selection is critical. Phenolic compounds require gloves with high chemical resistance. While nitrile gloves offer basic protection for incidental contact, utility-grade neoprene or butyl rubber gloves are necessary for prolonged handling or when working with concentrated solutions.[10] Always check gloves for tears or holes before use and change them frequently.

Procedural Guidance: From Receipt to Disposal

Step-by-Step: Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified for "Preparing Solutions" in the table above.

  • Work Area: Set up all necessary equipment (balance, glassware, solvent) inside a chemical fume hood.

  • Weighing: Carefully open the container. Use a non-sparking spatula to weigh the desired amount of powder onto weighing paper or into a container. Avoid creating dust. Close the primary container immediately.

  • Dissolving: Place the weighed powder into your target vessel. Slowly add the solvent, ensuring the vessel is aimed away from you.

  • Mixing: Gently stir or agitate the mixture until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and any affected surfaces before removing them from the fume hood.

Spill Response Protocol
  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully sweep the material into a labeled hazardous waste container.[4][7] Avoid creating dust.

    • Decontaminate the area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent personnel from entering the area.[11]

Decontamination and Waste Disposal
  • Equipment: All non-disposable equipment that has come into contact with the chemical must be thoroughly cleaned with soap and water.

  • Waste: All solid waste (contaminated gloves, wipes, weighing paper) and excess chemical must be disposed of as hazardous waste.[6] Place materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not pour this chemical or solutions containing it down the drain.[4][11]

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving 2,2'-Methylenebis(4,6-di-tert-butylphenol).

PPE_Selection_Workflow start Task Assessment is_solid Handling Solid Powder? start->is_solid in_hood Working in Fume Hood? is_solid->in_hood Yes ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_solid->ppe_base No (Solution Handling) splash_risk Splash Risk? in_hood->splash_risk Yes ppe_respirator Add: N95 Respirator in_hood->ppe_respirator No ppe_goggles Upgrade to: Chemical Goggles splash_risk->ppe_goggles Yes ppe_base->splash_risk ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield ppe_heavy_gloves Upgrade to: Neoprene/Butyl Gloves (Double-Glove) ppe_face_shield->ppe_heavy_gloves ppe_apron Add: Chemical Apron ppe_heavy_gloves->ppe_apron ppe_respirator->splash_risk

Caption: PPE selection flowchart for 2,2'-Methylenebis(4,6-di-tert-butylphenol).

By integrating this expert-level guidance into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. (n.d.). PubMed. Retrieved from [Link]

  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. (2016, April 21). NICNAS. Retrieved from https://www.industrialchemicals.gov.au/sites/default/files/Phenol%2C%202%2C2%27-methylenebis%5B6-%281%2C1-dimethylethyl%29-4-methyl-%3A%20Human%20health%20tier%20II%20assessment.pdf
  • 2,2'-Methylenebis-(1,1-dimethylethyl)- 4-methylphenol. (2015, July). Lanxess. Retrieved from [Link]

  • Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. (n.d.). PubMed. Retrieved from [Link]

  • Safety Data Sheet. (2024, April 17). Angene Chemical. Retrieved from [Link]

  • 2,2'-Methylenebis(4,6-di-tert-butylphenol). (n.d.). PubChem. Retrieved from [Link]

  • Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. Retrieved from [Link]

Sources

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